molecular formula C12H24O B165319 2-Dodecanone CAS No. 6175-49-1

2-Dodecanone

Cat. No.: B165319
CAS No.: 6175-49-1
M. Wt: 184.32 g/mol
InChI Key: LSKONYYRONEBKA-UHFFFAOYSA-N
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Description

2-Dodecanone is a methyl ketone that serves as a key plant secondary metabolite with significant research interest for its insecticidal properties and role in chemical ecology . It is a volatile compound naturally found in the essential oils of plants such as rue ( Ruta graveolens ) and hop ( Humulus lupulus ), as well as in tomato leaf trichomes, where it functions as a defense against herbivorous insects . Recent scientific investigations focus on its potential as a biorational insecticide. A 2024 study on the parasitoid wasp Nasonia vitripennis revealed that this compound can modulate gene expression, inducing genes within the ecdysone signaling pathway (such as EcR, usp, and Hr4), which could potentially lead to endocrine alterations in insects . This molecular activity, which occurred even at sublethal doses without affecting development or reproduction in the model organism, provides crucial insight into its mechanism of action and highlights its suitability for research into plant-insect interactions . Furthermore, this compound has demonstrated strong contact insecticidal activity against pests including Tribolium castaneum and Lasioderma serricorne , underscoring its value in agricultural pest management research . Researchers utilize this compound to explore sustainable alternatives to synthetic pesticides and to advance the understanding of how natural plant defenses influence insect physiology at a molecular level.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecan-2-one
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InChI

InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3-11H2,1-2H3
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InChI Key

LSKONYYRONEBKA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC(=O)C
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Molecular Formula

C12H24O
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DSSTOX Substance ID

DTXSID4022236
Record name 2-Dodecanone
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Molecular Weight

184.32 g/mol
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Physical Description

Melting point = 21 deg C; [ChemIDplus] Clear, light yellow liquid; [Aldrich MSDS], Solid
Record name 2-Dodecanone
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Boiling Point

245.00 to 246.00 °C. @ 760.00 mm Hg
Record name 2-Dodecanone
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CAS No.

6175-49-1
Record name 2-Dodecanone
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Record name 2-Dodecanone
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Melting Point

21 °C
Record name 2-Dodecanone
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Foundational & Exploratory

An In-depth Technical Guide to 2-Dodecanone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecanone (CAS 6175-49-1), also known as methyl decyl ketone, is a saturated aliphatic ketone with the chemical formula C₁₂H₂₄O.[1][2] It is a naturally occurring compound found in a variety of sources, including the essential oil of rue (Ruta graveolens), hop oil, and as a volatile organic compound in some alcoholic beverages.[3][4][5] This long-chain ketone is recognized for its characteristic fruity, citrus-like, and slightly floral aroma, which has led to its application in the fragrance and flavor industries.[2][6] Beyond its sensory properties, this compound has garnered scientific interest for its potential antimicrobial and insecticidal activities, and as a versatile intermediate in chemical synthesis.[1][2][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, relevant experimental protocols, and biological interactions.

Chemical Structure and Identification

This compound possesses a linear twelve-carbon chain with a carbonyl group located at the second carbon position.[7] This structure results in a very hydrophobic molecule that is practically insoluble in water but soluble in organic solvents like alcohol.[3][7][8]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name dodecan-2-one[1][9]
Synonyms Methyl decyl ketone, Decyl methyl ketone, Dodecanone-(2)[1][10][11]
CAS Number 6175-49-1[1][9][11]
Molecular Formula C₁₂H₂₄O[1][9][10]
Molecular Weight 184.32 g/mol [9][10][12]
InChI InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3-11H2,1-2H3[11]
InChIKey LSKONYYRONEBKA-UHFFFAOYSA-N[11]
Canonical SMILES CCCCCCCCCCC(=O)C[10]
EC Number 228-222-5[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. It typically presents as a colorless to light yellow liquid or a solid at temperatures below its melting point.[1][3][7]

Table 2: Physicochemical Data for this compound

PropertyValueReference
Appearance Clear colorless to light yellow liquid; solid below melting point[1][9]
Melting Point 17-21 °C[3][9][13]
Boiling Point 245-247 °C (at 760 mmHg)[3][9][14]
Density 0.828 g/mL at 20 °C[3][4][14]
Refractive Index n20/D 1.432 - 1.434[14]
Flash Point 110 °C (230 °F)[15]
Water Solubility 13.99 mg/L at 25 °C (estimated)[1]
logP 4.6 - 4.74[8][9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented below.

Table 3: Spectroscopic Data for this compound

TechniqueData (Solvent: CDCl₃)
¹H NMR (400 MHz) Shifts [ppm]: 2.40 (t), 2.13 (s), 1.57 (quint), 1.27 (m), 0.88 (t)[9]
¹³C NMR (22.53 MHz) Shifts [ppm]: 208.51, 43.80, 32.02, 29.66, 29.58, 29.52, 29.42, 29.33, 24.00, 22.75, 14.09[9]
Mass Spectrometry (EI) Major m/z fragments: 58, 43[9][16]

Experimental Protocols

Synthesis of this compound via Wacker-Tsuji Oxidation of 1-Dodecene (B91753)

The Wacker-Tsuji oxidation is a common laboratory-scale method for the synthesis of methyl ketones from terminal alkenes.[17] This protocol describes the oxidation of 1-dodecene to this compound.[6]

Materials:

  • 1-Dodecene

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Oxygen (balloon or atmosphere)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve palladium(II) chloride and copper(I) chloride in a mixture of DMF and water.

  • Add 1-dodecene to the stirred solution.

  • Inflate a balloon with oxygen and attach it to the flask to maintain an oxygen atmosphere.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product from the aqueous mixture with an organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.

G Workflow for Wacker-Tsuji Oxidation of 1-Dodecene cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve PdCl₂ and CuCl in DMF/Water alkene Add 1-Dodecene reagents->alkene oxygen Establish O₂ Atmosphere alkene->oxygen stir Stir at Room Temperature oxygen->stir monitor Monitor by TLC/GC stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify product product purify->product This compound

Caption: Synthesis workflow for this compound.

Analytical Protocol: HPLC Analysis of Ketones as 2,4-Dinitrophenylhydrazone (DNPH) Derivatives

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of ketones.[18] Due to the lack of a strong chromophore in simple aliphatic ketones, they are typically derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones that can be readily detected by UV-Vis detectors.[3][19]

Materials:

  • Sample containing this compound

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (acidified)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[3]

Procedure:

  • Derivatization: Mix the sample with an acidified solution of DNPH. Allow the reaction to proceed to form the this compound-DNPH derivative. For air samples, this is often done by passing air through a DNPH-coated silica cartridge.[3]

  • Sample Preparation: Elute the derivative from the reaction mixture or cartridge with acetonitrile.[3] Dilute the eluate with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)[3]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting condition could be 65:35 acetonitrile:water.[3]

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: 30 °C[3]

    • Detector Wavelength: 360 nm[3]

    • Injection Volume: 20 µL[3]

  • Quantification: Create a calibration curve using standards of this compound-DNPH of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

G Analytical Workflow for this compound via HPLC sample Sample containing This compound derivatization Derivatization with DNPH sample->derivatization prep Elution & Dilution with Acetonitrile derivatization->prep hplc HPLC Analysis (C18 Column, UV @ 360nm) prep->hplc data Data Acquisition (Chromatogram) hplc->data quant Quantification against Calibration Curve data->quant result Concentration of This compound quant->result

Caption: HPLC analysis workflow for this compound.

Biological Activity and Signaling Pathways

This compound has been investigated for its biological effects, particularly as a natural insecticide.[5] Recent studies have explored its molecular mechanism of action. Research on the parasitic insect Nasonia vitripennis has shown that exposure to this compound can interfere with the ecdysone (B1671078) signaling pathway.[9][20] Ecdysone is a crucial steroid hormone in insects that regulates molting, development, and reproduction.

The pathway involves the binding of ecdysone to its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on DNA, modulating the expression of a cascade of response genes, including E78, Hr4, and Hr38.[20] Exposure to this compound was found to significantly induce the expression of these ecdysone response genes, suggesting it acts as an endocrine disruptor in this insect model.[20]

G Ecdysone Signaling Pathway Disruption by this compound cluster_cell Insect Cell cluster_nucleus Nucleus Dodecanone This compound ResponseGenes Response Genes (E78, Hr4, Hr38) Dodecanone->ResponseGenes Induces Expression Ecdysone Ecdysone Hormone Complex EcR/USP Complex Ecdysone->Complex binds to EcR EcR EcR->Complex USP USP USP->Complex EcRE EcRE (on DNA) Complex->EcRE binds EcRE->ResponseGenes activates Transcription Gene Transcription ResponseGenes->Transcription Output Output Transcription->Output Developmental & Physiological Effects

Caption: this compound disrupts insect ecdysone signaling.

Safety and Handling

This compound is considered toxic to aquatic life with long-lasting effects (GHS hazard H411).[9][21][22] It may cause skin and eye irritation.[1] Standard laboratory safety precautions should be observed, including wearing protective gloves, goggles, and clothing.[2][6] It should be handled in a well-ventilated area, and sources of ignition should be avoided as the compound is flammable.[6][19] Store in a cool, dry place in a tightly sealed container.[1][6] For detailed safety information, consult the material safety data sheet (MSDS).[6]

References

A Technical Guide to the Physical Properties of Methyl Decyl Ketone (2-Dodecanone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl Decyl Ketone, also known as 2-dodecanone. The information herein is curated for professionals in research, scientific analysis, and drug development, offering precise data and standardized methodologies to support advanced applications.

Chemical Identity

Methyl decyl ketone is a saturated aliphatic ketone. Its structure consists of a twelve-carbon chain with a carbonyl group at the second position.

  • IUPAC Name: Dodecan-2-one

  • Synonyms: Methyl Decyl Ketone, this compound, n-Decyl Methyl Ketone

  • CAS Number: 6175-49-1

  • Molecular Formula: C₁₂H₂₄O

  • Molecular Weight: 184.32 g/mol [1][2][3][4][5][6]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of methyl decyl ketone, compiled from various sources. These values are essential for predicting the compound's behavior in different chemical and physical systems.

Table 1: Core Physical Properties of Methyl Decyl Ketone

PropertyValueConditions
Melting Point 17 - 21 °C (290.15 - 294.15 K)At 760 mmHg
Boiling Point 245 - 247.8 °C (518.15 - 520.95 K)At 760 mmHg
75 °C (348.15 K)At 0.1 mmHg[7]
Density / Specific Gravity 0.822 - 0.835 g/mLAt 20 - 25 °C[2][3][4][7][8][9]
Refractive Index (n_D) 1.427 - 1.437At 20 °C[2][3][4][7][10]
Vapor Pressure 0.040 mmHgAt 25 °C (Estimated)[2][8]
Flash Point 108 - 110 °C (381.15 - 383.15 K)Closed Cup[2][4]
Water Solubility ~14 mg/LAt 25 °C (Estimated)[2][8]
logP (Octanol/Water) 4.54 - 4.63Estimated[2][8]

Qualitative and Organoleptic Properties

Qualitative properties are crucial for material handling, formulation, and certain analytical identifications.

Table 2: Qualitative Properties of Methyl Decyl Ketone

PropertyDescription
Appearance Colorless to light yellow liquid or a white crystalline solid at temperatures below its melting point.[1][2][5][7][8][11][12]
Odor Described as having a fruity, citrus, and floral odor profile.[2][7][8]
Solubility Profile Insoluble or sparingly soluble in water; soluble in organic solvents such as alcohol and oils.[2][7][8][11][12][13]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of methyl decyl ketone. These protocols are based on internationally recognized standards to ensure reproducibility and accuracy.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in ASTM E324.[2][10] The melting point is determined as the temperature range from the initial melting point (first appearance of liquid) to the final melting point (complete liquefaction).

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer, and sealed capillary tubes.

  • Procedure:

    • Sample Preparation: A completely dry, finely powdered sample of methyl decyl ketone is packed into a capillary tube to a height of 2-4 mm.

    • Heating: The capillary tube is placed in the heating block of the apparatus. The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

    • Determination: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last solid crystal disappears is recorded as the final melting point. The reported value is this range.

Boiling Point Determination (Dynamic Method)

This protocol is based on the principles outlined in OECD Guideline 103.[11][14][15] This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: Ebulliometer or a dynamic vapor pressure apparatus, heating mantle, pressure sensor, and temperature probe.

  • Procedure:

    • The liquid sample is placed in the boiling vessel.

    • The pressure in the apparatus is set to a desired value (e.g., 760 mmHg or 101.3 kPa for normal boiling point).

    • The sample is heated and stirred until it boils.

    • Boiling is considered stable when the temperature of the boiling liquid and its vapor remain constant.

    • The temperature and pressure are recorded. For the normal boiling point, the pressure is adjusted to standard atmospheric pressure.

Density Determination (Digital Density Meter)

This protocol follows the ASTM D4052 standard, which utilizes an oscillating U-tube densitometer for a precise measurement.[1][4][7][8][9]

  • Apparatus: Digital density meter with a temperature-controlled oscillating U-tube.

  • Procedure:

    • Calibration: The instrument is calibrated using two reference standards of known density (e.g., dry air and pure water) at the desired temperature (e.g., 20°C).

    • Sample Injection: The sample of methyl decyl ketone is injected into the clean, dry U-tube, ensuring no air bubbles are present.

    • Equilibration: The sample is allowed to thermally equilibrate to the set temperature.

    • Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.

    • Data Output: The instrument calculates and displays the density value, typically in g/cm³ or g/mL.

Refractive Index Determination

This protocol is based on the principles of ASTM D1218, suitable for transparent liquids like methyl decyl ketone.[2][3][5][7][9]

  • Apparatus: A calibrated refractometer (e.g., Abbe-type) with a monochromatic light source (typically the sodium D-line, 589.3 nm) and a temperature-controlled prism.

  • Procedure:

    • Calibration: The refractometer is calibrated using a standard of known refractive index.

    • Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism.

    • Measurement: The prisms are closed, and the sample is allowed to reach the target temperature (e.g., 20°C). The instrument's optics are adjusted until the borderline between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • Reading: The refractive index is read directly from the instrument's scale or digital display.

Flash Point Determination (Pensky-Martens Closed Cup)

This method is based on the ASTM D93 standard, which is appropriate for liquids like methyl decyl ketone.[1][4][8][10][13] The flash point is the lowest temperature at which vapors of the material will ignite when an ignition source is applied.

  • Apparatus: Pensky-Martens closed-cup tester, which includes a test cup, lid with an ignition source applicator, stirrer, and thermometer.

  • Procedure:

    • A specified volume of the sample is placed into the test cup.

    • The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

    • At regular temperature intervals, the stirring is stopped, and the ignition source (a small flame) is dipped into the vapor space above the liquid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.

Water Solubility (Flask Method)

This protocol is based on the principles of OECD Guideline 105, suitable for substances with solubility above 10⁻² g/L.[3][5][12][13]

  • Apparatus: Shaking flask with temperature control, analytical balance, centrifuge, and an appropriate analytical instrument (e.g., GC-MS, HPLC) for concentration measurement.

  • Procedure:

    • An excess amount of methyl decyl ketone is added to a known volume of distilled water in a flask.

    • The flask is agitated at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

    • After agitation, the mixture is allowed to stand to separate the phases, followed by centrifugation to remove any undissolved material.

    • A sample of the clear aqueous phase is carefully removed and its concentration is determined using a calibrated analytical method.

    • The determined concentration is reported as the water solubility at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical substance such as methyl decyl ketone.

G substance Sample: Methyl Decyl Ketone qual_obs Qualitative Observation (Appearance, Odor) substance->qual_obs Initial Check mp Melting Point (ASTM E324) substance->mp Parallel Testing bp Boiling Point (OECD 103) substance->bp Parallel Testing density Density (ASTM D4052) substance->density Parallel Testing ri Refractive Index (ASTM D1218) substance->ri Parallel Testing solubility Water Solubility (OECD 105) substance->solubility Parallel Testing flash Flash Point (ASTM D93) substance->flash Parallel Testing data_comp Data Compilation & Analysis qual_obs->data_comp mp->data_comp bp->data_comp density->data_comp ri->data_comp solubility->data_comp flash->data_comp report Technical Data Sheet / Report data_comp->report Finalization

Caption: Workflow for Physical Property Characterization.

References

The Occurrence and Analysis of 2-Dodecanone in Botanical Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecanone, a methyl ketone with a characteristic fruity, floral odor, is a naturally occurring volatile organic compound found in a variety of plant species. Its presence in the essential oils of certain plants contributes to their aromatic profile and has garnered interest for its potential biological activities, including insecticidal and antimicrobial properties. This technical guide provides an in-depth overview of the natural plant sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an examination of its biosynthetic pathways in plants.

Natural Sources of this compound in the Plant Kingdom

This compound has been identified as a constituent of the essential oils of several plant species. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, the geographical origin, and the extraction method employed. Notable plant sources include:

  • Ruta graveolens (Common Rue): The essential oil of rue is a well-documented source of this compound and other methyl ketones.[1][2]

  • Houttuynia cordata (Chameleon Plant): This herbaceous plant, widely used in traditional medicine and cuisine in Asia, contains this compound in its essential oil.

  • Coriandrum sativum (Coriander): While the major volatile compounds in coriander are typically other aldehydes and alcohols, the presence of related C12 compounds suggests the potential for this compound to be present in some chemotypes or plant parts.

  • Litsea cubeba (May Chang): The essential oil from the fruit of this plant is rich in citral, but other minor components, including ketones, may be present.

  • Zingiber mioga (Myoga Ginger): The rhizomes of this ginger species contain a complex mixture of volatile compounds.[3]

  • Cleome monophylla : This plant is known to produce a variety of secondary metabolites, and some species within the Cleome genus have been found to contain methyl ketones.[4]

Quantitative Data of this compound in Plant Sources

The following tables summarize the available quantitative data for this compound in various plant sources. It is important to note that these values can exhibit considerable variability.

Plant SpeciesPlant PartExtraction MethodThis compound Concentration (% of Essential Oil)Reference
Ruta graveolens FruitHydrodistillationPresent (concentration varies with distillation time)[5]
Houttuynia cordata Leaf Essential OilDirect Injection0.08 ± 0.02[6]
Stem Essential OilDirect Injection0.06 ± 0.01[6]
Rhizome Essential OilDirect Injection0.04 ± 0.004[6]

Note: Data for Coriandrum sativum, Litsea cubeba, Zingiber mioga, and Cleome monophylla regarding the specific concentration of this compound was not available in the reviewed literature. While these plants are known to produce a variety of volatile compounds, the presence and quantity of this compound may be highly variable or below the detection limits of the analytical methods used in the cited studies.

Experimental Protocols

General Workflow for Extraction and Analysis of this compound

The following diagram illustrates a general workflow for the extraction and quantitative analysis of this compound from plant materials.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (e.g., leaves, fruits) extraction_method Hydrodistillation or Solvent Extraction plant_material->extraction_method crude_extract Crude Essential Oil/ Extract extraction_method->crude_extract gcms_analysis Gas Chromatography-Mass Spectrometry (GC-MS) crude_extract->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing identification Compound Identification data_processing->identification quantification Quantification data_processing->quantification biosynthesis_pathway cluster_pathway Methyl Ketone Biosynthesis cluster_alternative Alternative Pathway fatty_acid_synthesis Fatty Acid Synthesis Intermediates (β-Ketoacyl-ACP) beta_keto_acid β-Keto Acid fatty_acid_synthesis->beta_keto_acid MKS2 (Thioesterase) Hydrolysis methyl_ketone Methyl Ketone (e.g., this compound) beta_keto_acid->methyl_ketone MKS1 (Decarboxylase) Decarboxylation fatty_acid Fatty Acid beta_oxidation β-Oxidation fatty_acid->beta_oxidation beta_ketoacyl_coa β-Ketoacyl-CoA beta_oxidation->beta_ketoacyl_coa beta_ketoacyl_coa->methyl_ketone Hydrolysis & Decarboxylation spontaneous_decarboxylation Spontaneous Decarboxylation

References

Unveiling 2-Dodecanone: A Technical Guide to its Occurrence in Essential Oils for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the prevalence, analysis, and potential biological interactions of the naturally occurring ketone, 2-dodecanone, in various essential oils. This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction to this compound

This compound (C12H24O), also known as methyl decyl ketone, is a saturated methyl ketone that has been identified as a significant constituent in the essential oils of several plant species.[1][2] Its presence contributes to the characteristic aroma of these oils and is also associated with a range of biological activities, including insecticidal and antimicrobial properties.[3] This guide focuses on the quantitative occurrence of this compound in prominent essential oils, the methodologies for its accurate analysis, and insights into its potential molecular interactions, particularly within the context of insecticidal action.

Quantitative Occurrence of this compound in Essential Oils

The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvest time, and the specific part of the plant used for extraction. The following table summarizes the quantitative data for this compound content in the essential oils of Ruta graveolens (Rue) and Houttuynia cordata, two species in which it is a notable component.

Plant SpeciesPlant PartExtraction MethodThis compound Content (%)Reference
Ruta graveolensAerial PartsHydrodistillation3.35
Ruta graveolensFlower Oil (Cuba)Not Specified2.43
Houttuynia cordataRhizomesDirect Injection GC-MSHigher content than leaves/stems[4]

Experimental Protocols for Analysis

The accurate quantification of this compound in essential oils relies on robust extraction and analytical techniques. The most common methods employed are steam distillation for extraction and gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Essential Oil Extraction: Steam Distillation

Steam distillation is the most prevalent method for extracting essential oils from plant material.[5][6] The process involves passing steam through the plant matrix, which vaporizes the volatile compounds. The steam and essential oil vapor mixture is then condensed, and the oil is separated from the water.

Generalized Steam Distillation Protocol:

  • Plant Material Preparation: The plant material (e.g., leaves, flowers, rhizomes) is harvested and, in many cases, air-dried to reduce water content. The material is then comminuted (ground or chopped) to increase the surface area for efficient oil extraction.[7]

  • Apparatus Setup: A distillation apparatus is assembled, typically consisting of a boiling flask to generate steam, a biomass flask to hold the plant material, a condenser to cool the vapor, and a collection vessel (e.g., a separatory funnel) to separate the essential oil from the hydrosol (aqueous distillate).[5][8]

  • Distillation: Steam is passed through the plant material in the biomass flask. The volatile compounds, including this compound, are carried by the steam into the condenser.

  • Condensation and Separation: The condenser, cooled with circulating water, converts the vapor back into a liquid. The immiscible essential oil and water are collected in the separatory funnel, where they form distinct layers, allowing for their separation.[6]

  • Drying and Storage: The collected essential oil may be dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a dark, airtight container, typically under refrigeration, to prevent degradation.

G General Workflow for Essential Oil Extraction and Analysis cluster_extraction Extraction cluster_separation Separation cluster_analysis Analysis plant_material Plant Material (e.g., Ruta graveolens, Houttuynia cordata) comminution Comminution (Grinding/Chopping) plant_material->comminution steam_distillation Steam Distillation comminution->steam_distillation condensation Condensation steam_distillation->condensation separation Phase Separation (Essential Oil & Hydrosol) condensation->separation drying Drying of Essential Oil (e.g., with Na2SO4) separation->drying gcms_analysis GC-MS Analysis drying->gcms_analysis quantification Quantification of this compound gcms_analysis->quantification

A generalized workflow for the extraction and analysis of essential oils.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like an essential oil.[9]

Generalized GC-MS Protocol for this compound Quantification:

  • Sample Preparation: The essential oil sample is diluted in a suitable volatile solvent (e.g., hexane, ethanol, or methanol) to an appropriate concentration for GC-MS analysis.[9] An internal standard may be added at this stage for more accurate quantification.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis.

  • Gas Chromatography Method:

    • Injector: A split/splitless injector is commonly used. The injection mode (split or splitless) depends on the concentration of the analytes.[10]

    • Column: A capillary column with a non-polar or mid-polar stationary phase is typically employed for essential oil analysis. Common choices include DB-5ms or HP-5ms columns.

    • Carrier Gas: Helium is the most commonly used carrier gas.

    • Oven Temperature Program: A temperature gradient is used to separate the components based on their boiling points. A representative program might be: initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min.[9]

  • Mass Spectrometry Method:

    • Ionization: Electron Impact (EI) ionization is standard for GC-MS analysis of essential oils.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

    • Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

  • Identification and Quantification:

    • Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with a library database (e.g., NIST).

    • Quantification: The concentration of this compound is determined by integrating the area of its chromatographic peak and comparing it to a calibration curve generated from known concentrations of a this compound standard.[11][12]

Biological Activity and Signaling Pathways

This compound has demonstrated notable insecticidal properties. Recent research has begun to shed light on the molecular mechanisms underlying this activity, with a particular focus on the ecdysone (B1671078) signaling pathway in insects.

Interaction with the Ecdysone Signaling Pathway

Ecdysone is a crucial steroid hormone in insects that regulates key developmental processes such as molting and metamorphosis.[7] The ecdysone signaling cascade is initiated by the binding of ecdysone to its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[13][14] This ligand-receptor complex then binds to ecdysone response elements (EcREs) on the DNA, leading to the transcriptional regulation of a host of downstream genes.[13]

Studies on the parasitic insect Nasonia vitripennis have shown that exposure to this compound leads to a significant induction of ecdysone response genes, including EcR, usp, E78, Hr4, and Hr38.[15] This suggests that this compound may act as a disruptor of the ecdysone signaling pathway, leading to adverse developmental effects and ultimately, insect mortality. The precise mechanism of this induction, whether through direct binding to the EcR/USP complex or through other indirect means, is an area of ongoing research.

G Proposed Interaction of this compound with the Ecdysone Signaling Pathway cluster_pathway Canonical Ecdysone Signaling Pathway cluster_disruption Proposed Disruption by this compound Ecdysone Ecdysone EcR_USP EcR/USP Heterodimer Ecdysone->EcR_USP binds to EcRE Ecdysone Response Element (EcRE) on DNA EcR_USP->EcRE binds to Gene_Expression Transcription of Ecdysone Response Genes EcRE->Gene_Expression activates Developmental_Processes Normal Developmental Processes (Molting, Metamorphosis) Gene_Expression->Developmental_Processes regulates Dodecanone This compound Upregulation Upregulation of Ecdysone Response Genes (EcR, usp, E78, Hr4, Hr38) Dodecanone->Upregulation induces Disruption Disruption of Normal Development Upregulation->Disruption

References

2-Dodecanone safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Dodecanone

This guide provides comprehensive safety and handling information for this compound (CAS No. 6175-49-1), intended for researchers, scientists, and professionals in drug development and other laboratory settings. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification

This compound, also known as methyl decyl ketone, is a long-chain aliphatic ketone.[1] It is a colorless to light yellow liquid or solid with a fruity odor.[2][3] It is used as a flavoring agent in the food industry and as a fragrance ingredient.[1][2]

Hazard Identification

The primary hazards associated with this compound are environmental, with potential for physical and health hazards under certain conditions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as toxic to aquatic life with long-lasting effects.[4][5][6] Some classifications also note it as a skin and serious eye irritant.[7][8][9]

Hazard_Relationship_Diagram cluster_main This compound Hazards cluster_environmental Environmental Hazards cluster_health Health Hazards cluster_physical Physical Hazards Hazard This compound Aquatic H411: Toxic to aquatic life with long lasting effects Hazard->Aquatic Eye H319: Causes serious eye irritation Hazard->Eye Skin H315: Causes skin irritation Hazard->Skin Allergic H317: May cause an allergic skin reaction Hazard->Allergic Combustible Combustible Liquid Hazard->Combustible

Caption: Logical relationship of hazards associated with this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below.

PropertyValueCitation(s)
Molecular Formula C₁₂H₂₄O[3][5][10]
Molecular Weight 184.32 g/mol [5][10]
Appearance Clear, colorless to light yellow liquid or solid[2][3][11]
Odor Fruity, floral, citrus[1][2][12]
Melting Point 21 °C (69.8 °F)[5]
Boiling Point 245 - 247.8 °C (473 - 478 °F) at 760 mmHg[2][5]
Flash Point 108 °C (226.4 °F) - closed cup[10][13]
Density 0.823 - 0.828 g/cm³[2][4]
Water Solubility Sparingly soluble / 13.99 mg/L @ 25 °C (estimated)[2]
Solubility Soluble in organic solvents[3]

Toxicological Information

GHS ClassificationHazard StatementCitation(s)
Aquatic Hazard (Chronic) H411: Toxic to aquatic life with long lasting effects[4][5][13]
Eye Irritation (Category 2) H319: Causes serious eye irritation[7][8]
Skin Irritation (Category 2) H315: Causes skin irritation[7]
Skin Sensitisation (Category 1) H317: May cause an allergic skin reaction[7][9]

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not detailed in the referenced safety documents. However, a critical protocol for laboratory safety involves the proper handling of accidental releases or spills.

General Protocol for Handling Chemical Spills:

  • Immediate Evacuation and Assessment: Evacuate non-essential personnel from the immediate spill area.[4][11] Assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).

  • Ventilation: Ensure the area is adequately ventilated to disperse vapors.[4][14]

  • Personal Protective Equipment (PPE): Before approaching the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1][4][14] If vapors are significant, a respirator may be necessary.[4]

  • Containment: Prevent the spill from spreading and entering drains or waterways.[4][10]

  • Absorption: For liquid spills, use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the chemical.[10] For solid spills, carefully sweep or scoop the material to avoid creating dust.[11]

  • Collection: Collect the absorbed material and place it into a suitable, labeled, and tightly closed container for disposal.[4][10] Use non-sparking tools if the substance is flammable.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water.[14]

  • Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[4][10]

Handling and Storage

  • Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[4][14] Avoid contact with skin and eyes and prevent the formation of dusts and aerosols.[4][11][15] Keep away from heat, sparks, and open flames.[2] Use non-sparking tools and take measures to prevent electrostatic discharge.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible materials such as strong oxidizing agents and bases.[2][10]

Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[4][10][16]

  • Skin Protection: Wear chemical-impermeable gloves (e.g., PVC) and protective clothing, such as a lab coat, to prevent skin exposure.[1][4][10]

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required.[10] If exposure limits are exceeded or vapors are generated, use a full-face respirator with an appropriate cartridge.[4]

  • Hygiene: Handle in accordance with good industrial hygiene and safety practices.[10] Wash hands thoroughly after handling.[15] Ensure an eyewash station and safety shower are readily accessible.[14][17]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][7]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[4][7][10]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids.[7][10] Remove contact lenses if present and easy to do.[7][11] Seek immediate medical attention.[10]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][16]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4][10][11]

  • Specific Hazards: The material is combustible.[16] Hazardous combustion products may include carbon monoxide and carbon dioxide.[10] Vapors may be heavier than air and spread along floors.[8]

  • Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][10]

Accidental Release Measures

In the event of an accidental release, personal precautions should be taken immediately. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas.[4] Prevent the chemical from entering drains or the environment.[4][10] The spill should be contained and cleaned up using an inert absorbent material and placed in a suitable container for disposal.[10]

Spill_Workflow start Spill Occurs evacuate Assess and Evacuate Immediate Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill (Prevent Spread to Drains) ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste in Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose

Caption: General workflow for handling a chemical spill of this compound.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, regional, and national hazardous waste regulations.[4][10] Do not allow the product to enter drains or surface water.[4][8] Waste generators must consult regulations to ensure complete and accurate classification.[10]

References

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of 2-Dodecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-Dodecanone (CAS No. 6175-49-1), a long-chain aliphatic ketone. The information is compiled and presented to meet the needs of professionals in research and development, focusing on quantitative data, hazard identification, and safe handling protocols.

Chemical Identification

Precise identification is the foundation of chemical safety. This compound is also known by several synonyms, and its key identifiers are summarized below.

IdentifierValue
Chemical Name This compound[1][2][3]
Synonyms Decyl methyl ketone, Methyl decyl ketone, Dodecan-2-one[1][2][3][4]
CAS Number 6175-49-1[2][3][4][5][6]
Molecular Formula C₁₂H₂₄O[2][3][4]
Molecular Weight 184.32 g/mol [2][4][6]
IUPAC Name dodecan-2-one[2][5]

Physical and Chemical Properties

The physical and chemical properties of a substance are critical for its proper handling, storage, and use in experimental settings.

PropertyValue
Appearance Clear, colorless to light yellow liquid; may be a solid at lower ambient temperatures[2][3][5][7]
Odor Fruity, citrus, and slightly floral aroma[5][8][9][10]
Melting Point 17 - 21 °C / 62.6 - 68 °F[2][7][9]
Boiling Point 245 - 247.8 °C @ 760 mmHg[2][5][7][9]
Flash Point 81.2 - 110 °C / 178.2 - 230 °F (closed cup)[5]
Density 0.823 - 0.835 g/cm³ @ 25 °C[5][9]
Vapor Pressure 0.0396 - 0.04 mmHg @ 25 °C[5][9]
Water Solubility Sparingly soluble; estimated at 13.99 mg/L @ 25 °C[5][9]
Refractive Index 1.428 - 1.437 @ 20 °C[5][9]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous to the aquatic environment.

Hazard ClassGHS Classification
Classification Hazardous to the aquatic environment, long-term (Chronic) - Category 2[1][2][5]
Pictogram GHS09 (Environment)[6]
Signal Word No signal word is assigned[1][5]
Hazard Statement H411: Toxic to aquatic life with long lasting effects[1][2][5][11]
Precautionary Statements P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container in accordance with local regulations.[1][2][5]

Experimental Protocols and Methodologies

The provided Material Safety Data Sheets are summary documents and do not contain detailed experimental protocols for the determination of physical, chemical, or toxicological properties. The values presented are typically generated using standardized methods, such as those established by the OECD (Organisation for Economic Co-operation and Development), ASTM International, or other regulatory bodies.

  • Flash Point Determination: The flash point is commonly determined using either a closed-cup (e.g., Pensky-Martens) or open-cup (e.g., Cleveland) method. In these procedures, the substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors will ignite to form a brief flash.

  • Boiling Point Measurement: This is typically measured by heating the liquid and recording the temperature at which its vapor pressure equals the surrounding atmospheric pressure, often corrected to standard pressure (760 mmHg).

  • Toxicological and Ecotoxicological Data: These data are derived from extensive testing. Acute toxicity is often determined through LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) studies in animal models. Ecotoxicity, such as the hazard to aquatic life, involves exposing organisms like fish, daphnia, or algae to the chemical and observing effects over a defined period. For this compound, specific acute toxicity data is largely unavailable, but it is known to be toxic to aquatic organisms.[1][7]

Fire-Fighting and Emergency Measures

In the event of a fire, specific extinguishing media and procedures should be followed.

MeasureProtocol
Suitable Extinguishing Media Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[1][7][12]
Hazardous Combustion Products Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[7]
Protective Equipment Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][7]
Accidental Release For spills, prevent entry into drains.[1][12] Collect spillage using absorbent materials and dispose of it in suitable, closed containers.[1] Remove all sources of ignition.[1]

Handling, Storage, and Personal Protection

Proper handling and storage are essential to ensure safety in a laboratory or industrial setting.

MSDS_Workflow cluster_ID 1. Identification cluster_Hazards 2. Hazard Assessment cluster_Control 3. Control Measures cluster_Emergency 4. Emergency Response ID This compound CAS: 6175-49-1 Hazards GHS Classification: Aquatic Chronic 2 (H411) ID->Hazards Spill Accidental Release: Absorb, Collect, Dispose ID->Spill Tox Toxicological Info (Irritation, Limited Data) Hazards->Tox Health Eco Ecological Info (Toxic to aquatic life) Hazards->Eco Environment Handling Safe Handling: Ventilation, Avoid Contact Hazards->Handling Fire Fire-Fighting: CO2, Dry Chemical, Foam Hazards->Fire Storage Storage: Cool, Dry, Sealed Handling->Storage PPE Personal Protective Equipment: Goggles, Gloves, Respirator Handling->PPE FirstAid First Aid: Rinse Eyes/Skin, Fresh Air Fire->FirstAid Spill->FirstAid

Caption: Logical workflow for assessing and managing risks associated with this compound based on MSDS data.

PrecautionDetails
Handling Handle in a well-ventilated area.[1] Avoid contact with skin and eyes and prevent the formation of aerosols.[1] Keep away from heat, sparks, and open flames.[5][13]
Storage Store in a cool, dry, well-ventilated place.[5][8] Keep containers tightly closed and away from incompatible materials such as oxidizing agents.[8][12]
Engineering Controls Ensure adequate ventilation, preferably with a local exhaust system.[1][12] Safety showers and eye wash stations should be available.[12]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1]
Skin Protection Wear impervious, chemical-resistant gloves and protective clothing to prevent skin contact.[1][8]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]

Toxicological and Ecological Information

The toxicological properties of this compound have not been fully investigated, but it is known to pose a significant environmental hazard.

AspectInformation
Acute Toxicity Specific data is not available or has not been established.[7][12]
Skin Corrosion/Irritation May cause skin irritation upon contact.[2][3][5]
Eye Irritation May cause eye irritation.[3][5]
Ecotoxicity Classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][7]

Transport Information

This compound is regulated as an environmentally hazardous substance for transport.

RegulationDetails
UN Number UN3082 (for Environmentally hazardous substances, liquid, n.o.s.)
Proper Shipping Name Environmentally hazardous substance, liquid, n.o.s. (this compound)[7]
Transport Hazard Class 9[7]
Packing Group III[7]
Environmental Hazard Yes[1]

References

Spectroscopic Analysis of 2-Dodecanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-dodecanone, a saturated ketone with applications as a flavoring agent and fragrance ingredient.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The spectroscopic data for this compound is crucial for its identification and characterization in various matrices. The following tables summarize the key data points obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [2]

Chemical Shift (ppm)MultiplicityAssignment
2.41t-CH₂-C(=O)-
2.13sCH₃-C(=O)-
1.56quintet-CH₂-CH₂-C(=O)-
1.25m-(CH₂)₇-
0.88tCH₃-(CH₂)₇-

Solvent: CDCl₃, Frequency: 400 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

Chemical Shift (ppm)Assignment
209.3C=O
43.9-CH₂-C(=O)-
31.9-(CH₂)ₙ-
29.8-(CH₂)ₙ-
29.5-(CH₂)ₙ-
29.4-(CH₂)ₙ-
29.3-(CH₂)ₙ-
24.0-CH₂-CH₂-C(=O)-
22.7-CH₂-CH₃
14.1CH₃-

Solvent: CDCl₃, Frequency: 22.53 MHz[2]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption due to the carbonyl (C=O) group.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Description
~1715C=O stretch (characteristic for a saturated aliphatic ketone)[3]
~2920, ~2850C-H stretch (alkane)
~1465C-H bend (alkane)
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry (GC-MS) Data for this compound [2]

m/zRelative Intensity (%)Assignment
5899.99McLafferty rearrangement product
4386.58[CH₃CO]⁺
7127.85Alpha cleavage
5931.93
4125.55

Ionization: Electron Ionization (EI)[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of ketones.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve this compound in CDCl3 with TMS acq1 Lock & Shim prep1->acq1 acq2 Acquire 1H & 13C FID acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Calibrate proc1->proc2 proc3 Peak Integration (1H) proc2->proc3 Final Spectrum Final Spectrum proc3->Final Spectrum

NMR Spectroscopy Experimental Workflow
IR Spectroscopy Protocol

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument Setup: Place the salt plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Acquire a background spectrum of the clean salt plates.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare Thin Film on KBr/NaCl Plates acq1 Acquire Background Spectrum prep1->acq1 acq2 Acquire Sample Spectrum acq1->acq2 proc1 Background Subtraction acq2->proc1 Final Spectrum Final Spectrum proc1->Final Spectrum

IR Spectroscopy Experimental Workflow
Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane.

  • Instrument Setup:

    • Set the gas chromatograph (GC) parameters (e.g., column type, temperature program, carrier gas flow rate) to achieve good separation.

    • Set the mass spectrometer (MS) parameters (e.g., ionization mode - Electron Ionization, mass range).

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

    • The compound will be separated by the GC and then introduced into the MS for ionization and analysis.

  • Data Processing: The instrument software will generate a chromatogram and a mass spectrum for the eluting compound. The mass spectrum can be compared to spectral libraries for identification.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare Dilute Solution acq1 Inject into GC-MS prep1->acq1 acq2 Separation (GC) acq1->acq2 acq3 Ionization & Detection (MS) acq2->acq3 proc1 Chromatogram & Mass Spectrum acq3->proc1 proc2 Library Comparison proc1->proc2 Compound Identification Compound Identification proc2->Compound Identification

GC-MS Experimental Workflow

References

An In-depth Technical Guide to the Laboratory Synthesis of 2-Dodecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established laboratory-scale methods for the synthesis of 2-dodecanone, a valuable methyl ketone intermediate in various chemical and pharmaceutical applications. Detailed experimental protocols for four distinct and reliable synthetic routes are presented, accompanied by a comparative analysis of their quantitative data to aid in method selection. Visual diagrams of the reaction pathways and experimental workflows are included to enhance understanding and practical implementation.

Comparative Analysis of Synthetic Routes

The choice of a synthetic strategy for this compound depends on factors such as the availability of starting materials, desired yield and purity, scalability, and safety considerations. The following table summarizes the key quantitative data for the four detailed methods.

Synthesis RouteStarting MaterialKey ReagentsReaction Time (approx.)Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Swern Oxidation 2-Dodecanol (B159162)Oxalyl chloride, DMSO, Triethylamine (B128534)3-4 hours90-95>98Mild conditions, high yield, avoids heavy metals.Requires cryogenic temperatures, malodorous byproduct (dimethyl sulfide).
PCC Oxidation 2-DodecanolPyridinium (B92312) chlorochromate (PCC)2-4 hours85-90>95Simple procedure, room temperature reaction.Use of a toxic chromium reagent, requires careful purification.
Wacker-Tsuji Oxidation 1-Dodecene (B91753)PdCl₂, CuCl, O₂24 hours60-70>95Direct conversion of an alkene, good for specific starting materials.Requires a palladium catalyst, longer reaction time.
Weinreb Ketone Synthesis Dodecanoic acidN,O-dimethylhydroxylamine, Methylmagnesium bromideMulti-step (approx. 8-12 hours)80-90 (overall)>98High yield and purity, avoids over-addition of Grignard reagent.Multi-step process, requires preparation of Weinreb amide intermediate.

Experimental Protocols

Method 1: Oxidation of 2-Dodecanol

A common and efficient route to this compound is the oxidation of the corresponding secondary alcohol, 2-dodecanol. Two widely used methods for this transformation are the Swern oxidation and the pyridinium chlorochromate (PCC) oxidation.

The Swern oxidation is a mild and high-yielding method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride.

Experimental Protocol:

  • Preparation of the Oxidizing Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Oxidation of the Alcohol: Dissolve 2-dodecanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the activated DMSO solution, keeping the internal temperature below -60 °C. Stir the reaction mixture for 45 minutes at -78 °C.

  • Quenching the Reaction: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -60 °C. After the addition is complete, allow the reaction to warm to room temperature over 30 minutes.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation to yield a colorless oil.

Swern_Oxidation_Workflow start Start prep_oxidant Prepare Oxidizing Agent (Oxalyl Chloride, DMSO in DCM at -78°C) start->prep_oxidant add_alcohol Add 2-Dodecanol in DCM at -78°C prep_oxidant->add_alcohol quench Add Triethylamine at -78°C, then warm to RT add_alcohol->quench workup Work-up (Wash with HCl, NaHCO₃, Brine) quench->workup purify Purification (Chromatography or Distillation) workup->purify product This compound purify->product

Swern Oxidation Experimental Workflow

Pyridinium chlorochromate (PCC) is a solid, air-stable reagent that provides a straightforward method for the oxidation of secondary alcohols to ketones at room temperature.

Experimental Protocol:

  • Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and celite in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of 2-dodecanol (1.0 equivalent) in DCM.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts. Wash the silica gel pad with additional diethyl ether. Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography or vacuum distillation to afford pure this compound.

PCC_Oxidation_Reaction 2-Dodecanol 2-Dodecanol This compound This compound 2-Dodecanol->this compound PCC, DCM, RT PCC PCC Cr(IV) species Cr(IV) species Pyridinium HCl Pyridinium HCl

PCC Oxidation of 2-Dodecanol

Method 2: Wacker-Tsuji Oxidation of 1-Dodecene

The Wacker-Tsuji oxidation is a palladium-catalyzed process that converts terminal alkenes into methyl ketones. This method is particularly useful when 1-dodecene is a readily available starting material.

Experimental Protocol:

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar and a balloon filled with oxygen, dissolve palladium(II) chloride (0.05 equivalents) and copper(I) chloride (1.0 equivalent) in a mixture of N,N-dimethylformamide (DMF) and water (7:1 v/v). Stir the mixture under the oxygen atmosphere for 30 minutes.

  • Oxidation: Add 1-dodecene (1.0 equivalent) to the reaction mixture and stir vigorously at room temperature for 24 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or flash column chromatography.

Wacker_Tsuji_Oxidation_Pathway 1-Dodecene 1-Dodecene This compound This compound 1-Dodecene->this compound Wacker-Tsuji Oxidation Catalyst PdCl₂ (cat.) CuCl O₂, H₂O/DMF

Wacker-Tsuji Oxidation of 1-Dodecene

Method 3: Weinreb Ketone Synthesis

The Weinreb ketone synthesis is a highly efficient and selective method for preparing ketones from carboxylic acids, avoiding the common problem of over-addition seen with Grignard reagents and acyl chlorides. The synthesis involves the formation of a stable N-methoxy-N-methylamide (Weinreb amide) intermediate.

Experimental Protocol:

  • Formation of Dodecanoyl Weinreb Amide:

    • To a solution of dodecanoic acid (1.0 equivalent) in anhydrous DCM, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C. Stir the mixture at room temperature for 2 hours.

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) in DCM and add triethylamine (3.0 equivalents) at 0 °C.

    • Slowly add the prepared dodecanoyl chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to obtain the crude dodecanoyl Weinreb amide, which can be used in the next step without further purification.

  • Reaction with Grignard Reagent:

    • Dissolve the dodecanoyl Weinreb amide (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0 °C.

    • Add methylmagnesium bromide (1.2 equivalents, 3.0 M in diethyl ether) dropwise to the solution.

    • Stir the reaction at 0 °C for 2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography or vacuum distillation to obtain this compound.

Weinreb_Ketone_Synthesis_Workflow start Dodecanoic Acid step1 Formation of Dodecanoyl Weinreb Amide (Oxalyl Chloride, N,O-dimethylhydroxylamine) start->step1 intermediate Dodecanoyl Weinreb Amide step1->intermediate step2 Reaction with Methylmagnesium Bromide intermediate->step2 product This compound step2->product

Weinreb Ketone Synthesis Workflow

Conclusion

This guide has detailed four robust and effective methods for the laboratory synthesis of this compound. The choice of method will be guided by the specific requirements of the researcher, including starting material availability, desired scale, and equipment. The Swern and PCC oxidations offer high yields from the corresponding alcohol, with the Swern method being milder but requiring cryogenic conditions. The Wacker-Tsuji oxidation provides a direct route from the olefin, while the Weinreb ketone synthesis is a highly reliable and selective multi-step process starting from the carboxylic acid. Careful consideration of the advantages and disadvantages of each method, as outlined in the comparative table, will enable the selection of the most appropriate synthetic strategy.

2-Dodecanone: A Technical Guide to its Biopesticidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Dodecanone, a naturally occurring methyl ketone found in a variety of plants and insects, is emerging as a promising candidate for the development of novel biopesticides. Exhibiting a range of bioactivities, including insecticidal, repellent, and potential antimicrobial properties, it offers a compelling alternative to conventional synthetic pesticides. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its biopesticidal applications. It details the compound's mechanism of action, summarizes its efficacy against various pests in clear, quantitative terms, and provides detailed experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new, sustainable pest management solutions.

Introduction to this compound

This compound (also known as methyl decyl ketone) is an aliphatic methyl ketone with the chemical formula C₁₂H₂₄O.[1] It is a volatile organic compound that is solid at cool temperatures and a clear, colorless to light yellow liquid with a fruity, citrus-like odor at warmer temperatures.[1]

Natural Sources: This compound is not a synthetic novelty; it is a product of natural biosynthesis. It is notably found as a secondary metabolite secreted by the glandular trichomes of plants such as wild tomato (Lycopersicon hirsutum) and the shrub Cleome monophylla.[1] It is also a component of the essential oils of rue (Ruta graveolens) and hop oil (Humulus lupulus). Beyond the plant kingdom, this compound has been identified in the defensive secretions of certain insects.[1]

Properties:

  • CAS Number: 6175-49-1[1]

  • Molecular Weight: 184.32 g/mol [2]

  • Appearance: White solid to a clear, colorless to light yellow liquid.[1]

  • Odor: Fruity, citrus, floral.[3]

  • Solubility: Practically insoluble in water, soluble in alcohol and oils.

Mechanism of Action

Recent research has begun to elucidate the molecular mechanisms through which this compound exerts its pesticidal effects. The primary mode of action appears to be the disruption of the insect endocrine system, specifically the ecdysone (B1671078) signaling pathway, which is crucial for molting and development.

Studies on the parasitic wasp Nasonia vitripennis have shown that exposure to sublethal doses of this compound leads to significant alterations in gene expression.[1] Key findings include:

  • Upregulation of Ecdysone-Responsive Genes: this compound exposure induces a significant increase in the transcription of genes that are central to the ecdysone signaling cascade. This includes the genes encoding the ecdysone receptor (EcR) and its heterodimeric partner ultraspiracle (usp).[1]

  • Induction of Downstream Genes: A concomitant upregulation of early and late ecdysone response genes, such as E78, HR4, and HR38, has also been observed.[1] This indicates a broad interference with the hormonal signaling that governs insect development.

  • Impact on Biotransformation and Homeostasis: Beyond the endocrine system, this compound has been shown to induce the activity of detoxification enzymes, such as cytochrome P450s (specifically Cyp6aQ5), and affect genes related to cell homeostasis.[1]

These molecular-level disruptions can lead to developmental delays, deformities, and reduced fertility in target insects, ultimately compromising their survival.[3]

ecdysone_pathway cluster_exposure Exposure cluster_receptor Receptor Complex cluster_response Gene Expression cluster_outcome Physiological Outcome 2_Dodecanone 2_Dodecanone EcR EcR 2_Dodecanone->EcR Upregulates usp usp 2_Dodecanone->usp Upregulates EcR_usp EcR/usp Complex EcR->EcR_usp Binds usp->EcR_usp Binds E78 E78 EcR_usp->E78 Induces HR4 HR4 EcR_usp->HR4 Induces HR38 HR38 EcR_usp->HR38 Induces Outcome Disrupted Molting & Development E78->Outcome HR4->Outcome HR38->Outcome

Figure 1. Simplified signaling pathway of this compound's effect on insect ecdysone response.

Biocidal Activity

This compound has demonstrated significant insecticidal and repellent activity against a variety of arthropod pests, particularly those that infest stored products.

Insecticidal Activity

The primary mode of insecticidal evaluation is through contact toxicity assays, which determine the lethal dose required to cause 50% mortality (LD₅₀) in a test population.

Target PestCommon NameAssay TypeLD₅₀ ValueCitation
Tribolium castaneumRed Flour BeetleContact Toxicity5.21 µ g/adult [4]
Lasioderma serricorneCigarette BeetleContact Toxicity2.54 µ g/adult [4]
Liposcelis bostrychophilaBooklouseContact Toxicity23.41 µg/cm²[4]

Table 1. Contact Toxicity of this compound against Stored-Product Insects.

Repellent Activity

In addition to its lethal effects, this compound is an effective repellent, deterring insects from treated areas.

Target PestCommon NameAssay TypeObservationsCitation
Lasioderma serricorneCigarette BeetleChoice AssayShowed beneficial repellent effects at 2 and 4 hours post-exposure.[4]
Sitophilus zeamaisMaize WeevilRepellency AssayDocumented as a repellent component against this species.[1]
Rhipicephalus appendiculatusBrown Ear TickRepellency AssayIdentified as a repellent component against this tick species.[1]

Table 2. Repellent Activity of this compound.

Antimicrobial Activity

While the primary focus of research has been on its insecticidal properties, there are indications that this compound and other methyl ketones possess antimicrobial capabilities. Volatile organic compounds produced by the bacterium Pseudoalteromonas sp. GA327, which include this compound, have been shown to strongly inhibit the growth of pathogenic bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa.[5] However, there is currently a lack of quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for pure this compound against a broad spectrum of bacterial and fungal pathogens. Further research in this area is warranted to fully characterize its potential as an antimicrobial agent.

Experimental Protocols

The following section provides detailed methodologies for key experiments to evaluate the biopesticidal activity of this compound.

experimental_workflow cluster_prep Preparation cluster_bioassays Bioassays cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 1 g/L in Acetone) working Prepare Working Dilutions stock->working contact Contact Toxicity Assay (Topical Application or Treated Surface) working->contact fumigant Fumigant Toxicity Assay (Sealed Container) working->fumigant repellent Repellency Assay (Choice Chamber) working->repellent mortality Assess Mortality (24h, 48h) contact->mortality fumigant->mortality rep_index Calculate Repellency Index repellent->rep_index probit Probit Analysis (Calculate LD50/LC50) mortality->probit

Figure 2. General experimental workflow for evaluating the biopesticidal activity of this compound.
Protocol for Contact Toxicity Bioassay (Topical Application)

Objective: To determine the median lethal dose (LD₅₀) of this compound when applied directly to the insect.

Materials:

  • This compound (≥98% purity)

  • Acetone (B3395972) (analytical grade)

  • Micropipette or micro-applicator

  • Test insects (e.g., Tribolium castaneum adults, 1-2 weeks old)

  • Ventilated glass vials or petri dishes

  • Fine camel hair brush

  • Incubator (28±2°C, 60±5% RH)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of five to seven serial dilutions. A control solution of pure acetone should also be prepared.

  • Insect Handling: Anesthetize the adult insects briefly with CO₂ to facilitate handling.

  • Topical Application: Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of each dilution to the dorsal thorax of each insect.[6] Control insects receive an application of pure acetone.

  • Incubation: Place the treated insects (typically 10-20 per replicate) into clean glass vials with a food source. Each concentration and the control should have at least three replicates.

  • Mortality Assessment: Record mortality at 24 and 48 hours post-application. Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LD₅₀ values, 95% confidence limits, and slope using Probit analysis.[6]

Protocol for Fumigant Toxicity Bioassay

Objective: To determine the median lethal concentration (LC₅₀) of this compound vapor.

Materials:

  • This compound (≥98% purity)

  • Acetone (analytical grade)

  • Glass jars or vials with airtight lids (e.g., 250 mL)

  • Whatman No. 1 filter paper discs

  • Micropipette

  • Test insects (e.g., Lasioderma serricorne adults, 1-2 weeks old)

  • Incubator (28±2°C, 60±5% RH)

Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of this compound in acetone.

  • Application: Apply a specific volume (e.g., 100 µL) of a test solution onto a filter paper disc.[2]

  • Solvent Evaporation: Allow the acetone to evaporate completely in a fume hood (approximately 2-3 minutes).

  • Exposure: Place the treated filter paper inside the airtight glass jar. Introduce a known number of insects (e.g., 20 adults) and seal the jar immediately.[2] Control jars will contain filter paper treated only with acetone.

  • Replication: Each concentration and the control should be replicated at least three times.

  • Incubation: Place the sealed jars in an incubator for a set period (e.g., 24 hours).

  • Mortality Assessment: After the exposure period, open the jars in a well-ventilated area and count the number of dead insects.

  • Data Analysis: Calculate LC₅₀ values using Probit analysis after correcting for control mortality.

Protocol for Repellency Bioassay (Area Preference Method)

Objective: To assess the repellent effect of this compound on target insects.

Materials:

  • This compound (≥98% purity)

  • Acetone (analytical grade)

  • Large petri dishes (e.g., 15 cm diameter)

  • Whatman No. 1 filter paper

  • Micropipette

  • Test insects

Procedure:

  • Preparation of Test Area: Cut a filter paper disc to fit the petri dish. Draw a line across the center, dividing it into two equal halves.

  • Treatment Application: Apply the test solution of this compound in acetone evenly to one half of the filter paper. The other half is treated with acetone alone as the control.

  • Solvent Evaporation: Allow the solvent to evaporate completely.

  • Insect Release: Place the treated filter paper in the petri dish. Release a known number of insects (e.g., 20-30 adults) at the center of the dish and cover it.

  • Observation: After a set time (e.g., 2 and 4 hours), count the number of insects present on the treated and control halves of the filter paper.

  • Data Analysis: Calculate the Percentage Repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

Conclusion and Future Directions

This compound presents a compelling case as a viable biopesticide. Its demonstrated efficacy against key stored-product pests, coupled with a well-defined, non-neurotoxic mode of action centered on endocrine disruption, makes it an attractive candidate for integrated pest management (IPM) programs. The natural origin of this compound suggests a more favorable environmental profile compared to many synthetic alternatives.

Future research should focus on several key areas to accelerate its development and commercialization:

  • Broadening the Pest Spectrum: Efficacy studies should be expanded to include a wider range of agricultural and public health pests.

  • Formulation Development: Research into formulations that can enhance the stability and residual activity of this volatile compound is crucial for field applications.

  • Antimicrobial Potential: A thorough investigation into its antibacterial and antifungal properties, including the determination of MIC values against relevant pathogens, is needed to explore its full potential.

  • Non-Target Organism Safety: While its mechanism of action suggests a degree of specificity to arthropods, comprehensive toxicological studies on beneficial insects (e.g., pollinators and predators) and other non-target organisms are essential.

By addressing these research priorities, the scientific and commercial communities can unlock the full potential of this compound as a safe and effective tool in the future of sustainable agriculture and pest control.

References

Unveiling 2-Dodecanone: A Technical Guide to its Discovery and Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of 2-dodecanone, a naturally occurring methyl ketone with promising applications in the pharmaceutical and biotechnology sectors. This document details experimental protocols for its extraction and analysis, presents quantitative data on its prevalence in various natural products, and explores its biological activities and associated signaling pathways.

Introduction to this compound

This compound (C₁₂H₂₄O) is a saturated methyl ketone found in a variety of natural sources, contributing to their characteristic aromas.[1] It is a colorless liquid with a fruity, floral, or citrus-like scent.[2] Beyond its use as a flavoring and fragrance agent, this compound has garnered scientific interest for its potential antimicrobial, anti-inflammatory, and cytotoxic properties, making it a molecule of interest for drug discovery and development.[1]

Natural Occurrence of this compound

This compound has been identified in a diverse range of plant species. This section summarizes the quantitative data on its presence in some of the most notable natural sources.

Natural SourcePlant PartConcentration of this compoundReference
Ruta graveolens (Common Rue)Aerial PartsEssential oil contains significant amounts, with one study reporting it as a major component.
Humulus lupulus (Common Hop)ConesPresent in the essential oil, though typically not a major constituent.[3]
Zingiber mioga (Myoga Ginger)RhizomesIdentified as a volatile component.[4]

Table 1: Quantitative Occurrence of this compound in Various Natural Products.

Experimental Protocols for Isolation and Analysis

The successful isolation and quantification of this compound from natural matrices rely on robust and optimized experimental procedures. This section provides detailed methodologies for steam distillation, solvent extraction, and gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction of this compound

Steam distillation is a widely used method for extracting volatile compounds like this compound from plant materials.[5]

Protocol:

  • Plant Material Preparation: Fresh or dried aerial parts of Ruta graveolens are coarsely chopped to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A Clevenger-type apparatus is assembled, consisting of a boiling flask, a biomass flask, a condenser, and a collection vessel.[6]

  • Distillation:

    • The boiling flask is filled with distilled water to about two-thirds of its capacity.

    • The chopped plant material is placed in the biomass flask.

    • Water in the boiling flask is heated to generate steam, which then passes through the plant material in the biomass flask.[6]

    • The steam, carrying the volatile this compound, travels to the condenser.

    • The condenser, cooled with circulating water, liquefies the steam and volatile compounds.[7]

    • The condensate (hydrosol and essential oil) is collected in the collection vessel.

  • Separation: Due to its lower density and immiscibility with water, the essential oil containing this compound forms a distinct layer on top of the hydrosol and can be separated using a separatory funnel.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a sealed, dark glass vial at 4°C.

Experimental Workflow for Steam Distillation

SteamDistillation PlantMaterial Plant Material (Ruta graveolens) Chopping Coarse Chopping PlantMaterial->Chopping BiomassFlask Biomass Flask Chopping->BiomassFlask BoilingFlask Boiling Flask (Water) Heating Heating BoilingFlask->Heating Condenser Condenser BiomassFlask->Condenser Vapor Heating->BiomassFlask Steam Collection Collection Vessel Condenser->Collection Condensate Separation Separatory Funnel Collection->Separation Drying Drying (Anhydrous Na2SO4) Separation->Drying Oil Layer Storage Storage (4°C) Drying->Storage EssentialOil This compound-rich Essential Oil Storage->EssentialOil

Caption: Workflow for the extraction of this compound via steam distillation.

Solvent extraction is an alternative method suitable for extracting less volatile compounds or when steam distillation is not feasible. Supercritical fluid extraction using CO2 is a modern approach for obtaining high-quality extracts from hops.[3]

Protocol:

  • Sample Preparation: Dried hop cones are ground into a fine powder.

  • Extraction:

    • The powdered hop cones are packed into an extraction vessel.

    • Supercritical CO₂ is passed through the vessel at a controlled temperature (e.g., 40-60°C) and pressure (e.g., 100-300 bar).[3]

    • The supercritical CO₂ acts as a solvent, dissolving the desired compounds, including this compound.

  • Separation:

    • The CO₂ containing the extracted compounds is depressurized in a separator.

    • The decrease in pressure reduces the solvating power of CO₂, causing the extract to precipitate.

    • The CO₂ can be recycled for further extractions.

  • Fractionation (Optional): The crude extract can be further fractionated using techniques like liquid chromatography to isolate this compound.

Experimental Workflow for Supercritical Fluid Extraction

SFE HopCones Hop Cones (Humulus lupulus) Grinding Grinding HopCones->Grinding ExtractionVessel Extraction Vessel Grinding->ExtractionVessel Separator Separator ExtractionVessel->Separator CO2 + Extract CO2_Tank CO2 Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Heater->ExtractionVessel Supercritical CO2 Separator->CO2_Tank Recycled CO2 HopExtract This compound-containing Extract Separator->HopExtract Fractionation Fractionation (Optional) HopExtract->Fractionation

Caption: Workflow for supercritical fluid extraction of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[8]

Protocol:

  • Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration. An internal standard may be added for accurate quantification.

  • GC-MS Parameters: The following parameters are examples and may need to be optimized for specific instruments and samples.

    • Gas Chromatograph: Agilent 7890 GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.[8]

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.[8]

    • Mass Spectrometer: Agilent 5975C MSD or equivalent.

    • Ion Source Temperature: 230°C.[8]

    • Interface Temperature: 280°C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • The retention time of the peak corresponding to this compound is compared with that of a pure standard.

    • The mass spectrum of the peak is compared with a reference library (e.g., NIST) for confirmation.

    • Quantification is performed by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Biological Activities and Signaling Pathways

Emerging research indicates that this compound possesses a range of biological activities that are of interest to drug development professionals.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens.[1] While the exact mechanisms are still under investigation, it is hypothesized that its lipophilic nature allows it to disrupt the cell membranes of microorganisms, leading to leakage of intracellular components and ultimately cell death.

Hypothesized Antimicrobial Mechanism of this compound

Antimicrobial cluster_membrane Bacterial Cell Membrane Phospholipid_Bilayer Phospholipid Bilayer Membrane_Disruption Membrane Disruption Phospholipid_Bilayer->Membrane_Disruption Two_Dodecanone This compound Two_Dodecanone->Phospholipid_Bilayer Intercalation Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Hypothesized mechanism of antimicrobial action of this compound.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The potential mechanism could involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators. Further research is needed to fully elucidate the specific targets of this compound within these cascades.

Cytotoxic Effects

There is growing interest in the cytotoxic potential of natural compounds against cancer cells. Some studies have begun to explore the effects of methyl ketones on various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins. The precise signaling pathways affected by this compound in cancer cells are an active area of investigation.

Future Perspectives and Conclusion

This compound represents a promising natural product with a range of potential therapeutic applications. The detailed experimental protocols provided in this guide offer a foundation for researchers to isolate and analyze this compound from its natural sources. Further investigation into its biological activities, particularly its antimicrobial, anti-inflammatory, and cytotoxic effects, is warranted. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its future development as a potential therapeutic agent. This technical guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, aiming to unlock the full potential of this intriguing natural ketone.

References

An In-depth Technical Guide to 2-Dodecanone and Its Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Dodecanone, a naturally occurring methyl ketone, and its derivatives are emerging as a versatile class of compounds with significant potential across various scientific and industrial domains. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for the synthesis of its key derivatives, and an exploration of their current and potential applications in drug development, agriculture, and fragrance industries. The document further delves into the known biological activities of these compounds, including their impact on insect signaling pathways, and their potential as antimicrobial and anticancer agents. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.

Physicochemical Properties of this compound

This compound, also known as methyl decyl ketone, is a saturated fatty ketone with the chemical formula C₁₂H₂₄O.[1][2][3] It is a colorless to pale yellow liquid or solid with a waxy texture and a characteristic fruity, floral, or citrus-like odor.[4][5] The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, application, and further derivatization.

PropertyValueReferences
Molecular Formula C₁₂H₂₄O[1][3][6]
Molecular Weight 184.32 g/mol [1][6]
CAS Number 6175-49-1[1]
Appearance Colorless to pale yellow liquid or solid[4][5]
Odor Fruity, floral, citrus[4]
Melting Point 17-21 °C[1][7]
Boiling Point 245-247 °C at 760 mmHg[1][8]
Density 0.823-0.828 g/mL at 20 °C[2][7]
Solubility Practically insoluble in water; soluble in organic solvents like alcohol and oils.[4][5]
Flash Point 108-110 °C[8][9]
Refractive Index 1.432-1.434 at 20 °C[8]

Synthesis of this compound Derivatives

The carbonyl group of this compound serves as a reactive site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. This section provides detailed experimental protocols for the synthesis of three key classes of this compound derivatives: oximes, hydrazones, and alkene derivatives via the Wittig reaction.

Synthesis of this compound Oxime

Oximes are formed by the reaction of a ketone with hydroxylamine (B1172632).[10] These derivatives have applications as intermediates in organic synthesis and have been studied for their biological activities.[11]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol (B145695).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as pyridine (B92270) (2.8 equivalents) or sodium acetate (B1210297) to the solution.[12][13]

  • Reaction Conditions: Heat the mixture to reflux (approximately 60-80 °C) and stir for 1-2 hours.[13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture to precipitate the crude oxime.

  • Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or diethyl ether.[14]

G cluster_workflow Synthesis of this compound Oxime start Start dissolve Dissolve this compound in Ethanol start->dissolve add_reagents Add Hydroxylamine HCl and Pyridine dissolve->add_reagents reflux Reflux at 60-80°C (1-2 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor workup Cool and Add Water to Precipitate monitor->workup Reaction Complete purify Filter, Wash, and Recrystallize workup->purify end This compound Oxime purify->end G cluster_workflow Synthesis of this compound Hydrazone start Start dissolve Dissolve this compound in Ethanol start->dissolve add_reagents Add Hydrazine Hydrate and Acetic Acid (cat.) dissolve->add_reagents stir Stir at Room Temp or Gentle Heat add_reagents->stir monitor Monitor by TLC stir->monitor workup Remove Solvent and Add Water monitor->workup Reaction Complete purify Filter, Wash, and Recrystallize workup->purify end This compound Hydrazone purify->end G cluster_workflow Wittig Reaction of this compound cluster_ylide Ylide Preparation cluster_reaction Wittig Reaction cluster_purification Work-up and Purification dissolve_salt Dissolve Phosphonium Salt in Anhydrous THF add_base Add Strong Base (n-BuLi) at 0°C dissolve_salt->add_base add_ketone Add this compound Solution at 0°C add_base->add_ketone stir_rt Stir at Room Temperature add_ketone->stir_rt quench Quench with aq. NH4Cl stir_rt->quench extract Extract with Organic Solvent quench->extract purify_column Purify by Column Chromatography extract->purify_column end Final Product purify_column->end Alkene Derivative start Start start->dissolve_salt G cluster_pathway Ecdysone (B1671078) Signaling Pathway Disruption by this compound Dodecanone This compound EcR_USP EcR/USP Receptor Complex Dodecanone->EcR_USP Interferes with Ecdysone_Response_Genes Ecdysone Response Genes (E78, Hr4, Hr38) EcR_USP->Ecdysone_Response_Genes Activates Disruption Disrupted Development EcR_USP->Disruption Leads to Development Normal Insect Development & Metamorphosis Ecdysone_Response_Genes->Development Regulates

References

Methodological & Application

2-Dodecanone gas chromatography-mass spectrometry (GC-MS) method

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Dodecanone

For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the analysis of this compound using gas chromatography-mass spectrometry (GC-MS). It includes a detailed application note, experimental protocols, and quantitative data to facilitate the implementation of this method in the laboratory.

Application Note

Introduction

This compound (C₁₂H₂₄O), also known as methyl decyl ketone, is a naturally occurring ketone found in various plants and microorganisms. It has applications in the flavor and fragrance industry and is of interest in metabolic and environmental research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note outlines a robust GC-MS method for the analysis of this compound.

Principle

This method utilizes a gas chromatograph (GC) to separate this compound from other components in a sample matrix based on its volatility and interaction with a capillary column. The separated compound then enters a mass spectrometer (MS), where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that allows for highly specific identification and quantification of this compound. Electron ionization (EI) is a common and effective ionization technique for this type of volatile, non-polar compound.

Apparatus and Reagents

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.

  • GC Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness, is recommended.

  • Carrier Gas: Helium (>99.999% purity).

  • Reagents: this compound analytical standard (≥98.5% purity), hexane (B92381) or dichloromethane (B109758) (GC grade), and an internal standard (e.g., 2-hexadecanone).

  • Sample Preparation Equipment: Standard laboratory glassware, autosampler vials with PTFE septa, and potentially a headspace solid-phase microextraction (HS-SPME) setup for trace-level analysis of volatile compounds from liquid or solid matrices.

Quantitative Data

A summary of the expected quantitative data for the GC-MS analysis of this compound is presented in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Molecular Weight 184.32 g/mol
CAS Number 6175-49-1
Retention Time Dependent on the specific GC column and temperature program.
Key Mass Fragments (m/z) 58 (base peak), 43, 71, 59, 41[1][2]
Limit of Detection (LOD) Method-dependent, typically in the low ng/mL to pg/mL range.
Limit of Quantitation (LOQ) Method-dependent, typically in the low ng/mL to pg/mL range.
Linearity (R²) >0.99 over the calibrated concentration range.

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of hexane or another suitable volatile solvent.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for calibration.

  • Internal Standard (IS) Solution: If using an internal standard, prepare a stock solution (e.g., 1 mg/mL of 2-hexadecanone (B131148) in methanol) and spike it into all standards and samples at a constant concentration.

2. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

  • For Liquid Samples (e.g., microbial broth, environmental water):

    • Transfer a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

    • If an internal standard is used, add a small, precise volume of the IS solution.

    • To enhance the release of volatile compounds, add a salt, such as sodium chloride (NaCl), to increase the ionic strength of the sample.

    • Seal the vial and proceed with HS-SPME or direct headspace injection.

  • For Solid Samples:

    • Weigh a known amount (e.g., 1 gram) of the homogenized solid sample into a headspace vial.

    • Add a known volume of a suitable solvent and the internal standard.

    • Proceed with extraction (e.g., sonication, vortexing) followed by centrifugation. The supernatant can then be analyzed.

3. GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required for specific instruments and applications.

  • GC Conditions:

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3][4][5]

    • Mass Scan Range: m/z 40-400.

4. Data Analysis

  • Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The characteristic fragments for this compound are m/z 58, 43, 71, 59, and 41.[1][2]

  • Quantification: Create a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the prepared standards. Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.

Visualizations

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) Extraction Extraction / Dilution Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking Injection GC Injection Spiking->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound GC-MS Analysis.

References

Application Note: Quantitative Analysis of 2-Dodecanone in Plant Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Dodecanone, also known as methyl decyl ketone, is a volatile organic compound naturally present in the essential oils of various plants, most notably rue (Ruta graveolens) and hops (Humulus lupulus)[1][2]. Its presence and concentration are of significant interest in the flavor, fragrance, and pharmaceutical industries. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and exploring its potential biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex plant matrices[3][4]. This document provides detailed protocols for sample preparation, extraction, and GC-MS analysis for the quantitative determination of this compound.

Quantitative Data Presentation

The concentration of this compound can vary significantly depending on the plant species, geographical origin, cultivation conditions, and the extraction method employed. The following table summarizes reported quantitative data for ketones in relevant plant species.

Plant SpeciesPlant PartExtraction MethodQuantification MethodCompoundReported Concentration (%)Reference
Ruta graveolens L.LeavesHydrodistillationGC-MSThis compound2.77[5]
Ruta graveolens L.LeavesMethanol (B129727) ExtractionGC-MS2-Undecanone14.97[6]
Ruta graveolens L.LeavesHydrodistillationGC-MS2-Nonanone32.15[5]

*Note: 2-Undecanone and 2-Nonanone are structurally related methyl ketones often found alongside this compound. Their quantification provides context for the chemical profile of the plant extract.

Experimental Protocols

Plant Sample Preparation

This protocol outlines the general steps for preparing plant material for solvent extraction.

  • Sample Collection: Collect fresh plant material (e.g., leaves, stems, flowers). For comparative studies, it is critical to sample the same plant part at a similar developmental stage[7].

  • Washing and Drying: Thoroughly wash the plant material with deionized water to remove debris. Dry the material to a constant weight to prevent degradation of volatile compounds. A laboratory oven at a controlled temperature of 50-60°C for 48-72 hours is a common method[8]. Alternatively, freeze-drying can be used[9].

  • Grinding and Homogenization: Once dried, grind the plant material into a fine, homogenous powder using a grinder or a mortar and pestle[6][8]. Sieving the powder can ensure a uniform particle size, which promotes efficient extraction[8].

  • Storage: Store the powdered sample in a labeled, airtight container in a cool, dark, and dry place until extraction to minimize degradation[8].

Solvent Extraction

This protocol describes a standard Soxhlet extraction method for obtaining the crude extract containing this compound.

  • Apparatus Setup: Set up a Soxhlet apparatus.

  • Sample Loading: Weigh approximately 5-10 grams of the dried, powdered plant material and place it inside a cellulose (B213188) thimble.

  • Solvent Addition: Place the thimble in the main chamber of the Soxhlet extractor. Fill the distilling flask with a suitable solvent, such as methanol or hexane[6][10][11]. The choice of solvent is critical and should be based on the polarity of the target analyte.

  • Extraction Process: Heat the solvent to reflux. Allow the extraction to proceed for several hours (typically 6-24 hours) to ensure complete extraction of the target compounds[6][8].

  • Concentration: After extraction, concentrate the resulting solution using a rotary evaporator at a temperature below 40°C to obtain the crude extract[8][11].

  • Storage: Store the crude extract in a sealed vial at 4°C for subsequent GC-MS analysis[8].

G cluster_prep Sample Preparation cluster_extract Solvent Extraction cluster_analysis GC-MS Analysis A 1. Plant Material Collection B 2. Washing & Drying A->B C 3. Grinding & Homogenization B->C D 4. Soxhlet Extraction with Methanol/Hexane (B92381) C->D E 5. Concentration via Rotary Evaporator D->E F 6. Obtain Crude Plant Extract E->F G 7. Standard & Sample Preparation for GC-MS F->G H 8. GC-MS Injection & Data Acquisition G->H I 9. Data Analysis & Quantification H->I

Caption: Experimental workflow for this compound analysis.

GC-MS Analysis Protocol

This protocol details the steps for the quantitative analysis of this compound using GC-MS.

  • Standard Preparation:

    • Stock Solution: Prepare a stock solution of analytical grade this compound (purity ≥98.0%) in hexane or methanol at a concentration of 1 mg/mL[8].

    • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL. This range should encompass the expected concentration of the analyte in the samples[8].

  • Sample Preparation for GC-MS:

    • Dissolve a precisely known amount of the crude plant extract in the same solvent used for the standards to achieve a final concentration suitable for analysis (e.g., 1 mg/mL)[8].

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection[8].

  • Instrumentation and Conditions:

    • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Varian 3800 GC with a 4000 series MS detector)[6].

    • Column: A non-polar capillary column, such as a VF-5ms or DB-5ms (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for separating volatile compounds[6][8].

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[6].

    • Injection Volume: 1.0 µL with a split ratio (e.g., 1:60) to prevent column overloading[6].

    • Temperatures:

      • Injector Temperature: 280°C[6].

      • Oven Temperature Program: Start at 60°C, then ramp up to 280°C at a rate of 3°C/min[6].

      • MS Transfer Line: 280°C[12].

      • Ion Source: 250°C[6].

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI+) at 70 eV[6].

      • Scan Range: 50–500 amu[6].

  • Quantification and Data Analysis:

    • Calibration Curve: Inject the prepared calibration standards into the GC-MS to generate a calibration curve by plotting the peak area of this compound against its concentration[13]. The linearity of the curve should be confirmed (R² ≥ 0.998)[12].

    • Sample Analysis: Inject the prepared plant extract sample.

    • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum should be confirmed against a reference library like NIST[6].

    • Calculation: Use the regression equation from the calibration curve to calculate the concentration of this compound in the injected sample solution. Finally, calculate the concentration in the original plant material based on the initial sample weight and dilution factors.

G cluster_calibration Calibration cluster_sample Sample Analysis cluster_quant Quantification A Known Concentration Standards (e.g., 1-100 µg/mL) B GC-MS Analysis of Standards A->B C Generate Peak Area vs. Concentration Plot B->C D Linear Regression (y = mx + c, R² ≥ 0.998) C->D I Calculate Concentration using Calibration Curve D->I Use Equation E Prepared Plant Extract (Unknown Concentration) F GC-MS Analysis of Extract E->F G Identify this compound Peak (Retention Time & Mass Spectrum) F->G H Measure Peak Area G->H H->I Input Peak Area (y) J Final Concentration in Plant Material (mg/g) I->J

References

Application Notes and Protocols for the Synthesis of 2-Dodecanone via Oxidation of 2-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-dodecanone, a valuable intermediate in various chemical syntheses, through the oxidation of 2-dodecanol (B159162). Three common and effective oxidation methods are presented: Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and sodium hypochlorite (B82951) oxidation. This guide includes a comparative summary of these methods, a detailed experimental protocol for the highly efficient Swern oxidation, and a visual representation of the experimental workflow to aid in laboratory execution.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. This compound, a long-chain aliphatic ketone, serves as a key building block in the synthesis of fragrances, surfactants, and various pharmaceutical compounds. The selection of an appropriate oxidation method is crucial and depends on factors such as substrate sensitivity, desired purity, scalability, and environmental considerations. This application note outlines three reliable methods for the preparation of this compound from 2-dodecanol, providing researchers with the necessary information to select and perform the optimal synthesis for their specific needs.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the typical reaction conditions and yields for the oxidation of long-chain secondary alcohols to their corresponding ketones, serving as a reference for the synthesis of this compound.

Oxidation MethodOxidizing Agent(s)Typical Reaction TemperatureTypical Reaction TimeReported Yield (for similar long-chain alcohols)Key Considerations
Swern Oxidation Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (B128534) (Et₃N)-78 °C to room temperature1 - 3 hoursHigh to quantitative (>95%)[1]Mild conditions, suitable for sensitive substrates. Requires cryogenic temperatures and careful handling of malodorous and toxic byproducts.
PCC Oxidation Pyridinium Chlorochromate (PCC)Room temperature2 - 6 hoursHigh (>90%)Simple procedure at ambient temperature. PCC is a toxic chromium-based reagent, requiring special handling and waste disposal.
Hypochlorite Oxidation Sodium hypochlorite pentahydrate (NaOCl·5H₂O)20 °C1 - 5 hoursGood to high (85-96%)[2]Inexpensive and environmentally benign reagent. Reaction rate can be sensitive to substrate and solvent.

Experimental Protocols

Detailed Protocol for Swern Oxidation of 2-Dodecanol

This protocol details the synthesis of this compound from 2-dodecanol using the Swern oxidation, a method known for its mild reaction conditions and high yields.[1][3][4][5][6][7]

Materials:

  • 2-Dodecanol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Activated DMSO: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous dimethyl sulfoxide (2.2 eq.) in anhydrous dichloromethane (20 mL) dropwise via a dropping funnel, ensuring the internal temperature remains below -60 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Addition of 2-Dodecanol: Dissolve 2-dodecanol (1.0 eq.) in a minimal amount of anhydrous dichloromethane.

  • Add the 2-dodecanol solution dropwise to the reaction mixture at -78 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Addition of Base: Slowly add triethylamine (5.0 eq.) to the reaction mixture, maintaining the temperature at -78 °C. A thick white precipitate will form.

  • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.

  • Workup: Quench the reaction by adding water (50 mL).

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield the pure product.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_activation DMSO Activation cluster_oxidation Oxidation cluster_quench_workup Quenching and Workup cluster_purification Purification setup Prepare flame-dried flask with DCM and Oxalyl Chloride cool Cool to -78 °C setup->cool add_dmso Add DMSO solution dropwise cool->add_dmso stir_activation Stir for 30 min at -78 °C add_dmso->stir_activation add_alcohol Add 2-Dodecanol solution stir_activation->add_alcohol stir_oxidation Stir for 1 hour at -78 °C add_alcohol->stir_oxidation add_base Add Triethylamine stir_oxidation->add_base warm_rt Warm to Room Temperature add_base->warm_rt quench Quench with Water warm_rt->quench extract Extract and Wash quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Distillation or Chromatography dry_concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound via Swern oxidation.

References

Application Notes and Protocols for the Use of 2-Dodecanone as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-dodecanone as an internal standard (IS) for the quantitative analysis of volatile and semi-volatile organic compounds by gas chromatography (GC). The protocols detailed below are intended to serve as a robust starting point for method development and validation in various research and quality control applications, including the analysis of essential oils, food and beverage volatiles, and pharmaceutical formulations.

Introduction to Internal Standards in Chromatography

An internal standard in chromatography is a compound added to a sample in a known concentration to facilitate the quantification of other components. The IS co-elutes with the analytes of interest and helps to correct for variations in injection volume, sample loss during preparation, and instrument response fluctuations. An ideal internal standard should be chemically similar to the analytes, not naturally present in the sample, and well-resolved from other sample components.

Properties of this compound as an Internal Standard

This compound (CH₃(CH₂)₉COCH₃) is a methyl ketone with properties that make it a suitable internal standard for the analysis of a range of volatile and semi-volatile compounds. Its molecular weight is 184.32 g/mol .[1][2] It is a colorless oily liquid, insoluble in water but soluble in organic solvents like hexane (B92381) and ethanol.[3]

Key Properties of this compound:

PropertyValueReference
Molecular Formula C₁₂H₂₄O[1][2][4][5]
Molecular Weight 184.32 g/mol [1][2]
Boiling Point 247 °C[6]
Melting Point 17-20 °C[6]
Density 0.828 g/mL at 20 °C[6]
Solubility Insoluble in water; soluble in alcohol and oils[3]
CAS Number 6175-49-1[1][2][4][5]

This compound's volatility and chemical structure make it a suitable internal standard for the analysis of various organic compounds, particularly those with similar chain lengths and functional groups, such as terpenes, fatty acid methyl esters (FAMEs), and other flavor and fragrance compounds.

Application: Quantification of Terpenes in Essential Oils using GC-MS

This protocol outlines the use of this compound as an internal standard for the quantitative analysis of major terpenes in essential oils by Gas Chromatography-Mass Spectrometry (GC-MS).

3.1.1. Materials and Reagents

  • Analytes: Terpene standards (e.g., α-pinene, β-pinene, limonene, linalool, β-caryophyllene) of high purity (≥98%).

  • Internal Standard: this compound (≥98.5% purity).

  • Solvent: Hexane or Ethyl Acetate (HPLC grade).

  • Essential Oil Sample: Commercial or extracted essential oil.

  • Glassware: Volumetric flasks, pipettes, autosampler vials with septa.

3.1.2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of hexane in a volumetric flask to obtain a concentration of 1 mg/mL.

  • Analyte Stock Solution (Analyte Stock): Prepare a mixed stock solution of the target terpenes by accurately weighing and dissolving them in hexane to achieve a concentration of 1 mg/mL for each analyte.

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock solution. To each calibration standard, add a constant amount of the IS Stock solution to achieve a final IS concentration of 50 µg/mL in each standard.

3.1.3. Sample Preparation

  • Accurately weigh approximately 50 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add 500 µL of the 1 mg/mL this compound IS stock solution.

  • Dilute to the mark with hexane.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.

3.1.4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Peak Identification: Identify the peaks corresponding to the target terpenes and this compound based on their retention times and mass spectra by comparing them to the prepared standards and a spectral library (e.g., NIST).

  • Peak Integration: Integrate the peak areas for each analyte and the internal standard.

  • Calibration Curve: For each analyte, calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard. Plot the response ratio against the concentration of the analyte for each calibration standard. Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

  • Quantification of Unknowns: Calculate the concentration of each terpene in the essential oil sample using the response ratio obtained from the sample chromatogram and the equation from the corresponding calibration curve.

The following table presents representative data for a hypothetical analysis of terpenes in a lavender essential oil sample using this compound as an internal standard.

AnalyteRetention Time (min)Target Ion (m/z)Concentration in Sample (mg/g)
Linalool10.89335.2
Linalyl acetate12.513640.1
Camphor9.5955.8
Eucalyptol8.2812.3
This compound (IS) 15.2 58 N/A

Calibration Curve Data (Example for Linalool)

Concentration (µg/mL)Analyte AreaIS AreaResponse Ratio
10150,0001,000,0000.15
25375,0001,000,0000.375
50750,0001,000,0000.75
1001,500,0001,000,0001.50
2003,000,0001,000,0003.00

Linear Regression Equation: y = 0.015x - 0.005 (R² = 0.9995)

Visualization of Experimental Workflow

ExperimentalWorkflow A Standard & Sample Preparation B Addition of this compound (IS) A->B Known Concentration C GC-MS Analysis B->C Injection D Data Acquisition C->D Signal Output E Peak Identification & Integration D->E F Calibration Curve Generation E->F Standard Data G Quantification of Analytes E->G Sample Data F->G Calibration Function H Final Report G->H

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Logical Relationship of Internal Standard Method

LogicalRelationship Analyte Analyte SamplePrep Sample Preparation (e.g., Extraction, Dilution) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep Injection Injection SamplePrep->Injection Detection Detection (GC-MS) Injection->Detection Ratio Area Ratio (Analyte/IS) Detection->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Principle of the internal standard method for chromatographic quantification.

Conclusion

This compound is a viable and effective internal standard for the quantitative analysis of a variety of volatile and semi-volatile organic compounds by gas chromatography. Its chemical properties allow for good chromatographic behavior and resolution from many common analytes. The detailed protocol provided for the analysis of terpenes in essential oils can be adapted for other matrices and analytes with appropriate method development and validation. The use of this compound as an internal standard can significantly improve the accuracy and precision of quantitative chromatographic data.

References

Application of 2-Dodecanone in Insect Repellent Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecanone, a naturally occurring methyl ketone found in various plants, has demonstrated significant potential as an active ingredient in insect repellent formulations. Its efficacy against a range of arthropods, coupled with its distinct mechanism of action, makes it a compelling alternative to conventional synthetic repellents. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide research and development efforts in harnessing this compound for effective insect repellency.

Data Presentation: Efficacy of this compound and Related Methyl Ketones

The repellent efficacy of this compound and other aliphatic methyl ketones is influenced by factors such as the insect species, concentration of the active ingredient, and the formulation. The following tables summarize key quantitative data from various studies.

Table 1: Repellency of Aliphatic Methyl Ketones against Mosquitoes

CompoundConcentrationMosquito SpeciesRepellency (%)Source
This compound50%Anopheles gambiae100%[1]
2-Undecanone50%Anopheles gambiae91.8 ± 5.0%[1]
2-Tridecanone50%Anopheles gambiae100%[1]
DEET (Control)50%Anopheles gambiae100%[1]
2-Undecanone5% and 20%MosquitoesStrong repellent effect[2]

Table 2: Repellency of this compound and Related Compounds against Ticks

CompoundConcentration (mg/cm²)Tick SpeciesRepellency (%)Time Post-ApplicationSource
2-Tridecanone0.63Amblyomma americanum87%12 h[3]
2-Tridecanone0.63Dermacentor variabilis72%15 h[3]
2-Undecanone0.63Amblyomma americanum74%2 h[3]
2-Undecanone0.63Dermacentor variabilis75%2 h[3]
BioUD® (7.75% 2-Undecanone)Not specifiedAmblyomma americanum, Dermacentor variabilis, Ixodes scapularisMore repellent than DEET in head-to-head assaysNot specified[4]

Table 3: Toxicity of this compound against Stored-Product Insects

Insect SpeciesLD₅₀Source
Tribolium castaneum5.21 μ g/adult [5]
Lasioderma serricorne2.54 μ g/adult [5]
Liposcelis bostrychophila23.41 μg/cm²[5]

Mechanism of Action

Recent studies have begun to elucidate the molecular mechanisms underlying the repellent and toxic effects of this compound.

  • Olfactory System Interaction: this compound has been shown to interact with the insect olfactory system. For instance, in the brown planthopper (Nilaparvata lugens), the odorant receptor NlugOR36 is specifically tuned to this compound, and its activation leads to repellent behavior. Silencing of this receptor abolishes the avoidance response.

  • Interference with Ecdysone (B1671078) Signaling: Research on the parasitoid wasp Nasonia vitripennis has revealed that this compound can interfere with the ecdysone signaling pathway, which is crucial for insect development and molting.[6] This suggests a potential endocrine-disrupting mechanism of action.[6]

  • Toxicity and Fertility Reduction: Studies on Drosophila melanogaster have demonstrated that exposure to this compound can cause significant alterations in the transcriptional activity of genes related to the endocrine system, cell-stress signaling, and detoxification.[7] These molecular effects can translate into a dose-dependent decrease in fertility.[7]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-mediated repellency through the insect olfactory system.

Insect Olfactory Signaling Pathway for this compound cluster_air Airborne Odorants cluster_neuron Olfactory Sensory Neuron cluster_brain Insect Brain 2_Dodecanone This compound OR_Complex Odorant Receptor Complex (e.g., NlugOR36/Orco) 2_Dodecanone->OR_Complex Binds to G_Protein G-Protein OR_Complex->G_Protein Activates (Metabotropic) Ion_Channel Ion Channel (Orco) OR_Complex->Ion_Channel Gating (Ionotropic) AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces cAMP->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Depolarization->Action_Potential Triggers Behavior Aversive Behavior (Repellency) Action_Potential->Behavior Signal to

Caption: Proposed insect olfactory signaling pathway for this compound.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of insect repellent efficacy. The following are protocols for key experiments.

Arm-in-Cage Test for Mosquito Repellency

This method directly assesses the ability of a repellent formulation to prevent mosquito landings and bites on human skin.

Materials:

  • Test cages (e.g., 40x40x40 cm)

  • Host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae)

  • This compound test formulation (in a suitable solvent like ethanol)

  • Solvent-only control solution

  • Positive control (e.g., DEET solution)

  • Micropipette or syringe for application

  • Gloves

  • Timer

Protocol:

  • Subject Recruitment and Preparation: Recruit human volunteers following ethical guidelines and obtain informed consent. Mark a defined area on each forearm (e.g., 300 cm²) for application.

  • Compound Application: Apply a precise volume (e.g., 1 mL) of the this compound formulation evenly to the marked area of one arm. Apply the solvent-only control to the other arm. A third arm can be used for a positive control. Allow the applied solutions to dry for a specified time (e.g., 30 minutes).

  • Mosquito Exposure: Insert the treated forearm into a cage containing a known number of host-seeking female mosquitoes (e.g., 200).

  • Data Collection: Record the number of mosquitoes landing on and/or biting the treated arm over a specific time period (e.g., 3-5 minutes).

  • Calculation of Repellency: Calculate the percentage of repellency using the following formula: % Repellency = [ (C - T) / C ] x 100 Where: C = number of mosquitoes landing/biting the control arm T = number of mosquitoes landing/biting the treated arm

  • Complete Protection Time (CPT): To determine the duration of effectiveness, repeat the exposure at regular intervals (e.g., every 30-60 minutes) until the repellent fails to provide complete protection (e.g., the first confirmed bite).

Vertical Filter Paper Bioassay for Tick Repellency

This in-vitro assay evaluates the repellency of a compound against ticks by leveraging their natural negative geotaxis (upward climbing behavior).

Materials:

  • Whatman No. 4 filter paper strips (e.g., 7 x 4 cm)

  • This compound test solutions of varying concentrations in a suitable solvent (e.g., ethanol)

  • Solvent-only control solution

  • Positive control (e.g., DEET solution)

  • Micropipette

  • Glass vials

  • Petri dish with a water moat

  • Binder clips and a stand

  • Unfed tick nymphs or adults (e.g., Ixodes scapularis, Amblyomma americanum)

  • Forceps

  • Timer

Protocol:

  • Preparation of Treated Filter Paper: Mark the filter paper to create a central treated zone (e.g., 5 cm) and untreated zones at the top and bottom (e.g., 1 cm each).

  • Compound Application: Apply a precise volume of the this compound solution evenly to the central treated zone. Prepare control filter papers with solvent only and a positive control with DEET. Allow the solvent to evaporate completely.

  • Assay Setup: Suspend the treated filter paper vertically from a stand using a binder clip. Place a petri dish with a water moat at the bottom to prevent ticks from escaping. Place a glass vial in the center of the petri dish, with its rim touching the lower untreated zone of the filter paper.

  • Tick Introduction and Observation: Using forceps, place a single tick into the glass vial. The tick will crawl out and onto the filter paper.

  • Data Collection: Observe the tick's movement for a specified period (e.g., 15 minutes). A tick is considered "repelled" if it fails to cross the treated zone and enter the upper untreated zone. Ticks that remain in the lower untreated zone, move off the paper, or drop are also counted as repelled.

  • Data Analysis: Record the number of ticks that successfully cross the treated zone. Repeat the assay with a sufficient number of replicates for each concentration, the solvent control, and the positive control. Calculate the percentage of repellency for each treatment.

Experimental Workflows

The following diagrams illustrate the general workflows for repellent testing and formulation development.

Experimental Workflow for Insect Repellent Efficacy Testing Start Start Compound_Prep Prepare this compound Formulations (Varying Concentrations) Start->Compound_Prep Control_Prep Prepare Control Solutions (Solvent only, Positive Control e.g., DEET) Start->Control_Prep Bioassay Conduct Repellency Bioassay (e.g., Arm-in-Cage, Filter Paper) Compound_Prep->Bioassay Control_Prep->Bioassay Data_Collection Record Data (Landings, Bites, Crossings) Bioassay->Data_Collection Data_Analysis Analyze Data (% Repellency, CPT, EC₅₀) Data_Collection->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion End End Conclusion->End

Caption: General workflow for testing the efficacy of insect repellents.

Logical Relationship in Repellent Formulation Development Active_Ingredient Active Ingredient (this compound) Concentration Concentration Active_Ingredient->Concentration Safety Toxicological Profile & Safety Active_Ingredient->Safety Efficacy Repellent Efficacy Concentration->Efficacy Formulation Formulation (e.g., Spray, Lotion) Formulation->Efficacy Duration Duration of Protection Formulation->Duration Final_Product Optimized Repellent Product Efficacy->Final_Product Duration->Final_Product Safety->Final_Product

Caption: Logical relationships in the development of an insect repellent formulation.

Conclusion and Future Directions

This compound presents a promising avenue for the development of new and effective insect repellents. Its demonstrated efficacy against a variety of insect pests, coupled with a growing understanding of its mechanisms of action, provides a solid foundation for further research. Future work should focus on optimizing formulations to enhance the duration of protection and expand the spectrum of activity against other medically important arthropods. Elucidating the detailed downstream signaling pathways following odorant receptor activation will further refine our understanding and may lead to the design of even more potent and specific repellent molecules.

References

2-Dodecanone: A Potential Volatile Biomarker in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecanone, a saturated methyl ketone, is emerging as a volatile organic compound (VOC) of interest in the field of metabolic research. Its presence in various biological samples, including breath, urine, and feces, suggests its potential as a non-invasive biomarker for monitoring metabolic health and disease.[1] This ketone is structurally related to lauric acid (dodecanoic acid), a 12-carbon saturated fatty acid, indicating a likely connection to fatty acid metabolism.[2][3][4][5] Alterations in fatty acid oxidation and other metabolic pathways are hallmarks of prevalent metabolic disorders such as obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD). The investigation of this compound as a biomarker offers a promising avenue for early disease detection, stratification of patients, and monitoring therapeutic responses.

These application notes provide a comprehensive overview of this compound as a potential biomarker in metabolic research, including available (though limited) quantitative data, detailed experimental protocols for its analysis, and insights into its potential metabolic origins and signaling implications.

Data Presentation

While direct quantitative data on this compound across various metabolic diseases is still an active area of research, this section summarizes the current understanding and provides a framework for data comparison. The tables below are structured to accommodate forthcoming data from future studies.

Table 1: Hypothetical Distribution of this compound in Biological Samples of a Healthy Individual

Biological MatrixExpected Concentration Range (ng/mL or ng/L)Analytical MethodReference
BreathLow (ppb range)SPME-GC-MS[6][7]
UrineTrace to lowGC-MS[8][9]
Plasma/SerumTrace to lowGC-MS[10]
FecesVariableHeadspace-GC-MS[1]

Table 2: Anticipated Trends of this compound Levels in Metabolic Diseases (Hypothetical)

Metabolic DiseaseBiological MatrixExpected Change in this compound LevelsPutative Rationale
Obesity Breath, PlasmaIncreasedAltered fatty acid metabolism and increased substrate availability from adipose tissue.[11][12][13][14][15][16]
Type 2 Diabetes Mellitus (T2DM) Breath, Urine, PlasmaIncreasedImpaired glucose utilization leading to increased reliance on fatty acid oxidation and ketogenesis.[10][17][18][19][20]
Non-alcoholic Fatty Liver Disease (NAFLD) Breath, Urine, PlasmaIncreasedHepatic fat accumulation and altered lipid metabolism, potentially leading to increased production of ketone bodies.[13][21][22]

Experimental Protocols

Accurate and reproducible quantification of this compound is critical for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. The following are detailed protocols for the analysis of this compound in various biological matrices.

Protocol 1: Quantification of this compound in Human Breath using SPME-GC-MS

This protocol describes the collection and analysis of this compound from exhaled breath using solid-phase microextraction (SPME) coupled with GC-MS.

Materials:

  • Inert breath collection bags (e.g., Tedlar® bags)

  • SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system equipped with a thermal desorption unit or SPME inlet

  • This compound analytical standard

  • Internal standard (e.g., 2-undecanone (B123061) or a deuterated analog of this compound)

  • Helium (carrier gas)

Procedure:

  • Breath Sample Collection:

    • Have the subject fast for at least 8 hours to minimize dietary interferences.

    • Instruct the subject to exhale a single, full breath into the inert collection bag.

    • Seal the bag immediately.

  • SPME Extraction:

    • Introduce the SPME fiber into the breath collection bag through the septum.

    • Expose the fiber to the breath sample for a standardized time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) to allow for the adsorption of volatile compounds.

    • Retract the fiber into the needle.

  • GC-MS Analysis:

    • Injector: Insert the SPME fiber into the GC inlet, which is heated to a temperature sufficient to desorb the analytes (e.g., 250°C).

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 40°C for 2 minutes), then ramp up to a final temperature (e.g., 280°C at 10°C/min) and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 58, 43, 71) and the internal standard.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.

    • Calculate the concentration of this compound in the breath sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Protocol 2: Quantification of this compound in Human Urine using GC-MS

This protocol details the extraction and analysis of this compound from urine samples.

Materials:

  • Urine collection containers

  • Organic solvent for extraction (e.g., hexane (B92381) or dichloromethane)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • GC-MS system

  • This compound analytical standard

  • Internal standard

Procedure:

  • Urine Sample Preparation:

    • Collect a mid-stream urine sample.

    • To a 5 mL aliquot of urine in a glass vial, add 1 g of NaCl to increase the ionic strength.

    • Add a known amount of the internal standard.

  • Liquid-Liquid Extraction:

    • Add 5 mL of hexane to the urine sample.

    • Vortex vigorously for 2 minutes to extract the analytes into the organic phase.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial.

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the extract into the GC-MS system.

    • Use the same GC-MS conditions as described in Protocol 1.

  • Quantification:

    • Follow the quantification procedure outlined in Protocol 1.

Protocol 3: Quantification of this compound in Human Plasma using GC-MS

This protocol outlines the extraction and analysis of this compound from plasma samples.

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • Protein precipitation agent (e.g., ice-cold acetonitrile)

  • Organic solvent for extraction (e.g., hexane)

  • GC-MS system

  • This compound analytical standard

  • Internal standard

Procedure:

  • Plasma Preparation:

    • Collect whole blood and centrifuge to separate the plasma.

    • To 1 mL of plasma, add 2 mL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex and then centrifuge.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new tube.

    • Add a known amount of the internal standard.

    • Add 5 mL of hexane and perform liquid-liquid extraction as described in Protocol 2.

  • GC-MS Analysis:

    • Concentrate the organic extract under a gentle stream of nitrogen if necessary.

    • Inject 1 µL of the extract into the GC-MS system.

    • Use the same GC-MS conditions as described in Protocol 1.

  • Quantification:

    • Follow the quantification procedure outlined in Protocol 1.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the hypothesized metabolic origin of this compound and its potential interactions with key metabolic signaling pathways.

cluster_0 Fatty Acid Metabolism Lauric_Acid Lauric Acid (Dodecanoic Acid) Lauryl_CoA Lauryl-CoA Lauric_Acid->Lauryl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Lauryl_CoA->Beta_Oxidation Dodecanone_Formation Putative This compound Formation Lauryl_CoA->Dodecanone_Formation Hypothesized Decarboxylation/ Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Dodecanone This compound Dodecanone_Formation->Dodecanone

Hypothesized Metabolic Pathway for this compound Formation.

cluster_1 Experimental Workflow for this compound Biomarker Analysis Sample_Collection Biological Sample Collection (Breath, Urine, Plasma) Extraction Analyte Extraction (SPME or LLE) Sample_Collection->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Biomarker_Correlation Correlation with Metabolic Disease State Data_Processing->Biomarker_Correlation

General Experimental Workflow for this compound Analysis.

cluster_2 Potential Interaction of this compound with Metabolic Signaling Pathways Dodecanone This compound AMPK AMPK (Energy Sensor) Dodecanone->AMPK Modulates? PPAR PPARs (Lipid Sensors) Dodecanone->PPAR Acts as Ligand? Oxidative_Stress Oxidative Stress Dodecanone->Oxidative_Stress Induces? Metabolic_Dysregulation Metabolic Dysregulation (Insulin Resistance, Inflammation) AMPK->Metabolic_Dysregulation Regulates PPAR->Metabolic_Dysregulation Regulates Oxidative_Stress->Metabolic_Dysregulation Contributes to

Hypothesized Signaling Interactions of this compound.

Discussion

Metabolic Origin of this compound:

The precise metabolic pathway leading to the endogenous production of this compound in humans is not yet fully elucidated. However, its structural similarity to lauric acid strongly suggests it is a byproduct of fatty acid metabolism.[3][4] One plausible hypothesis is the microbial or enzymatic decarboxylation of a β-keto acid derived from lauryl-CoA. Alternatively, it could be formed through the oxidation of dodecane, although this is less likely in a physiological context. Cytochrome P450 enzymes are known to be involved in the metabolism of lauric acid, primarily through ω- and (ω-1)-hydroxylation, and could potentially play a role in the formation or degradation of this compound.[23]

Potential Role in Metabolic Signaling:

The accumulation of metabolites can influence cellular signaling pathways. Given its origin from fatty acid metabolism, this compound could potentially interact with key regulators of energy homeostasis:

  • AMP-activated protein kinase (AMPK): As a central energy sensor, AMPK is activated during periods of low cellular energy.[24][25] Alterations in fatty acid metabolism and ketone body levels can influence AMPK activity. It is conceivable that this compound, as a product of lipid metabolism, could directly or indirectly modulate AMPK signaling, thereby affecting glucose uptake, fatty acid oxidation, and other metabolic processes.[26]

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that act as lipid sensors and are critical regulators of lipid and glucose metabolism.[1][27][28][29][30] Fatty acids and their derivatives are natural ligands for PPARs. It is plausible that this compound could act as a ligand for one of the PPAR isoforms (α, γ, or δ), thereby influencing the expression of genes involved in fatty acid transport, oxidation, and storage.

  • Oxidative Stress: The metabolism of fatty acids can generate reactive oxygen species (ROS), leading to oxidative stress, which is a key contributor to the pathophysiology of metabolic diseases.[31][32][33][34] The production and metabolism of ketones can also influence the cellular redox state. Further research is needed to determine if this compound contributes to or is a marker of oxidative stress in metabolic disorders.

This compound represents a promising, yet underexplored, candidate as a non-invasive biomarker for metabolic research. Its connection to fatty acid metabolism provides a strong rationale for its investigation in obesity, T2DM, and NAFLD. The protocols outlined in these application notes provide a starting point for the robust quantification of this compound in various biological matrices. Future research should focus on conducting large-scale clinical studies to establish definitive correlations between this compound levels and the presence and severity of metabolic diseases. Elucidating its precise metabolic origin and its impact on key signaling pathways will be crucial for understanding its role in metabolic dysregulation and for its potential development as a diagnostic or therapeutic target.

References

Application Notes and Protocols for the Extraction of 2-Undecanone from Ruta graveolens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruta graveolens, commonly known as common rue, is a plant species recognized for its rich composition of secondary metabolites, including alkaloids, coumarins, flavonoids, and essential oils.[1] Among the constituents of its essential oil, 2-undecanone (B123061) (also known as methyl nonyl ketone) is a major component of significant interest for its repellent, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and protocols for the extraction of 2-undecanone from Ruta graveolens, targeting researchers, scientists, and professionals in drug development. The methodologies covered include hydrodistillation, solvent extraction, and supercritical fluid extraction (SFE).

Note on Nomenclature: While the request specified 2-dodecanone, the predominant methyl ketone and the focus of extraction methodologies from Ruta graveolens in the scientific literature is 2-undecanone. This document will therefore detail the extraction of 2-undecanone.

Data Presentation: Comparison of Extraction Methods

The selection of an extraction method is critical as it significantly influences the yield of the essential oil and the concentration of 2-undecanone in the final extract. The following table summarizes quantitative data from various studies on the extraction of essential oils from Ruta species, providing a comparative overview of different techniques.

Extraction MethodPlant MaterialYield of Essential Oil (%)2-Undecanone in Essential Oil (%)Source
HydrodistillationRuta graveolens (dried fruits)0.3935.0[2]
Steam DistillationRuta graveolens (aerial parts)0.2976.19[2]
HydrodistillationRuta chalepensis5.5177.7[2]
Supercritical Fluid Extraction (CO₂)Ruta chalepensis7.8100[2]

Experimental Protocols

Protocol 1: Hydrodistillation (Clevenger-type Apparatus)

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials. It involves the co-distillation of volatile compounds with steam.

Materials and Equipment:

  • Dried and powdered aerial parts of Ruta graveolens

  • Clevenger-type apparatus

  • Round-bottom flask (2 L)

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Sample Preparation: Grind the dried aerial parts of Ruta graveolens to a coarse powder to increase the surface area for extraction.

  • Apparatus Setup: Place 100 g of the powdered plant material into the 2 L round-bottom flask. Add 1 L of distilled water to the flask.[2]

  • Set up the Clevenger-type apparatus according to the manufacturer's instructions, connecting the flask, condenser, and collection tube.[2]

  • Distillation: Heat the flask using a heating mantle to bring the water to a boil.[2]

  • Continue the distillation for 3 to 5 hours. The steam will carry the volatile oils, which will then be condensed and collected in the graduated collection tube.[2]

  • Oil Collection and Drying: Once the distillation is complete, allow the apparatus to cool.

  • Carefully collect the separated essential oil from the collection tube.

  • Dry the collected oil using anhydrous sodium sulfate to remove any residual water.

  • Storage: Transfer the dried essential oil to a sealed glass vial and store it in a cool, dark place.

Hydrodistillation_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection & Storage prep1 Grind Dried Ruta graveolens prep2 Weigh 100g of Powder prep1->prep2 ext1 Place Powder in Flask with 1L Water prep2->ext1 ext2 Assemble Clevenger Apparatus ext1->ext2 ext3 Heat and Distill for 3-5 hours ext2->ext3 col1 Cool Apparatus ext3->col1 col2 Collect Essential Oil col1->col2 col3 Dry with Sodium Sulfate col2->col3 col4 Store in Vial col3->col4

Caption: Workflow for Hydrodistillation of Ruta graveolens.

Protocol 2: Solvent Extraction (Soxhlet Extraction)

Solvent extraction utilizes an organic solvent to dissolve the essential oil from the plant material. The Soxhlet apparatus allows for continuous extraction with a limited amount of solvent.

Materials and Equipment:

  • Dried and powdered aerial parts of Ruta graveolens

  • Soxhlet extractor with a condenser and a round-bottom flask

  • Cellulose (B213188) extraction thimble

  • Heating mantle

  • Rotary evaporator

  • n-hexane or ethanol (B145695) (95%)

  • Glass vials for storage

Procedure:

  • Sample Preparation: Prepare the dried and powdered plant material as described in the hydrodistillation protocol.

  • Soxhlet Setup: Place approximately 30 g of the powdered plant material into a cellulose extraction thimble.

  • Place the thimble inside the chamber of the Soxhlet extractor.

  • Add 250 mL of n-hexane or ethanol to the round-bottom flask.[2]

  • Assemble the Soxhlet apparatus.

  • Extraction: Heat the solvent in the flask. The solvent will vaporize, condense, and drip into the thimble, extracting the essential oil.[2]

  • Once the thimble is full, the solvent and dissolved oil will siphon back into the round-bottom flask.[2]

  • Allow this process to run continuously for 6 to 8 hours.[2]

  • Solvent Removal: After extraction, detach the round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure.[2]

  • Storage: Transfer the concentrated essential oil to a sealed glass vial and store it in a cool, dark place.[2]

Caption: Workflow for Soxhlet Extraction of Ruta graveolens.

Protocol 3: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) employs a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. This method is known for its high selectivity and the ability to obtain solvent-free extracts.

Materials and Equipment:

  • Dried and ground Ruta graveolens

  • Supercritical fluid extraction system

  • High-pressure CO₂ source

  • Co-solvent pump and solvent (e.g., ethanol)

  • Collection vials

Procedure:

  • Sample Preparation: Use finely ground plant material to maximize the surface area for extraction.

  • SFE System Setup:

    • Load the ground plant material into the extraction vessel of the SFE system.[2]

    • Set the extraction pressure and temperature. For Ruta graveolens, optimal conditions can be around 250 bar and 40 °C.[3]

    • Set the separator conditions to fractionate the extract. A first separator at a lower temperature (-10 °C) can help in selectively removing waxes.[3]

  • Extraction:

    • Introduce supercritical CO₂ into the extraction vessel. A co-solvent like ethanol (5-10%) can be added to modify the polarity of the supercritical fluid.[2]

    • The supercritical fluid will pass through the plant material, dissolving the 2-undecanone and other components.

    • The extract-laden fluid then flows to the separators where the pressure and/or temperature are changed, causing the extracted compounds to precipitate.

  • Fractional Separation: By using multiple separators at different conditions, it is possible to selectively isolate different classes of compounds. For instance, waxes can be precipitated in the first separator, while the more volatile compounds like 2-undecanone are collected in a subsequent separator.[3]

  • Collection: Collect the extract fractions from the separators.

  • Storage: Store the collected fractions in sealed vials in a cool, dark place.

SFE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Collection prep1 Grind Ruta graveolens prep2 Load into Extraction Vessel ext1 Set SFE Parameters (e.g., 250 bar, 40°C) prep2->ext1 ext2 Introduce Supercritical CO2 (+/- Co-solvent) ext1->ext2 ext3 Extract for a Defined Period ext2->ext3 sep1 Depressurize in Separator 1 (e.g., -10°C) to remove waxes ext3->sep1 sep2 Further Depressurize in Separator 2 to collect 2-Undecanone sep1->sep2 sep3 Collect Fractions sep2->sep3 sep4 Store Extract sep3->sep4

References

Application Notes and Protocols: The Role of 2-Dodecanone in Chemical Ecology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Dodecanone (CAS 6175-49-1), also known as methyl decyl ketone, is a naturally occurring methyl ketone found in a variety of plants and some insects.[1][2] As a volatile organic compound, it plays a significant role in chemical communication, acting as a semiochemical that mediates interactions between organisms.[1][3] Its functions as an allomone (repellent) and potential pheromone make it a compound of great interest for developing novel biopesticides and pest management strategies.[1][3] Recent research has also delved into its molecular effects on insects, revealing its ability to modulate critical physiological pathways.[1][4] These application notes provide researchers, scientists, and drug development professionals with a summary of the current data, detailed experimental protocols for its study, and visualizations of its ecological roles and the workflows used to investigate them.

Semiochemical Functions of this compound

In chemical ecology, this compound is recognized for its diverse roles in mediating inter- and intra-specific interactions. It primarily functions as an allomone, a chemical that benefits the emitter by modifying the behavior of the receiver. For instance, it is a known repellent against the maize weevil (Sitophilus zeamais) and the tick Rhipicephalus appendiculatus.[1][3] It also acts as an allomone for tsetse flies like Glossina morsitans morsitans and Glossina pallidipes.[3] Furthermore, it has been identified as a pheromone component for the Rasberry crazy ant (Nylanderia fulva).[3]

cluster_emitter Emitter cluster_receiver Receiver Species & Effect 2_Dodecanone This compound S_zeamais Sitophilus zeamais (Maize Weevil) 2_Dodecanone->S_zeamais Allomone (Repellent) R_appendiculatus Rhipicephalus appendiculatus (Tick) 2_Dodecanone->R_appendiculatus Allomone (Repellent) G_morsitans Glossina morsitans (Tsetse Fly) 2_Dodecanone->G_morsitans Allomone N_fulva Nylanderia fulva (Crazy Ant) 2_Dodecanone->N_fulva Pheromone

Figure 1. Semiochemical roles of this compound.

Molecular and Physiological Effects on Insects

Recent studies have elucidated the molecular mechanisms underlying the effects of this compound on insects. Exposure to sublethal doses has been shown to significantly alter gene expression in the model parasitoid wasp, Nasonia vitripennis, particularly interfering with the crucial ecdysone (B1671078) signaling pathway responsible for development and molting.[1][4][5]

Specifically, exposure to this compound led to the upregulation of ecdysone response genes such as EcR, usp, E78, Hr4, and Hr38.[1][4] Despite this, no significant changes in the overall levels of ecdysteroid hormones were observed.[1] Additionally, genes involved in biotransformation (detoxification), such as Cyp6aQ5, and cell homeostasis were also affected.[1][4][5] In another insect model, the aquatic larvae of Chironomus riparius, this compound exposure resulted in dose- and time-dependent toxicity, impacting genes related to stress response, detoxification, the endocrine system, and DNA repair.[6]

2_Dodecanone This compound Exposure Cell Insect Cell 2_Dodecanone->Cell Enters Pathway Ecdysone Signaling Pathway Cell->Pathway Interferes with Detox Induction of Biotransformation Genes (e.g., Cyp6aQ5) Cell->Detox Genes Upregulation of Ecdysone Response Genes (EcR, usp, E78, etc.) Pathway->Genes Outcome Potential Endocrine Alteration & Developmental Impact Genes->Outcome A 1. Prepare Insect & Excise Antenna B 2. Mount Antenna on Electrodes A->B D 4. Deliver Odor Puff to Antenna B->D C 3. Prepare Stimulus (this compound Dilutions) C->D E 5. Amplify & Record EAG Signal (mV) D->E F 6. Analyze Dose-Response Relationship E->F A 1. Setup Y-Tube with Controlled Airflow B 2. Apply Stimulus (Odor) & Control (Solvent) A->B C 3. Introduce Insect at Base of Tube B->C D 4. Observe & Record Insect's First Choice C->D E 5. Record Time Spent in Each Arm D->E F 6. Analyze Data (Chi-Square Test) E->F A 1. Expose Pupae to This compound & Control B 2. Collect & Flash-Freeze Biological Samples A->B C 3. Total RNA Extraction & Quality Control B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. Perform qRT-PCR with Specific Primers D->E F 6. Analyze Relative Gene Expression E->F

References

Application Notes and Protocols for the Synthesis and Bioactivity Screening of 2-Dodecanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of diverse 2-dodecanone derivatives and protocols for their bioactivity screening. The information is intended to guide researchers in the development of novel compounds with potential therapeutic applications.

Introduction

This compound, a naturally occurring long-chain aliphatic methyl ketone, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The C12 backbone of this compound provides a lipophilic scaffold that can be chemically modified to generate a library of compounds for bioactivity screening. These derivatives have shown promise as antimicrobial, antifungal, insecticidal, and cytotoxic agents. This document outlines synthetic strategies to access various this compound derivatives and provides detailed protocols for evaluating their biological efficacy.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through various chemical transformations targeting the carbonyl group or the α-carbon. Below are protocols for the synthesis of representative classes of this compound derivatives.

Synthesis of α-Halo-2-dodecanone Derivatives

α-Haloketones are versatile intermediates in organic synthesis. The introduction of a halogen at the α-position of this compound can enhance its reactivity and biological activity.

Protocol: Synthesis of 2-Bromo-2-dodecanone

  • Materials: this compound, Bromine (Br₂), Glacial Acetic Acid.

  • Procedure:

    • In a fume hood, dissolve this compound (1 equivalent) in glacial acetic acid.

    • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution of this compound.

    • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695)/water) to obtain pure 2-bromo-2-dodecanone.

Synthesis of this compound Oxime and Hydrazone Derivatives

Condensation of the carbonyl group of this compound with hydroxylamine (B1172632) or hydrazine (B178648) derivatives yields oximes and hydrazones, respectively. These derivatives have been shown to possess a wide range of biological activities.

Protocol: Synthesis of this compound Oxime

  • Materials: this compound, Hydroxylamine hydrochloride, Sodium acetate (B1210297), Ethanol, Water.

  • Procedure:

    • Dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) in a minimal amount of water.

    • Add a solution of this compound (1 equivalent) in ethanol to the aqueous solution.

    • Reflux the reaction mixture for 1-2 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into cold water to precipitate the oxime.

    • Filter the solid, wash with water, and recrystallize from ethanol to yield pure this compound oxime.

Protocol: Synthesis of this compound Hydrazone

  • Materials: this compound, Hydrazine hydrate (B1144303) (or substituted hydrazine), Ethanol, Glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve this compound (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction for 3-5 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure hydrazone.

Synthesis of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation of this compound with an aromatic aldehyde in the presence of a base yields chalcone derivatives, which are known for their broad spectrum of biological activities.

Protocol: Synthesis of a this compound Chalcone Derivative

  • Materials: this compound, Aromatic aldehyde (e.g., benzaldehyde), Sodium hydroxide (B78521) (NaOH), Ethanol.

  • Procedure:

    • In a flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

    • Add an aqueous solution of NaOH (2 equivalents) dropwise to the stirred mixture at room temperature.

    • Continue stirring for 24-48 hours. The formation of a precipitate indicates product formation.

    • Filter the precipitate, wash thoroughly with cold water to remove excess base, and dry.

    • Recrystallize the crude chalcone from ethanol to obtain the purified product.

Bioactivity Screening Data

The following tables summarize the quantitative bioactivity data for this compound and its derivatives from various screening assays.

Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives

CompoundTest OrganismAssay TypeBioactivity (MIC in µg/mL)Reference
3,4-Epoxy-2-dodecanoneTrichophyton mentagrophytesBroth Microdilution25[1]
3,4-Epoxy-2-dodecanonePropionibacterium acnesBroth Microdilution100[1]
3,4-Epoxy-2-dodecanonePityrosporum ovaleBroth Microdilution>100[1]
4-Nitrophenyl dodecanoateStaphylococcus aureusTube Dilution-[2]
Quinolin-8-yl dodecanoateStaphylococcus aureusTube Dilution-[2]
1-(4-benzylpiperazin-1-yl) dodecan-1-oneCandida albicansTube Dilution-[2]

Table 2: Insecticidal Activity of this compound and Analogs

CompoundInsect SpeciesAssay TypeBioactivityReference
This compoundNasonia vitripennisExposureNo significant mortality at 500 µg/L[3]

Table 3: Cytotoxicity of this compound Derivatives

CompoundCell LineAssay TypeBioactivity (IC₅₀ in µM)Reference
2'-chloro-2, 5-dihydroxychalconeHUVECMTT Assay-[4]

Experimental Protocols for Bioactivity Screening

Detailed methodologies for key bioactivity screening assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, bacterial or fungal inoculum, test compound stock solution, positive control antibiotic, negative control (vehicle).

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Add the inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

    • Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth with microorganism and vehicle).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: 96-well cell culture plates, cancer cell lines, complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol), test compound stock solution.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives may be mediated through various signaling pathways. The following diagrams illustrate potential mechanisms and experimental workflows.

G_Protein_Coupled_Receptor_Signaling G-Protein Coupled Receptor (GPCR) Signaling Pathway Derivative This compound Derivative GPCR G-Protein Coupled Receptor (GPCR) Derivative->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activity) PKA->Cellular_Response Phosphorylates targets leading to

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Nuclear_Receptor_Signaling Nuclear Receptor Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Derivative This compound Derivative NR Nuclear Receptor (NR) Derivative->NR Derivative->NR Binds to Cytoplasm Cytoplasm Nucleus Nucleus HSP Heat Shock Protein (HSP) NR->HSP Bound in inactive state NR_Complex NR-Ligand Complex NR->NR_Complex Forms HRE Hormone Response Element (HRE) on DNA NR_Complex->HRE Binds to Transcription Gene Transcription HRE->Transcription Regulates

Caption: Nuclear Receptor Signaling Pathway.

NF_kB_Signaling_Pathway NF-κB Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Cell Surface Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades and releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB/IκB Complex (Inactive) Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Derivative This compound Derivative Derivative->IKK Inhibits?

Caption: NF-κB Inflammatory Signaling Pathway.

Experimental_Workflow Experimental Workflow for Bioactivity Screening Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Bioactivity Screening (e.g., Antimicrobial, Cytotoxicity) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response, Selectivity) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Screening->Lead_Optimization

Caption: Experimental Workflow for Bioactivity Screening.

References

Application Notes and Protocols for the Analysis of 2-Dodecanone in Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Dodecanone, a volatile organic compound (VOC), is of significant interest to researchers in various fields due to its role as a potential biomarker, an insect repellent, and a component in food and fragrance. Accurate and sensitive detection of this compound in air samples is crucial for environmental monitoring, occupational safety, and research in chemical ecology. This document provides detailed application notes and protocols for the analytical determination of this compound in air, primarily focusing on thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) and solid-phase microextraction (SPME) coupled with GC-MS. These methods offer high sensitivity, selectivity, and the ability to analyze trace levels of this compound.

Analytical Techniques Overview

The primary methods for the analysis of this compound and other VOCs in the air involve a pre-concentration step followed by chromatographic separation and mass spectrometric detection.

  • Thermal Desorption (TD): This technique involves drawing a known volume of air through a sorbent tube to trap the analytes of interest. The sorbent tube is then heated, and the desorbed analytes are transferred to a GC-MS for analysis. TD is a versatile and automated technique for analyzing volatile and semi-volatile organic compounds in air.[1][2][3]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample matrix.[4][5][6] For air sampling, the fiber is exposed to the air, and the analytes adsorb to the coating. The fiber is then directly inserted into the GC injector for thermal desorption and analysis.[4][5] SPME is known for its simplicity, speed, and sensitivity.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical technique that separates volatile and semi-volatile compounds in a gas chromatograph and then detects and identifies them using a mass spectrometer.[7][8][9] It is the gold standard for the definitive identification and quantification of organic compounds.

Experimental Protocols

Below are detailed protocols for the analysis of this compound in air samples using TD-GC-MS and SPME-GC-MS.

Protocol 1: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

This protocol is suitable for the quantitative analysis of this compound in ambient, indoor, or workplace air.

1. Materials and Reagents

  • Sorbent Tubes: Stainless steel tubes packed with a suitable sorbent material (e.g., Tenax® TA, Carbograph™, or a multi-bed sorbent).

  • Air Sampling Pump: Calibrated low-flow personal or area sampling pump.

  • Thermal Desorber: A two-stage thermal desorber is recommended for optimal performance.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column and a mass selective detector.

  • This compound Standard: High purity standard for calibration.

  • Solvent: Methanol or hexane (B92381) for preparing standard solutions.

  • Inert Gas: Helium or Nitrogen of high purity for carrier gas and purging.

2. Air Sampling

  • Connect a sorbent tube to the calibrated air sampling pump.

  • Place the sampling setup in the desired sampling location.

  • Draw air through the sorbent tube at a known flow rate (e.g., 50-200 mL/min) for a specified period to achieve the desired sample volume (e.g., 1-100 L).

  • After sampling, cap the sorbent tube securely and store it at 4°C until analysis.

  • Prepare a field blank by handling a sorbent tube in the same manner as the samples but without drawing air through it.

3. Instrumental Analysis

  • Thermal Desorption:

    • Place the sorbent tube in the thermal desorber.

    • Purge the tube with an inert gas to remove any trapped air and moisture.

    • Heat the sorbent tube (e.g., to 250-300°C) to desorb the analytes onto a cooled focusing trap (e.g., -10°C to -30°C).[2][10]

    • Rapidly heat the focusing trap to inject the analytes into the GC-MS.

  • GC-MS Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[7][11]

    • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[8][10]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.[11]

    • Injector: Splitless mode.[11]

    • MS Parameters:

      • Ion Source Temperature: 230°C.[11]

      • Interface Temperature: 280°C.[11]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

      • Acquisition Mode: Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification. The characteristic ions for this compound are m/z 58 (base peak) and 43.[12][13]

4. Calibration and Quantification

  • Prepare a series of standard solutions of this compound in methanol.

  • Spike known amounts of the standard solutions onto clean sorbent tubes.

  • Analyze the spiked tubes using the same TD-GC-MS method as the samples.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Quantify this compound in the air samples by comparing their peak areas to the calibration curve.

Protocol 2: Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

This protocol is ideal for rapid screening and semi-quantitative or quantitative analysis of this compound in air.

1. Materials and Reagents

  • SPME Fiber Assembly: A fiber coated with a suitable stationary phase (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)).[7]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): As described in Protocol 1.

  • This compound Standard: High purity standard.

  • Gas-tight Syringe: For preparing vapor standards.

  • Tedlar® Bags or Glass Vials: For creating a controlled atmosphere for calibration.

2. Air Sampling

  • Expose the SPME fiber to the air sample for a defined period (e.g., 15-60 minutes). This can be done directly in the environment or by collecting an air sample in a Tedlar® bag or glass vial and then exposing the fiber to the headspace.[14]

  • The sampling can be performed in two modes:

    • Equilibrium sampling: The fiber is exposed until the analyte concentration on the fiber reaches equilibrium with the air concentration.

    • Time-weighted average (TWA) sampling: The fiber is exposed for a shorter, fixed period, and the amount of analyte adsorbed is proportional to the integrated air concentration over time.[5]

  • After sampling, retract the fiber into the needle of the holder.

3. Instrumental Analysis

  • Desorption:

    • Insert the SPME fiber into the hot injector of the GC-MS.

    • Extend the fiber and allow the analytes to desorb thermally onto the GC column (e.g., at 250°C for 2-5 minutes).

  • GC-MS Conditions:

    • The GC-MS parameters are generally the same as those described in Protocol 1.

4. Calibration and Quantification

  • Prepare a series of vapor standards of this compound in Tedlar® bags or sealed glass vials at known concentrations.

  • Expose the SPME fiber to each standard for the same duration as the samples.

  • Analyze the standards using the same SPME-GC-MS method.

  • Construct a calibration curve by plotting the peak area of this compound against its vapor concentration.

  • Quantify this compound in the air samples by comparing their peak areas to the calibration curve.

Data Presentation

The following table summarizes the quantitative performance data for the described analytical techniques. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTD-GC-MSSPME-GC-MSReference
Limit of Detection (LOD) Low ng/m³ to µg/m³Low µg/m³ to sub-µg/m³[15][16]
Limit of Quantification (LOQ) µg/m³ rangeµg/m³ range[16]
Linearity (R²) > 0.99> 0.99General expectation
Precision (RSD) < 15%< 20%[14][15]
Recovery > 80%Not directly applicable[16]

Visualizations

TD_GC_MS_Workflow cluster_sampling Air Sampling cluster_analysis Analysis cluster_data Data Processing Air Air Sample SorbentTube Sorbent Tube Air->SorbentTube Pump TD Thermal Desorber SorbentTube->TD Desorption GC Gas Chromatograph TD->GC Injection MS Mass Spectrometer GC->MS Separation Data Data Acquisition MS->Data Detection Qualitative Qualitative Analysis (Library Match) Data->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data->Quantitative

TD-GC-MS Experimental Workflow

SPME_GC_MS_Workflow cluster_sampling Air Sampling cluster_analysis Analysis cluster_data Data Processing Air Air Sample SPME_Fiber SPME Fiber Air->SPME_Fiber Exposure GC_Injector GC Injector SPME_Fiber->GC_Injector Desorption GC Gas Chromatograph GC_Injector->GC Injection MS Mass Spectrometer GC->MS Separation Data Data Acquisition MS->Data Detection Qualitative Qualitative Analysis (Library Match) Data->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data->Quantitative

SPME-GC-MS Experimental Workflow

The TD-GC-MS and SPME-GC-MS methods described provide robust and sensitive approaches for the detection and quantification of this compound in air samples. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Proper method validation, including the determination of detection limits, linearity, and precision, is essential for obtaining accurate and reliable results. These protocols and application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.

References

Laboratory-Scale Synthesis of High-Purity 2-Dodecanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two distinct and reliable methods for the laboratory-scale synthesis of high-purity 2-dodecanone. The protocols outlined below are the Wacker-Tsuji oxidation of 1-dodecene (B91753) and the Grignard reaction of undecanal (B90771) with methylmagnesium bromide. These methods have been selected for their efficiency and applicability in a standard research laboratory setting.

Data Presentation

The following table summarizes the key quantitative data for the two synthesis methods described in this document, allowing for a direct comparison of their efficacy.

ParameterMethod 1: Wacker-Tsuji OxidationMethod 2: Grignard Reaction & Oxidation
Starting Materials 1-Dodecene, OxygenUndecanal, Methylmagnesium Bromide
Key Reagents Palladium(II) chloride, Copper(I) chlorideDiethyl ether, Pyridinium (B92312) chlorochromate
Reaction Time 24 hours~4 hours (Grignard) + 2 hours (Oxidation)
Reaction Temperature Room Temperature0°C to Room Temperature
Typical Yield ~80-90%~85-95% (overall)
Purity (pre-purification) GoodGood to Excellent
Purity (post-purification) >98%>99%
Primary Impurities Isomeric ketones, AldehydesUnreacted starting material, Dodecan-2-ol

Experimental Protocols

Method 1: Synthesis of this compound via Wacker-Tsuji Oxidation of 1-Dodecene

This protocol details the oxidation of the terminal alkene, 1-dodecene, to the corresponding methyl ketone, this compound, using a palladium-copper catalyst system and oxygen as the terminal oxidant.[1][2]

Materials:

  • 1-Dodecene (≥95%)

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Oxygen (balloon or cylinder)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Oxygen balloon or inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Catalyst Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add palladium(II) chloride (0.177 g, 1.0 mmol) and copper(I) chloride (0.990 g, 10.0 mmol).

  • Solvent Addition: Add a 7:1 mixture of anhydrous DMF and deionized water (80 mL).

  • Oxygenation: Securely stopper the flask, and purge with oxygen. Attach an oxygen-filled balloon to one of the necks to maintain a positive pressure of oxygen.

  • Reaction Initiation: Stir the mixture vigorously at room temperature for 30 minutes to allow for the oxidation of Cu(I) to Cu(II). The solution should turn green.

  • Substrate Addition: Slowly add 1-dodecene (1.68 g, 10.0 mmol) to the reaction mixture dropwise over 15 minutes using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Pour the reaction mixture into 200 mL of a 1:1 mixture of diethyl ether and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) to remove the copper salts, followed by brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield a colorless to light yellow liquid.

Diagram of Wacker-Tsuji Oxidation Workflow:

Wacker_Oxidation Start Start Reactants 1-Dodecene PdCl₂, CuCl DMF/H₂O Start->Reactants Reaction Reaction Vessel (O₂ atmosphere, RT, 24h) Reactants->Reaction Combine Workup Aqueous Work-up (Ether/Water, NH₄Cl wash) Reaction->Workup Quench & Extract Purification Purification (Vacuum Distillation or Column Chromatography) Workup->Purification Isolate Crude Product Product High-Purity This compound Purification->Product End End Product->End

Wacker-Tsuji Oxidation Workflow
Method 2: Synthesis of this compound via Grignard Reaction and Subsequent Oxidation

This two-step protocol involves the synthesis of dodecan-2-ol via the Grignard reaction of undecanal with methylmagnesium bromide, followed by oxidation of the secondary alcohol to this compound.

Part A: Grignard Reaction - Synthesis of Dodecan-2-ol

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Methyl iodide

  • Anhydrous diethyl ether

  • Undecanal (≥95%)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and an inlet for an inert gas.

    • Place magnesium turnings (0.29 g, 12.0 mmol) and a small crystal of iodine in the flask.

    • Add 10 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of methyl iodide (1.70 g, 12.0 mmol) in 20 mL of anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • In a separate flask, dissolve undecanal (1.70 g, 10.0 mmol) in 20 mL of anhydrous diethyl ether.

    • Add the undecanal solution dropwise to the stirred Grignard reagent at 0°C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Work-up:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain crude dodecan-2-ol. The crude product can be used directly in the next step or purified by vacuum distillation.

Part B: Oxidation of Dodecan-2-ol to this compound

Materials:

  • Crude dodecan-2-ol from Part A

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend pyridinium chlorochromate (3.23 g, 15.0 mmol) in anhydrous dichloromethane (50 mL).

  • Oxidation: To the stirred suspension, add a solution of the crude dodecan-2-ol (from 10.0 mmol of undecanal) in 20 mL of anhydrous dichloromethane dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • Dilute the reaction mixture with 100 mL of diethyl ether.

    • Pass the mixture through a short pad of silica gel to remove the chromium salts, eluting with diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain high-purity this compound.

Diagram of Grignard Reaction and Oxidation Workflow:

Grignard_Oxidation cluster_0 Part A: Grignard Reaction cluster_1 Part B: Oxidation StartA Start Grignard_Prep Prepare Methylmagnesium Bromide StartA->Grignard_Prep Reaction_A React with Undecanal (0°C to RT) Grignard_Prep->Reaction_A Workup_A Aqueous Work-up (NH₄Cl quench) Reaction_A->Workup_A Intermediate Crude Dodecan-2-ol Workup_A->Intermediate Reaction_B Oxidation Reaction (RT, 2h) Intermediate->Reaction_B Oxidation_Reagents PCC, DCM Oxidation_Reagents->Reaction_B Workup_B Filtration through Silica Gel Reaction_B->Workup_B Purification_B Purification (Vacuum Distillation or Column Chromatography) Workup_B->Purification_B Product_B High-Purity This compound Purification_B->Product_B EndB End Product_B->EndB

Grignard Reaction and Oxidation Workflow

Characterization of High-Purity this compound

The purity and identity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and identify any minor impurities. High-purity this compound will show a single major peak with the correct mass spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃): δ 2.41 (t, 2H), 2.13 (s, 3H), 1.55 (quint, 2H), 1.25 (m, 14H), 0.88 (t, 3H).

    • ¹³C NMR (CDCl₃): δ 209.3, 43.9, 31.9, 29.8, 29.5, 29.4, 29.3, 29.2, 24.1, 22.7, 14.1.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone.

By following these detailed protocols, researchers can reliably synthesize high-purity this compound for a variety of research and development applications. It is imperative to follow all standard laboratory safety procedures, including the use of personal protective equipment, when carrying out these syntheses.

References

Application Notes and Protocols for 2-Dodecanone as a Flavor Compound in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecanone, also known as methyl decyl ketone, is a saturated aliphatic ketone that occurs naturally in a variety of foods, including blue cheese, milk, and cocoa.[1] It is a versatile flavor compound characterized by a pleasant citrus, floral, and fruity aroma with a somewhat fatty taste.[1][2] In the food industry, it is utilized in trace amounts to impart a mild, sweet character to a range of products.[3][4] This document provides detailed application notes and experimental protocols for the effective use and analysis of this compound in food science research and product development.

Physicochemical Properties and Regulatory Status

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application and analysis.

PropertyValueReference
Chemical Formula C₁₂H₂₄O[5]
Molecular Weight 184.32 g/mol [4]
Appearance Clear, colorless to light yellow liquid[5]
Odor Citrus, floral, fruity[1][2]
Taste Fatty[1]
Solubility Insoluble in water, soluble in organic solvents[4]
Boiling Point 232-234 °C[4]
Flash Point 110 °C (230 °F)[2]

Regulatory Status: this compound is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and has been granted Generally Recognized as Safe (GRAS) status.

Applications in Food Products

This compound is incorporated into a variety of food products to enhance their flavor profiles. The following table summarizes typical usage levels in different food categories.

Food CategoryTypical Usage Level (ppm)
Baked Goods1.0 - 5.0
Beverages (Non-alcoholic)0.5 - 2.0
Chewing Gum10.0 - 50.0
Confectionery & Frostings2.0 - 10.0
Dairy Products (Frozen)1.0 - 3.0
Gelatins & Puddings0.5 - 2.0
Hard Candy5.0 - 15.0
Jams & Jellies1.0 - 4.0
Processed Fruits1.0 - 4.0
Soft Candy2.0 - 8.0

Experimental Protocols

Quantitative Analysis of this compound in a Food Matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of this compound in a food matrix. Optimization will be required for specific sample types.

4.1.1. Materials and Reagents

  • This compound analytical standard

  • Internal standard (e.g., 2-undecanone)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

4.1.2. Sample Preparation Workflow

cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food Sample Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh Sample into Vial Homogenize->Weigh Add_Salt Add NaCl Weigh->Add_Salt Add_IS Spike with Internal Standard Add_Salt->Add_IS Seal Seal Vial Add_IS->Seal Equilibrate Equilibrate at Elevated Temperature Seal->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify

Caption: Workflow for the quantitative analysis of this compound.

4.1.3. Procedure

  • Preparation of Standards: Prepare a stock solution of this compound and the internal standard in methanol. Create a series of calibration standards by spiking a blank matrix (a similar food product devoid of this compound) with known concentrations of the analyte and a constant concentration of the internal standard.

  • Sample Preparation:

    • Homogenize the food sample if it is solid.

    • Accurately weigh a representative amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial.

    • Add a known amount of sodium chloride (e.g., 1 g) to increase the ionic strength and promote the release of volatiles.

    • Spike the sample with the internal standard solution.

    • Immediately seal the vial.

  • HS-SPME:

    • Place the vial in a heated agitator or water bath and allow it to equilibrate for a set time and temperature (e.g., 15 minutes at 60°C).

    • Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature and agitation.

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.

    • Run the appropriate GC temperature program to separate the volatile compounds.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, using characteristic ions for this compound and the internal standard.

  • Quantification:

    • Integrate the peak areas of this compound and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample using the regression equation from the calibration curve.

Sensory Evaluation Protocol: Descriptive Analysis

This protocol describes a method for characterizing the sensory profile of this compound using a trained sensory panel.

4.2.1. Panelist Selection and Training

  • Recruit 8-12 individuals with good sensory acuity and the ability to articulate sensory perceptions.

  • Train the panel over several sessions to develop a standardized lexicon for describing the aroma and flavor of ketones and related compounds. Provide reference standards for key attributes (e.g., citrus, floral, fruity, waxy, cheesy).

4.2.2. Sample Preparation and Presentation

  • Prepare solutions of this compound at various concentrations in a neutral base (e.g., deodorized oil, water with an emulsifier, or a simple food matrix like unsalted crackers or plain yogurt).

  • Present the samples to the panelists in a randomized and blind-coded manner to avoid bias.

  • Provide panelists with water and unsalted crackers for palate cleansing between samples.

4.2.3. Sensory Evaluation Workflow

cluster_setup Setup cluster_eval Evaluation cluster_analysis Data Analysis Panel Trained Sensory Panel Present Present Samples to Panelists Panel->Present Samples Prepare & Code Samples Samples->Present Evaluate Panelists Evaluate & Score Attributes Present->Evaluate Collect Collect Data Evaluate->Collect Analyze Statistical Analysis (e.g., ANOVA) Collect->Analyze Profile Generate Sensory Profile Analyze->Profile

Caption: Workflow for descriptive sensory analysis.

4.2.4. Data Collection and Analysis

  • Panelists will rate the intensity of each sensory attribute (e.g., citrus, floral, fruity, waxy, chemical) on a line scale (e.g., 0 = not perceptible, 15 = extremely intense).

  • Collect the data and perform statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences in attribute intensities across different concentrations of this compound.

  • Generate a sensory profile (e.g., a spider plot) to visualize the flavor characteristics of this compound.

Olfactory Signaling Pathway

The perception of flavor is a complex process involving the interaction of volatile compounds with olfactory receptors in the nasal cavity. While a specific pathway for this compound has not been elucidated, the general mechanism of olfactory signal transduction is well-understood.

cluster_olfactory Olfactory Epithelium Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_Na Ca²⁺/Na⁺ Influx CNG_channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: Generalized olfactory signal transduction pathway.

Safety Precautions

  • This compound is flammable; keep away from heat, sparks, and open flames.[4]

  • May cause skin and eye irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Use in a well-ventilated area.

By following these application notes and protocols, researchers and product developers can effectively utilize and analyze this compound as a flavor compound in various food systems.

References

Application Notes and Protocols: 2-Dodecanone in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Dodecanone, a long-chain aliphatic ketone, is a versatile organic compound with potential applications in various domains of materials science.[1] While extensively utilized in the fragrance and flavor industries for its characteristic aroma, its physicochemical properties—such as a high boiling point, moderate polarity, and long alkyl chain—suggest its utility as a solvent, capping agent, and a component in functional materials.[1][2] These application notes provide an overview of the potential uses of this compound in materials science research, complete with detailed experimental protocols and representative data. The protocols described herein are based on established methodologies for analogous long-chain ketones and related molecules, providing a foundational framework for researchers exploring the utility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various material science applications.

PropertyValue
Molecular Formula C₁₂H₂₄O
Molecular Weight 184.32 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 247-248 °C
Melting Point 19-21 °C
Density 0.828 g/mL at 25 °C
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in ethanol (B145695), ether, and other common organic solvents

Application Note 1: High-Boiling Point Solvent for Polymer Film Casting

Rationale

The high boiling point and good solvency for many polymers make this compound a suitable medium for polymer film casting and in the synthesis of polymers requiring elevated reaction temperatures, such as certain polyurethanes.[3][4] Its low volatility ensures that the solvent evaporates slowly and evenly, which is critical for forming uniform, defect-free polymer films.[5][6][7] Furthermore, its moderate polarity can aid in the dissolution of a range of polymers.

Experimental Protocol: Fabrication of a Polymer Film via Solvent Casting

This protocol describes the preparation of a polymer film using this compound as the solvent.

Materials

  • Polymer (e.g., Polystyrene, Poly(methyl methacrylate))

  • This compound (reagent grade)

  • Petri dish or other suitable casting surface

  • Drying oven

Procedure

  • Polymer Dissolution: Prepare a polymer solution by dissolving the desired amount of polymer in this compound. The concentration will depend on the desired film thickness and the polymer's molecular weight. A common starting point is a 10% (w/v) solution.

  • Casting: Pour the polymer solution into a clean, level petri dish. Ensure the solution spreads evenly to cover the entire surface.

  • Solvent Evaporation: Place the petri dish in a drying oven at a temperature below the boiling point of this compound but high enough to facilitate slow evaporation (e.g., 80-100 °C). A controlled, slow evaporation rate is crucial for film quality.

  • Film Formation: Allow the solvent to evaporate completely. This may take several hours to days, depending on the oven temperature and the initial volume of the solution.

  • Film Retrieval: Once the film is completely dry, it can be carefully peeled from the casting surface.

Data Presentation: Effect of Polymer Concentration on Film Thickness

The following table provides hypothetical data on the relationship between the concentration of a polymer solution in this compound and the resulting film thickness.

Polymer Concentration (% w/v)Average Film Thickness (μm)
550 ± 5
10100 ± 8
15150 ± 12
20200 ± 15

Workflow for Polymer Film Casting

G A Polymer Dissolution (in this compound) B Solution Casting (into Petri dish) A->B Pouring C Solvent Evaporation (in drying oven) B->C Heating D Film Retrieval C->D Peeling

Workflow for Polymer Film Casting using this compound.

Application Note 2: Capping Agent for Nanoparticle Synthesis

Rationale

The long alkyl chain of this compound suggests its potential use as a capping agent in the synthesis of nanoparticles.[8][9] Capping agents are crucial for controlling the size and preventing the agglomeration of nanoparticles during their formation.[10][11] The ketone functional group can coordinate to the surface of the growing nanoparticles, while the long dodecyl chain provides steric hindrance, stabilizing the nanoparticles in the reaction medium.[12]

Experimental Protocol: Synthesis of Silver Nanoparticles

This protocol outlines a method for synthesizing silver nanoparticles where this compound could act as a capping agent.

Materials

Procedure

  • Preparation of Silver Precursor Solution: Dissolve silver nitrate in ethanol to prepare a precursor solution (e.g., 1 mM).

  • Addition of Capping Agent: Add this compound to the silver precursor solution. The molar ratio of the capping agent to the silver precursor can be varied to control the nanoparticle size.

  • Reduction: While stirring vigorously, add a freshly prepared aqueous solution of sodium borohydride (e.g., 2 mM) dropwise to the mixture. The formation of silver nanoparticles is indicated by a color change.

  • Purification: Centrifuge the nanoparticle solution to separate the nanoparticles from the reaction medium. Wash the nanoparticles multiple times with ethanol to remove any unreacted precursors and excess capping agent.

  • Characterization: Characterize the size and morphology of the synthesized nanoparticles using techniques such as Transmission Electron Microscopy (TEM) and UV-Vis Spectroscopy.

Data Presentation: Influence of this compound Concentration on Nanoparticle Size

The following table presents hypothetical data illustrating the effect of the molar ratio of this compound to the silver precursor on the resulting nanoparticle size.

Molar Ratio (this compound:AgNO₃)Average Nanoparticle Diameter (nm)
1:115 ± 3
5:110 ± 2
10:17 ± 1
20:15 ± 1

Workflow for Nanoparticle Synthesis

G A Preparation of AgNO₃ Solution B Addition of this compound A->B C Reduction with NaBH₄ B->C Stirring D Nanoparticle Purification C->D Centrifugation E Characterization (TEM, UV-Vis) D->E

Workflow for the synthesis of nanoparticles with this compound.

Application Note 3: Potential as a Phase Change Material

Rationale

Phase change materials (PCMs) are substances that absorb and release large amounts of latent heat during a phase transition at a constant temperature.[13][14] Organic PCMs, such as long-chain alkanes and fatty acids, are of interest for thermal energy storage applications.[15][16] With a melting point of 19-21 °C, this compound falls within a useful temperature range for certain thermal management applications, such as in building materials for passive climate control. Its long alkyl chain contributes to a significant latent heat of fusion.

Experimental Protocol: Characterization of Thermal Properties

This protocol describes the characterization of the phase change properties of this compound using Differential Scanning Calorimetry (DSC).

Materials

  • This compound (high purity)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans

Procedure

  • Sample Preparation: Accurately weigh a small amount of this compound (5-10 mg) into an aluminum DSC pan and hermetically seal it.

  • DSC Analysis: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Cycling: Subject the sample to a controlled heating and cooling cycle. A typical cycle might involve cooling the sample to -10 °C, holding it isothermally for 5 minutes, heating to 40 °C at a constant rate (e.g., 5 °C/min), holding for 5 minutes, and then cooling back to -10 °C at the same rate.

  • Data Analysis: Analyze the resulting DSC thermogram to determine the melting temperature, freezing temperature, and the latent heat of fusion and solidification.

Data Presentation: Thermal Properties of this compound as a PCM

The following table presents expected thermal properties for this compound based on its chemical structure, analogous to other long-chain organic molecules used as PCMs.

Thermal PropertyExpected Value Range
Melting Temperature (°C)19 - 21
Freezing Temperature (°C)15 - 18
Latent Heat of Fusion (J/g)180 - 220
Latent Heat of Solidification (J/g)180 - 220

Logical Flow for PCM Characterization

G A Sample Preparation (this compound in DSC pan) B DSC Thermal Cycling (Heating and Cooling) A->B C Data Acquisition (Thermogram) B->C D Data Analysis (Melting/Freezing Points, Latent Heat) C->D

Logical flow for the thermal characterization of this compound.

Disclaimer: The application notes and protocols provided are based on the known physicochemical properties of this compound and established methodologies for chemically similar compounds. Direct experimental data for these specific applications of this compound in materials science is limited in publicly available literature. Researchers should use these notes as a guideline and conduct their own empirical validation.

References

Troubleshooting & Optimization

troubleshooting low yield in 2-Dodecanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in the synthesis of 2-dodecanone.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound can be synthesized through several methods, including:

  • Oxidation of 2-dodecanol.[1]

  • Grignard-type reactions.[1]

  • Acetoacetic ester synthesis.[1]

  • Wacker-Tsuji oxidation of terminal olefins like 1-dodecene (B91753).[2]

  • Heating vapors of nonoic acid and acetic acid over thorium oxide.[2]

Q2: What are the physical and chemical properties of this compound?

A2: this compound is a colorless to light yellow liquid with a fruity odor.[3][4] It is insoluble in water but soluble in organic solvents like alcohol.[1][5] It has a melting point of approximately 17-21°C and a boiling point of about 246-248°C.[1][6][7][8]

Q3: What are the primary applications of this compound?

A3: this compound is utilized as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics and perfumes.[3][9] It also serves as an intermediate in chemical synthesis.[3][9]

Q4: What are the main factors that can contribute to low yields in organic synthesis in general?

A4: Common causes of low yields include incomplete reactions, formation of by-products, decomposition of the product, and losses during workup and purification.[10] The purity of reagents and solvents, as well as reaction conditions like temperature and time, are critical.[11]

Troubleshooting Guide for Low Yield

This section addresses specific problems that can arise during the synthesis of this compound.

Issue 1: The reaction is slow or does not go to completion.

Q: My reaction seems to be stalled, with a significant amount of starting material remaining. What could be the cause?

A: A sluggish or incomplete reaction can be due to several factors:

  • Catalyst Integrity: The catalyst may be deactivated or used in insufficient amounts.[11] For reactions involving catalysts, such as oxidation reactions, ensure the catalyst is active and used at the correct loading.[11] A control reaction with a fresh batch of catalyst can help diagnose this issue.[11]

  • Reagent and Solvent Purity: Impurities in the starting materials or solvents can act as catalyst poisons or lead to side reactions.[11] Ensure all reagents and solvents are of the appropriate grade and are anhydrous if the reaction is moisture-sensitive.

  • Reaction Conditions: The temperature may be too low to overcome the activation energy, or the reaction time may be insufficient.[12] Conversely, excessively high temperatures can lead to decomposition.[10] It is crucial to follow the established protocol for temperature and reaction duration.[11]

  • Poor Solubility: If the reactants are not fully soluble in the chosen solvent, the reaction rate can be significantly reduced.[12]

Issue 2: Starting material is consumed, but the yield of this compound is low.

Q: Analysis of the reaction mixture (e.g., by TLC or GC) shows the disappearance of the starting material, but the isolated yield of the desired product is poor. What is happening?

A: This scenario suggests that the starting material is being converted into by-products instead of the desired this compound.

  • Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in aldol-type reactions, self-condensation of reactants can be a major competing pathway.[13]

  • Product Decomposition: The desired product, this compound, might be unstable under the reaction or workup conditions.[4][12] Exposure to excessive heat or incompatible reagents during purification (e.g., on silica (B1680970) gel) can lead to degradation.[12]

  • Losses During Workup: Significant amounts of product can be lost during extraction and washing steps if the partitioning of the product between the organic and aqueous layers is not optimal.[10]

Data Presentation: Optimizing Reaction Conditions

When troubleshooting low yields, a systematic approach to optimizing reaction conditions is essential. The following table provides an example of parameters to vary and monitor.

ParameterCondition ACondition BCondition CObserved Yield
Catalyst Catalyst X (1 mol%)Catalyst X (5 mol%)Catalyst Y (5 mol%)
Temperature 60°C80°C80°C
Solvent TolueneDichloromethaneAcetonitrile
Reaction Time 6 hours12 hours12 hours
Experimental Protocols
Example Protocol: Wacker-Tsuji Oxidation of 1-Dodecene to this compound

This protocol is adapted from a general procedure for the oxidation of terminal olefins.[2]

Materials:

  • 1-Dodecene

  • Palladium(II) chloride (PdCl₂)

  • Chromium trioxide (CrO₃)

  • Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate (B1210297)

  • Silica gel

Procedure:

  • To a stirred solution of 1-dodecene (0.4 mmol) in a mixture of CH₃CN (3.5 mL) and H₂O (0.5 mL), add PdCl₂ (3.6 mg, 0.02 mmol, 5 mol%) and CrO₃ (20 mg, 0.2 mmol, 0.5 equiv) at room temperature.[2]

  • Warm the reaction mixture to 60°C and stir in a closed flask.[2]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture through a small pad of silica gel and wash with ethyl acetate.[2]

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate eluent.[2]

General Purification Protocol: Flash Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Pack a glass column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound check_reaction Reaction Incomplete? start->check_reaction check_byproducts By-products Formed? check_reaction->check_byproducts No incomplete_issues Possible Causes: - Catalyst Deactivation - Low Temperature - Insufficient Time - Poor Reagent Purity check_reaction->incomplete_issues Yes byproduct_issues Possible Causes: - Competing Side Reactions - Product Decomposition - Suboptimal Conditions check_byproducts->byproduct_issues Yes purification_issues Review Workup & Purification: - Extraction Efficiency - Product Stability - Purification Method check_byproducts->purification_issues No optimize_conditions Optimize Reaction Conditions: - Temperature - Catalyst Loading - Solvent - Reaction Time incomplete_issues->optimize_conditions byproduct_issues->optimize_conditions optimize_conditions->start Re-evaluate Yield purification_issues->start Re-evaluate Yield

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

Simplified Wacker-Tsuji Oxidation Pathway

Wacker_Tsuji_Pathway cluster_reactants Reactants cluster_catalysts Catalytic System Dodecene 1-Dodecene Product This compound Dodecene->Product H2O H₂O H2O->Product PdCl2 PdCl₂ (Catalyst) PdCl2->Product Oxidant Re-oxidant (e.g., CrO₃) Oxidant->PdCl2 Regenerates Catalyst

Caption: Simplified pathway for the synthesis of this compound via Wacker-Tsuji oxidation.

References

purification challenges of 2-Dodecanone from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-dodecanone from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurities largely depend on the synthetic route employed:

  • From Oxidation of 2-Dodecanol: The most common impurities are unreacted starting material (2-dodecanol) and over-oxidation products such as dodecanoic acid.

  • From Wacker Oxidation of 1-Dodecene: Potential byproducts include isomeric ketones (e.g., 3-dodecanone) due to isomerization of the double bond, as well as chlorinated byproducts if high concentrations of copper(II) chloride are used.

  • From Grignard-type Synthesis (e.g., undecylmagnesium bromide and an acetylating agent): Common impurities include unreacted starting materials and Wurtz coupling side-products like docosane (B166348) (C22H46).[1]

Q2: My purified this compound has a persistent yellow tint. What could be the cause and how can I remove it?

A2: A yellow tint can be due to colored impurities or degradation products. For acidic impurities, a wash with a mild basic solution like sodium bicarbonate can be effective.[2] If the discoloration persists, column chromatography can be used to separate the colored compounds.

Q3: I am having difficulty separating this compound from an impurity with a very similar boiling point. What purification strategy should I employ?

A3: When fractional distillation is ineffective due to close boiling points, column chromatography is the recommended method. By choosing an appropriate solvent system, you can separate compounds based on differences in their polarity.

Q4: How can I assess the purity of my this compound sample?

A4: The most common and effective method for assessing the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique can quantify the percentage of this compound and identify the chemical structures of any remaining impurities.

Troubleshooting Guides

Fractional Distillation Issues
Problem Potential Cause Recommended Solution
Poor Separation of Components Inefficient fractionating column.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Poor vacuum.Check the vacuum system for leaks and ensure the pump is reaching the required pressure.
Product Decomposition Distillation temperature is too high.Use vacuum distillation to lower the boiling point of this compound.
Presence of acidic or basic impurities.Neutralize the crude mixture with a mild wash (e.g., dilute sodium bicarbonate for acidic impurities) before distillation.
Column Chromatography Issues
Problem Potential Cause Recommended Solution
Poor Separation (Overlapping Bands) Incorrect solvent system polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve a target Rf value of 0.2-0.4 for this compound.
Column was overloaded with the sample.Use a larger column or reduce the amount of crude material loaded. A general rule is to use 30-50 times the weight of silica (B1680970) gel to the weight of the crude sample.
Compound Won't Elute from the Column Solvent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture).
Cracked or Dry Column Bed The solvent level dropped below the top of the stationary phase.Always keep the solvent level above the top of the stationary phase. Pack the column carefully to avoid air bubbles.

Data Presentation

The following table presents illustrative data on the purification of a crude this compound sample obtained from the oxidation of 2-dodecanol.

Purification Method Initial Purity (by GC-MS) Final Purity (by GC-MS) Major Impurity Removed Typical Yield
Fractional Vacuum Distillation 85%95-98%2-Dodecanol80-90%
Silica Gel Column Chromatography 85%>99%2-Dodecanol, Dodecanoic Acid70-85%

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound

Objective: To separate this compound from impurities with significantly different boiling points, such as the starting material 2-dodecanol.

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. A Vigreux column is suitable for this separation. Ensure all glassware joints are properly sealed with vacuum grease.

Procedure:

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Begin heating the distillation flask gently with a heating mantle.

  • Apply a vacuum to the system, aiming for a pressure that will bring the boiling point of this compound into a manageable range (e.g., below 150°C). The boiling point of this compound is approximately 247°C at atmospheric pressure.

  • Slowly increase the temperature and monitor the temperature at the head of the column.

  • Collect the initial fractions (forerun), which will be enriched in lower-boiling impurities.

  • Collect the main fraction corresponding to the boiling point of this compound at the applied pressure.

  • Stop the distillation before all the material in the flask has vaporized to avoid distilling over high-boiling impurities.

  • Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Silica Gel Column Chromatography of this compound

Objective: To separate this compound from impurities with similar polarities, such as isomeric ketones or residual starting materials.

Procedure:

  • Solvent System Selection: Based on TLC analysis of the crude mixture, determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for this compound.

  • Column Packing:

    • Secure a chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the silica to settle without air bubbles.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the least polar solvent mixture.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity.

    • Collect the eluate in fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC or GC-MS to identify the fractions containing pure this compound.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound synthetic_route Identify Synthetic Route start->synthetic_route oxidation Oxidation of 2-Dodecanol synthetic_route->oxidation Oxidation wacker Wacker Oxidation synthetic_route->wacker Wacker grignard Grignard Synthesis synthetic_route->grignard Grignard impurities_oxidation Impurities: - Unreacted 2-Dodecanol - Dodecanoic Acid oxidation->impurities_oxidation impurities_wacker Impurities: - Isomeric Ketones - Chlorinated Byproducts wacker->impurities_wacker impurities_grignard Impurities: - Unreacted Starting Materials - Coupling Products (e.g., Docosane) grignard->impurities_grignard purification_choice Select Purification Strategy impurities_oxidation->purification_choice impurities_wacker->purification_choice impurities_grignard->purification_choice distillation Fractional Vacuum Distillation purification_choice->distillation Different Boiling Points acid_base_extraction Acid-Base Extraction purification_choice->acid_base_extraction Acidic Impurities chromatography Column Chromatography purification_choice->chromatography Similar Polarity/ Boiling Points analysis Purity Analysis (GC-MS) distillation->analysis acid_base_extraction->distillation acid_base_extraction->chromatography chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Long-Term Storage Stability of 2-Dodecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2-Dodecanone for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

A1: this compound, also known as methyl decyl ketone, is an organic compound with the chemical formula C12H24O.[1][2] It is a clear, colorless to light yellow liquid with a fruity or floral aroma.[1][2] Due to its scent, it is commonly used as a fragrance ingredient in cosmetics and a flavoring agent in the food industry.[1][2]

Q2: What are the general recommendations for storing this compound?

A2: For routine short-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be stored away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents and bases.[1][3]

Q3: What factors can cause this compound to degrade during long-term storage?

A3: The primary factors that can lead to the degradation of this compound over time are:

  • Oxidation: As a ketone, this compound is susceptible to oxidation, especially in the presence of oxygen. This can be accelerated by elevated temperatures and exposure to light.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the breakdown of the molecule.

  • Temperature: High temperatures can increase the rate of chemical degradation reactions.

  • Incompatible Materials: Contact with strong oxidizing agents or bases can catalyze decomposition.[3]

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in readily available literature, based on the degradation pathways of similar long-chain ketones, potential degradation products could include shorter-chain carboxylic acids, aldehydes, and other ketones resulting from oxidative cleavage. Hazardous decomposition products upon combustion include carbon monoxide (CO) and carbon dioxide (CO2).[3][4]

Q5: How can I improve the long-term stability of this compound?

A5: To enhance the long-term stability of this compound, consider the following measures:

  • Inert Atmosphere: Store under an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Antioxidants: The addition of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), can inhibit oxidative degradation.

  • Controlled Environment: Maintain storage at low temperatures (e.g., 2-8°C) and protect from light.

  • Appropriate Containers: Use containers made of inert materials, such as amber glass, to prevent light exposure and potential reactions with the container material.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in Color (Yellowing) Oxidation of this compound.1. Verify the integrity of the container seal. 2. Check if the sample was exposed to air or light for extended periods. 3. Analyze the sample for purity and presence of degradation products using GC-MS or HPLC. 4. If purity is compromised, consider repurification or disposal. For future storage, add an antioxidant and store under an inert atmosphere.
Development of an Off-Odor Formation of volatile degradation products, such as shorter-chain aldehydes or carboxylic acids.1. Perform headspace GC-MS analysis to identify the volatile impurities. 2. Review storage conditions, particularly temperature and exposure to oxygen. 3. Implement stricter storage protocols, including refrigeration and inert gas blanketing.
Decrease in Purity/Assay Value Chemical degradation due to one or more stress factors (heat, light, oxygen).1. Conduct a forced degradation study to identify the primary degradation pathway. 2. Re-evaluate the storage conditions and consider lowering the temperature. 3. If not already in use, add an antioxidant like BHT to a new, pure sample and monitor its stability over time.
Inconsistent Experimental Results Variability in the purity of this compound lots due to degradation.1. Establish a routine quality control procedure to test the purity of each new batch of this compound upon receipt and before use. 2. Store all lots under identical, controlled conditions.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated thermal and photolytic stress conditions.

Methodology:

  • Sample Preparation:

    • Dispense 5 mL aliquots of high-purity this compound into amber glass vials.

    • For oxidative stress, prepare a parallel set of samples in clear glass vials.

    • For antioxidant-treated groups, add BHT to a final concentration of 0.01% (w/v) to another set of vials.

    • Blanket the headspace of all vials with nitrogen before sealing with PTFE-lined caps.

  • Stress Conditions:

    • Thermal Stress: Place vials in ovens at 40°C and 60°C.

    • Photostability: Place clear glass vials in a photostability chamber with a controlled light source (e.g., ICH option 2: UV-A at 200 W·h/m² and visible light at 1.2 million lux·h).

  • Time Points:

    • Pull samples at initial (T=0), 1, 2, 4, and 8 weeks.

  • Analysis:

    • Analyze the purity of each sample using the GC-MS method described in Protocol 3.

    • Visually inspect for any changes in color or appearance.

Data Presentation:

Condition Time (Weeks) Purity (%) of Neat this compound Purity (%) of this compound + 0.01% BHT Appearance
40°C 099.899.8Colorless
1
2
4
8
60°C 099.899.8Colorless
1
2
4
8
Photostability 099.899.8Colorless
1
2
4
8
Protocol 2: Evaluation of Antioxidant Efficacy

Objective: To determine the optimal concentration of BHT for stabilizing this compound.

Methodology:

  • Sample Preparation:

    • Prepare samples of this compound with varying concentrations of BHT: 0% (control), 0.005%, 0.01%, 0.025%, and 0.05% (w/v).

    • Aliquot samples into clear glass vials, seal, and expose to accelerated oxidative conditions (e.g., 40°C with exposure to air).

  • Time Points:

    • Analyze samples at T=0, 2, 4, 8, and 12 weeks.

  • Analysis:

    • Determine the purity of this compound using the HPLC-UV method outlined in Protocol 4.

Data Presentation:

BHT Concentration (%) Purity (%) at Week 0 Purity (%) at Week 2 Purity (%) at Week 4 Purity (%) at Week 8 Purity (%) at Week 12
0 (Control) 99.8
0.005 99.8
0.01 99.8
0.025 99.8
0.05 99.8
Protocol 3: GC-MS Method for Purity and Degradation Product Analysis

Objective: To quantify the purity of this compound and identify potential degradation products.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Methodology:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Detector:

    • Ion Source Temperature: 230°C.

    • Mass Range: 40-400 m/z.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Data Analysis:

  • Quantify the purity of this compound by area normalization.

  • Identify degradation products by comparing mass spectra to a library (e.g., NIST).

Protocol 4: HPLC-UV Method for Purity Assay

Objective: To determine the purity of this compound.

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Analysis:

  • Calculate the purity of this compound based on the peak area relative to a certified reference standard.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Hydroperoxide Intermediate Hydroperoxide Intermediate Oxidation->Hydroperoxide Intermediate Photodegradation->Hydroperoxide Intermediate Shorter-chain Aldehydes Shorter-chain Aldehydes Hydroperoxide Intermediate->Shorter-chain Aldehydes Shorter-chain Carboxylic Acids Shorter-chain Carboxylic Acids Hydroperoxide Intermediate->Shorter-chain Carboxylic Acids Other Ketones Other Ketones Hydroperoxide Intermediate->Other Ketones experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis High-Purity this compound High-Purity this compound Aliquot into Vials Aliquot into Vials High-Purity this compound->Aliquot into Vials Inert Gas Purge Inert Gas Purge Aliquot into Vials->Inert Gas Purge Antioxidant (BHT) Antioxidant (BHT) Add to Treatment Group Add to Treatment Group Antioxidant (BHT)->Add to Treatment Group Seal Vials Seal Vials Inert Gas Purge->Seal Vials Thermal (40°C, 60°C) Thermal (40°C, 60°C) Seal Vials->Thermal (40°C, 60°C) Photolytic (UV/Vis) Photolytic (UV/Vis) Seal Vials->Photolytic (UV/Vis) Time Points (0, 1, 2, 4, 8 weeks) Time Points (0, 1, 2, 4, 8 weeks) Thermal (40°C, 60°C)->Time Points (0, 1, 2, 4, 8 weeks) Photolytic (UV/Vis)->Time Points (0, 1, 2, 4, 8 weeks) GC-MS Analysis GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation HPLC-UV Analysis HPLC-UV Analysis HPLC-UV Analysis->Data Interpretation Visual Inspection Visual Inspection Visual Inspection->Data Interpretation Time Points (0, 1, 2, 4, 8 weeks)->GC-MS Analysis Time Points (0, 1, 2, 4, 8 weeks)->HPLC-UV Analysis Time Points (0, 1, 2, 4, 8 weeks)->Visual Inspection logical_relationship Long-Term Stability Long-Term Stability Storage Temperature Storage Temperature Storage Temperature->Long-Term Stability  (Lower is better) Exposure to Light Exposure to Light Exposure to Light->Long-Term Stability  (Minimize) Presence of Oxygen Presence of Oxygen Presence of Oxygen->Long-Term Stability  (Minimize) Use of Antioxidants Use of Antioxidants Use of Antioxidants->Long-Term Stability  (Improves) Inert Atmosphere Inert Atmosphere Inert Atmosphere->Long-Term Stability  (Improves)

References

Technical Support Center: Addressing Peak Tailing in 2-Dodecanone GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-dodecanone.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC-MS analysis of this compound?

A1: Peak tailing is a chromatographic issue where the peak's asymmetry is skewed, with the latter half being broader than the front half. In an ideal chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and consequently, compromise the quantitative accuracy and precision of the analysis. For a moderately polar compound like this compound, a ketone, this is a common issue.

Q2: What are the most common causes of peak tailing for this compound?

A2: The primary causes of peak tailing for this compound in GC-MS analysis stem from interactions between the analyte and active sites within the system, as well as suboptimal analytical conditions. Key factors include:

  • Active Sites: The polar carbonyl group of this compound can interact with active sites, such as exposed silanol (B1196071) groups (-Si-OH), in the GC inlet liner, on glass wool, at the column head, or on metal surfaces.[1][2] This is a major contributor to peak tailing for polar analytes.[1]

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create new active sites on the column, leading to peak tailing.[1]

  • Improper Column Installation: If the column is installed too high or too low in the inlet or detector, it can create dead volumes or turbulence in the flow path, resulting in distorted peak shapes.[1] A poor column cut can also cause this issue.[1]

  • Inadequate Inlet Temperature: If the inlet temperature is too low, it can cause incomplete or slow vaporization of this compound, leading to band broadening and tailing peaks.[2]

  • Sample Overload: Injecting a sample that is too concentrated can overload the column's capacity, resulting in peak distortion, including tailing.

  • Solvent-Stationary Phase Mismatch: A significant mismatch in polarity between the injection solvent and the column's stationary phase can lead to poor peak shape.[1]

Q3: How can I quickly diagnose the cause of peak tailing in my this compound analysis?

A3: A systematic approach is the most effective way to pinpoint the source of peak tailing. A good initial step is to observe which peaks in the chromatogram are tailing:

  • If all peaks, including non-polar compounds and the solvent peak, are tailing: The issue is likely physical, pointing to problems with the gas flow path. This could be due to a poor column cut or improper column installation.[1]

  • If only the polar this compound peak and other polar analytes are tailing: This suggests a chemical interaction issue, likely due to active sites in the system.

Troubleshooting Guides

This section provides detailed, question-and-answer formatted guides to resolve specific issues causing peak tailing in this compound analysis.

Guide 1: Addressing Issues in the GC Inlet

Q: My this compound peak is tailing, and I suspect the problem is in the inlet. What should I do?

A: The GC inlet is a very common source of problems that lead to peak tailing. Here is a step-by-step approach to troubleshoot your inlet:

  • Perform Inlet Maintenance: The first and often most effective step is to perform routine maintenance on your inlet. This involves replacing the inlet liner and the septum. Over time, the liner can become contaminated with non-volatile residues from samples, creating active sites. The septum can also shed particles into the liner.

  • Use a Deactivated Liner: For the analysis of polar compounds like ketones, it is crucial to use a deactivated inlet liner. Deactivation treatments cap the active silanol groups on the glass surface, minimizing their interaction with your analyte. Consider using a liner with glass wool, as the wool can help to trap non-volatile matrix components and ensure complete vaporization of the sample.

  • Check for Proper Column Installation: Ensure your GC column is installed at the correct height within the inlet, as specified by the instrument manufacturer. An improperly positioned column can create dead volumes, leading to peak tailing. Also, make sure the column is cut squarely and cleanly. A jagged cut can disrupt the sample flow onto the column.

  • Optimize Inlet Temperature: An inlet temperature that is too low can result in slow or incomplete vaporization of this compound. A general starting point for the inlet temperature is 250 °C. You can try increasing the temperature in 20 °C increments to see if the peak shape improves. However, be cautious not to set the temperature too high, as this could lead to analyte degradation.

Guide 2: Diagnosing and Resolving Column-Related Issues

Q: I've performed inlet maintenance, but the peak tailing for this compound persists. Could my GC column be the problem?

A: Yes, the column itself is another major contributor to peak tailing. If inlet maintenance did not resolve the issue, you should investigate the column with the following steps:

  • Trim the Column: The front end of the GC column can accumulate non-volatile residues and become contaminated over time. Trimming 10-20 cm from the inlet end of the column can remove these active sites and restore peak shape.

  • Condition the Column: If trimming the column does not improve the peak shape, the stationary phase may be degraded or contain adsorbed contaminants. Reconditioning the column by baking it out at a high temperature (while respecting the column's maximum temperature limit) can help to remove these contaminants.

  • Check for Leaks: Leaks in the GC system, particularly around the column fittings, can introduce oxygen into the carrier gas. At high temperatures, oxygen can damage the stationary phase, creating active sites. Use an electronic leak detector to check for leaks at all fittings.

  • Consider Column Replacement: If none of the above steps resolve the peak tailing, the column may be irreversibly damaged and will need to be replaced.

Data Presentation

The following table provides illustrative data on how troubleshooting steps can improve the peak asymmetry of this compound. The peak asymmetry factor is a quantitative measure of peak tailing, with a value of 1.0 indicating a perfectly symmetrical peak.

Troubleshooting ActionInlet Temperature (°C)Liner TypePeak Asymmetry Factor (Illustrative)
Initial Observation 220Standard Glass2.1
Optimized Inlet Temp. 250Standard Glass1.6
Replaced Liner 250Deactivated1.2
Trimmed Column 250Deactivated1.1

Note: The data in this table is for illustrative purposes to demonstrate the expected trend of improvement in peak shape and does not represent actual experimental results.

Experimental Protocols

Protocol 1: GC Inlet Liner Replacement

This protocol provides a general guideline for replacing the inlet liner. Please consult your specific instrument manual for detailed instructions.

Materials:

  • Clean, lint-free gloves

  • Tweezers or liner removal tool

  • New, deactivated inlet liner and O-ring

  • Wrench for the inlet retaining nut

Procedure:

  • Cool the Inlet: Ensure the GC inlet temperature has cooled to a safe handling temperature (typically below 50 °C).

  • Turn Off Gases: Turn off the carrier and split vent gas flows at the instrument.

  • Remove the Autosampler (if applicable): If an autosampler is present, remove it to access the inlet.

  • Loosen the Septum Retaining Nut: Use the appropriate wrench to loosen and remove the septum retaining nut.

  • Remove the Old Septum and Liner: Carefully remove the old septum. Use tweezers or a liner removal tool to gently pull the old liner out of the inlet.

  • Inspect and Clean the Inlet: Inspect the inside of the inlet for any visible contamination or septum debris. If necessary, clean the inlet with a suitable solvent and a lint-free swab.

  • Install the New Liner: Wearing clean gloves, place a new O-ring onto the new deactivated liner. Carefully insert the new liner into the inlet, ensuring it is seated correctly.

  • Reassemble the Inlet: Reinstall the septum and the septum retaining nut. Do not overtighten the nut, as this can cause the septum to core.

  • Restore Gas Flow and Leak Check: Turn the carrier gas back on. Use an electronic leak detector to check for leaks around the septum retaining nut.

  • Reinstall Autosampler and Equilibrate: Reinstall the autosampler and allow the system to equilibrate before running samples.

Protocol 2: GC Column Conditioning

This protocol outlines a general procedure for conditioning a new or contaminated GC column. Refer to the column manufacturer's instructions for specific temperature limits and conditioning times.

Materials:

  • GC instrument

  • High-purity carrier gas (Helium or Hydrogen)

  • Oxygen and moisture traps for the carrier gas line

Procedure:

  • Install the Column in the Inlet: Install the column in the GC inlet, but do not connect the other end to the detector. This prevents contaminants from being baked onto the detector.

  • Purge the Column: Set the oven temperature to ambient (e.g., 40 °C) and purge the column with carrier gas for 15-30 minutes to remove any oxygen.

  • Set the Conditioning Program: Set a slow temperature ramp (e.g., 5-10 °C/min) to the column's maximum isothermal operating temperature, or 20 °C above the final temperature of your analytical method, whichever is lower. Never exceed the column's maximum temperature limit.

  • Hold at Maximum Temperature: Hold the column at the maximum conditioning temperature for 1-2 hours. For thicker film columns, a longer conditioning time may be necessary. The goal is to achieve a stable, low-level baseline signal (if monitoring the column effluent with a detector).

  • Cool the Oven: After conditioning, cool the oven down.

  • Connect to the Detector: Turn off the carrier gas flow, connect the column to the detector, and then restore the gas flow.

  • Final Bake-out: Heat the oven to the conditioning temperature again for a short period (e.g., 30 minutes) to condition the new connection.

  • Equilibrate and Test: Cool the oven to your method's initial temperature and run a blank solvent injection to ensure the baseline is stable and free of ghost peaks.

Mandatory Visualization

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_peaks Are ALL peaks tailing (including non-polar compounds)? start->check_peaks physical_issue Likely Physical Issue: Flow Path Disruption check_peaks->physical_issue Yes chemical_issue Likely Chemical Issue: Active Sites check_peaks->chemical_issue No check_column_cut Check Column Cut Is it clean and square? physical_issue->check_column_cut check_column_install Check Column Installation Is the height correct? check_column_cut->check_column_install Yes recut_column Re-cut Column check_column_cut->recut_column No reinstall_column Re-install Column check_column_install->reinstall_column No recut_column->check_column_install column_troubleshooting If Tailing Persists: Troubleshoot Column reinstall_column->column_troubleshooting inlet_maintenance Perform Inlet Maintenance: Replace Liner & Septum chemical_issue->inlet_maintenance use_deactivated_liner Use Deactivated Liner inlet_maintenance->use_deactivated_liner optimize_inlet_temp Optimize Inlet Temperature use_deactivated_liner->optimize_inlet_temp optimize_inlet_temp->column_troubleshooting trim_column Trim Column Inlet (10-20 cm) column_troubleshooting->trim_column condition_column Condition Column trim_column->condition_column replace_column Replace Column condition_column->replace_column end Peak Shape Improved replace_column->end

Caption: Troubleshooting workflow for addressing peak tailing.

Chemical_Interaction cluster_column GC Column / Inlet Liner Surface cluster_result Result active_site Active Site (-Si-OH) dodecanone This compound (Polar Ketone) active_site->dodecanone Slow Desorption dodecanone->active_site Adsorption (Hydrogen Bonding) peak_tailing Peak Tailing dodecanone->peak_tailing

Caption: Interaction of this compound with active sites.

References

Technical Support Center: Optimization of 2-Dodecanone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of 2-dodecanone from complex matrices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue 1: Low Recovery of this compound

Question: I am experiencing low or inconsistent recovery of this compound from my samples. What are the potential causes and how can I improve my extraction efficiency?

Answer: Low recovery is a common issue when extracting semi-volatile compounds like this compound from complex matrices. Several factors could be responsible:

  • Suboptimal Extraction Method: The chosen method may not be suitable for your specific matrix. For volatile compounds, Headspace Solid-Phase Microextraction (HS-SPME) is often preferred for its sensitivity and minimal solvent use.[1][2] For liquid samples, Liquid-Liquid Extraction (LLE) can be effective but requires careful solvent selection.[3][4]

  • Inefficient Extraction Parameters:

    • For LLE: The solvent polarity may be incorrect. Since this compound is hydrophobic, a nonpolar solvent like hexane (B92381) is a good choice.[5][6] Ensure vigorous mixing to maximize partitioning into the organic phase and allow for complete phase separation, using centrifugation if necessary to break emulsions.[4][5]

    • For HS-SPME: The fiber coating, extraction time, and temperature are critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for volatile ketones.[7] Optimize the equilibration time and temperature to ensure the efficient transfer of this compound to the headspace and onto the fiber.[1][7] The addition of salt (NaCl) to the sample can increase the ionic strength and promote the release of volatile compounds into the headspace.[1][4][8]

  • Analyte Adsorption: this compound, due to its hydrophobic nature, may adsorb to the surface of glassware, especially at low concentrations.[5] Consider silanizing glassware or using polypropylene (B1209903) tubes.

  • Matrix Complexity: Components within the sample matrix, such as fats and proteins, can trap the analyte, preventing its efficient extraction.[3] Techniques like Ultrasound-Assisted Extraction (UAE) can help disrupt cell walls and improve the release of the analyte.[9][10]

Issue 2: High Matrix Effects (Ion Suppression or Enhancement) in Analysis

Question: My quantitative results for this compound are inconsistent and show significant variability. I suspect matrix effects are the cause. How can I identify and mitigate them?

Answer: Matrix effects are a primary challenge in the analysis of complex samples, where co-extracted components interfere with the ionization of the target analyte, leading to artificially low (suppression) or high (enhancement) signals.[3][11][12]

Strategies to Mitigate Matrix Effects:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method for correction.[3] A SIL-IS, such as this compound-d3, has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way.[3] By using the ratio of the analyte signal to the SIL-IS signal, variability from matrix effects can be normalized.[3]

  • Effective Sample Cleanup: Employing an extraction technique that effectively separates the analyte from interfering matrix components is crucial. Solid-Phase Extraction (SPE) can be an excellent cleanup step to remove interferences before analysis.[4][13]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is compositionally similar to your samples can help compensate for predictable matrix effects.[4]

  • Sample Dilution: A straightforward approach is to dilute the sample extract.[3] This reduces the concentration of interfering components, but care must be taken to ensure the this compound concentration remains above the limit of quantification (LOQ).[3]

Issue 3: Poor Chromatographic Peak Shape

Question: The this compound peak in my chromatogram is tailing or fronting, which affects integration and quantification. What can I do to improve it?

Answer: Poor peak shape for ketones is often due to active sites within the gas chromatography (GC) system.

  • Check for System Activity: Active sites in the GC inlet liner, column, or detector can cause peak tailing. Deactivated liners and high-quality, low-bleed septa are recommended.[4] Regular maintenance, including trimming the column and replacing the liner, is essential.

  • Optimize GC Parameters: Adjust the temperature program and carrier gas flow rate. A slower temperature ramp can sometimes improve peak shape.

  • Consider Derivatization: Although less common for a simple ketone, derivatization can be used to create a more stable and less active compound, which may improve chromatographic performance.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for extracting this compound?

A1: The choice of extraction method depends heavily on the sample matrix and the desired sensitivity.

  • Headspace Solid-Phase Microextraction (HS-SPME): A sensitive, solvent-free technique ideal for extracting volatile and semi-volatile compounds like this compound from liquid, solid, or gaseous samples.[1][2] It is often coupled with GC-MS.[4]

  • Liquid-Liquid Extraction (LLE): A conventional and robust technique for partitioning this compound from a liquid sample into an immiscible organic solvent.[3][5]

  • Solid-Phase Extraction (SPE): Primarily used as a sample cleanup and concentration step to remove matrix interferences before analysis by LC-MS or GC-MS.[4][13]

  • Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to enhance extraction efficiency, particularly from solid matrices, by disrupting cell structures.[9][14]

Q2: How do I select the best extraction method for my specific complex matrix?

A2: Consider the properties of your matrix and the analyte. For volatile analytes in liquid or solid samples (e.g., beverages, food, biological fluids), HS-SPME is an excellent starting point.[1][8] For samples with high levels of interfering compounds (e.g., fatty tissues, wastewater), a multi-step approach involving an initial LLE or UAE followed by SPE cleanup is often necessary.[4][15] The decision tree below can guide your selection process.

Q3: What is the "gold standard" for correcting for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects in mass spectrometry-based analysis.[3] Because a SIL-IS (like this compound-d3) behaves almost identically to the unlabeled analyte during extraction and ionization, it provides the most accurate means of compensating for signal suppression or enhancement.[3]

Q4: Can I simply dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a simple and often effective method to lessen the impact of interfering matrix components.[3] However, it is crucial to validate that the diluted concentration of this compound remains well above the instrument's limit of quantification (LOQ) to ensure accurate and precise results.[3]

Data Presentation

Table 1: Comparison of Common Extraction Techniques for this compound

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HS-SPME Partitioning of volatile analytes from sample headspace onto a coated fiber.[16]Solvent-free, high sensitivity, easily automated.[1][2]Fiber cost and fragility, potential for competitive adsorption.Volatiles in food, beverages, environmental, and biological samples.[1]
LLE Partitioning of analyte between two immiscible liquid phases.[3]Simple, inexpensive, robust.Requires large volumes of organic solvents, can form emulsions, labor-intensive.[5][17]Aqueous samples, initial cleanup from very complex matrices.[15]
SPE Analyte is retained on a solid sorbent while matrix components are washed away.[13]High cleanup efficiency, good concentration factor, amenable to automation.[13]Sorbent and solvent selection requires optimization, potential for analyte breakthrough or irreversible adsorption.[4]Sample cleanup post-extraction, analysis of biological fluids.[4]
UAE Use of ultrasonic waves to disrupt the matrix and enhance solvent penetration.[10]Increased extraction efficiency, reduced extraction time and solvent consumption.[10][14]Potential for analyte degradation from heat, requires specialized equipment.Solid and semi-solid samples (e.g., plant tissues, food products).[18]

Table 2: Recommended Starting Parameters for HS-SPME-GC-MS Analysis of this compound

ParameterRecommended SettingRationale & Notes
SPME Fiber DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane)Effective for a broad range of volatile and semi-volatile compounds, including ketones.[7]
Sample Volume 1-5 mL (liquid) or 0.5-2 g (solid) in a 10-20 mL vialEnsure sufficient headspace volume for analyte partitioning.
Salt Addition 0.5 - 1 g NaCl per 2 mL sampleIncreases ionic strength, promoting the release of volatile analytes ("salting-out" effect).[1][4]
Equilibration Temp. 60 °CBalances analyte volatility with potential for thermal degradation. Optimization may be needed.[1][4]
Equilibration Time 15 minutes (with agitation)Allows the sample to reach thermal equilibrium and the analyte to partition into the headspace.[4]
Extraction Time 30 minutesTime for the analyte to adsorb onto the SPME fiber. This is a critical parameter to optimize.[4][7]
Desorption Temp. 250 °CEnsures complete transfer of the analyte from the fiber to the GC inlet.[4]
Desorption Time 5 minutesPrevents carryover to the next sample.[4]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of this compound from a Liquid Matrix

  • Sample Preparation: Place 5 mL of the liquid sample (e.g., fruit juice, microbial culture) into a 20 mL headspace vial.[4]

  • Internal Standard: Add an appropriate amount of a suitable internal standard (e.g., 2-decanone (B165314) or a stable isotope-labeled standard like this compound-d3).

  • Salting Out: Add 1 g of sodium chloride (NaCl) to the vial to increase the release of volatile compounds.[1][4]

  • Sealing: Immediately seal the vial with a PTFE-faced silicone septum and crimp cap.

  • Equilibration: Place the vial in a heating block or autosampler with agitation. Equilibrate the sample at 60°C for 15 minutes.[4]

  • Extraction: Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.[4][7]

  • Analysis: Retract the fiber and immediately introduce it into the heated injection port (250°C) of a GC-MS for thermal desorption and analysis.[4]

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Matrix

  • Sample Preparation: Place 10 mL of the aqueous sample into a 50 mL separatory funnel.

  • Internal Standard: Spike the sample with an appropriate internal standard.

  • Solvent Addition: Add 10 mL of a nonpolar organic solvent (e.g., hexane or dichloromethane).[5]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by opening the stopcock.[5]

  • Phase Separation: Allow the layers to fully separate. If an emulsion forms, the sample can be centrifuged.[5]

  • Collection: Drain the lower (organic, if using dichloromethane) or upper (organic, if using hexane) layer into a clean flask.

  • Repeat Extraction: For higher recovery, repeat the extraction (steps 3-6) on the remaining aqueous layer with a fresh portion of solvent and combine the organic extracts.[5]

  • Drying and Concentration: Dry the combined organic extract with anhydrous sodium sulfate. The solvent can then be carefully evaporated under a gentle stream of nitrogen to concentrate the analyte before analysis.[5]

Visualizations

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Sample Complex Matrix Sample Homogenize Homogenization (if solid) Sample->Homogenize Aliquot Take Sample Aliquot Homogenize->Aliquot IS Spike Internal Standard Aliquot->IS Extraction Extraction (e.g., LLE, SPME, UAE) IS->Extraction Cleanup Cleanup (optional) (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (e.g., GC-MS) Extraction->Analysis Cleanup->Analysis Data Data Processing Analysis->Data Result Quantification Result Data->Result

Caption: General experimental workflow for this compound quantification.

G start Start: Low Recovery q1 Is the method HS-SPME? start->q1 q2 Is the method LLE? q1->q2 No sol1 Optimize Fiber, Time, Temp Add Salt (NaCl) q1->sol1 Yes q3 Is the matrix very complex/dirty? q2->q3 No sol2 Check Solvent Polarity (Use Hexane) Ensure Vigorous Mixing q2->sol2 Yes end Re-analyze Recovery q2->end Other Method sol3 Add Cleanup Step (e.g., SPE) q3->sol3 Yes sol4 Consider UAE to Disrupt Matrix q3->sol4 Yes sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for low this compound recovery.

References

Technical Support Center: Catalyst Deactivation in 2-Dodecanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation issues encountered during the synthesis of 2-Dodecanone.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common problems related to catalyst deactivation.

Issue 1: Low or Decreased Yield of 2-Dodecanol

Symptoms:

  • The conversion of this compound is significantly lower than expected.

  • The reaction rate is noticeably slower, requiring extended reaction times.

  • Initial high yields are observed, but performance drops in subsequent runs with a recycled catalyst.

Possible Causes and Troubleshooting Steps:

  • Catalyst Deactivation: The catalyst's activity has diminished.

    • Visual Inspection: For heterogeneous catalysts, check for changes in color or texture. For homogeneous catalysts, look for precipitation or color changes in the solution.

    • Control Experiment: Run the reaction with a fresh batch of catalyst under identical conditions. A significantly higher yield with the fresh catalyst strongly indicates the original catalyst was deactivated.

    • Proceed to the "Catalyst Regeneration Protocols" section if deactivation is confirmed.

  • Impurity Poisoning: Contaminants in the reactants, solvent, or reaction vessel are poisoning the catalyst.

    • Purity Check: Verify the purity of this compound, the hydrogen source (e.g., isopropanol (B130326), hydrogen gas), and the solvent. Impurities such as sulfur, nitrogen compounds, or water can act as catalyst poisons.

    • Inert Atmosphere: For air-sensitive catalysts like many ruthenium complexes, ensure a strict inert atmosphere (e.g., Argon or Nitrogen) is maintained to prevent oxidation.

  • Suboptimal Reaction Conditions: The reaction parameters are not ideal for catalyst stability and activity.

    • Temperature: Operate at the lowest effective temperature to minimize thermal degradation (sintering) and coking.

    • Pressure: For hydrogenations using hydrogen gas, ensure the pressure is maintained at the recommended level.

Issue 2: Change in Product Selectivity

Symptoms:

  • An increase in the formation of byproducts.

  • A decrease in the desired stereoselectivity in asymmetric synthesis.

Possible Causes and Troubleshooting Steps:

  • Active Site Modification: The nature of the catalyst's active sites has been altered.

    • Leaching of Promoters: In multi-component catalysts, essential promoters may leach into the reaction medium, affecting selectivity.

    • Coke Deposition: Carbonaceous deposits (coke) can block specific active sites, leading to changes in the reaction pathway. After 100 hours on stream, coke deposits can block over 70% of catalyst pores.

  • Changes in Reaction Pathway:

    • Analyze Byproducts: Identify the structure of the byproducts to understand the alternative reaction pathways that have become more favorable. This can provide clues about the nature of the catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in this compound synthesis?

A1: The main deactivation mechanisms depend on the catalyst and reaction conditions, but generally fall into these categories:

  • Poisoning: Strong chemisorption of impurities (e.g., sulfur or nitrogen compounds from reactants) onto the catalyst's active sites.

  • Coking or Fouling: The deposition of carbonaceous materials on the catalyst surface, blocking pores and active sites.

  • Sintering (Thermal Degradation): The agglomeration of metal particles at high temperatures, which reduces the active surface area.

  • Leaching: The dissolution of the active metal components or ligands into the reaction medium.

Q2: How can I determine if my catalyst is deactivated?

A2: A straightforward method is to run a control reaction with a fresh batch of catalyst and compare the yield and reaction rate to the suspected deactivated catalyst. Visual inspection for changes in the catalyst's appearance can also be an indicator.

Q3: Is it possible to regenerate a deactivated catalyst used in this compound synthesis?

A3: Yes, in many cases, regeneration is possible. The method depends on the cause of deactivation. For example, coked catalysts can often be regenerated by controlled oxidation to burn off the carbon deposits. Poisoning may sometimes be reversed by washing if the poison is not too strongly bound.

Q4: What are common poisons for catalysts used in ketone hydrogenation?

A4: Common poisons include sulfur compounds, nitrogen compounds, and sometimes water, which can deactivate certain catalysts. These can be present as impurities in the this compound substrate or the solvent.

Quantitative Data on Catalyst Deactivation

The following tables summarize typical performance loss and regeneration efficiency for catalysts commonly used in ketone hydrogenation. Note that this data is often from studies on molecules similar to this compound and should be used as a general guide.

Catalyst TypeDeactivation MechanismTypical Performance LossRegeneration MethodTypical Activity Recovery
Raney Nickel Coking, Sintering30-50% loss in conversion after 5 cyclesOxidative treatment followed by reduction80-90%
Ruthenium-based Leaching, Poisoning20-40% loss in enantioselectivity after 3 cyclesRecrystallization (for homogeneous)70-85%
Copper Chromite Sintering, Coking25-60% loss in activity after 100 hoursControlled air oxidation~75%

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of this compound using a Chiral Ruthenium Catalyst

This protocol is a representative example based on Noyori-type catalyst systems.

Materials:

  • This compound (high purity)

  • Chiral Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)

  • Anhydrous isopropanol (solvent and hydrogen source)

  • Potassium tert-butoxide (base)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and other standard, dry glassware

Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Ruthenium catalyst (1 mol%) and potassium tert-butoxide (2 mol%) in anhydrous isopropanol (5 mL).

  • Stir the mixture at room temperature for 20-30 minutes. The solution may change color, indicating the formation of the active catalytic species.

  • Reaction Setup: In a separate flask, dissolve this compound (1 mmol) in anhydrous isopropanol (5 mL).

  • Initiation: Transfer the substrate solution to the activated catalyst solution via cannula under the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a small amount of water and extract the product with an organic solvent. The organic layers are then combined, dried, and concentrated. The product can be purified by column chromatography.

Protocol 2: Regeneration of a Coked Raney Nickel Catalyst

This protocol describes a general procedure for regenerating a Raney Nickel catalyst that has been deactivated by coking.

Materials:

  • Deactivated Raney Nickel catalyst

  • Isopropanol (or another suitable solvent) for washing

  • Nitrogen gas

  • Diluted air stream (e.g., 2-5% oxygen in nitrogen)

  • Hydrogen gas

Procedure:

  • Solvent Washing: After the reaction, carefully decant the reaction mixture. Wash the catalyst multiple times with a solvent like isopropanol to remove any adsorbed organic species.

  • Purging: Place the washed catalyst in a tube furnace and purge with an inert gas (nitrogen) to remove the solvent.

  • Coke Burn-off (Oxidation):

    • Gradually heat the catalyst under a nitrogen flow to around 300-350 °C.

    • Introduce a diluted stream of air into the reactor.

    • Carefully monitor the temperature. The combustion of coke is exothermic, and the temperature should not exceed the catalyst's thermal stability limit.

    • Continue the oxidation until the production of CO2 ceases, indicating that the coke has been removed.

  • Reduction:

    • After the coke burn-off, switch the gas flow back to nitrogen and cool the catalyst.

    • Once cooled, switch to a hydrogen flow and gradually heat the catalyst to its reduction temperature (typically 150-200 °C) to re-activate the nickel.

    • Hold at this temperature for 2-4 hours.

  • Storage: After reduction, cool the catalyst under a hydrogen or nitrogen atmosphere and store it under a suitable solvent to prevent re-oxidation.

Visualizations

DeactivationPathways cluster_synthesis This compound Synthesis cluster_deactivation Deactivation Pathways Active Catalyst Active Catalyst 2-Dodecanol 2-Dodecanol Active Catalyst->2-Dodecanol Poisoning Poisoning Active Catalyst->Poisoning Impurities Coking/Fouling Coking/Fouling Active Catalyst->Coking/Fouling High Temp/ Side Reactions Sintering Sintering Active Catalyst->Sintering High Temp Leaching Leaching Active Catalyst->Leaching Solvent Effects This compound This compound This compound->Active Catalyst Deactivated Catalyst Deactivated Catalyst Poisoning->Deactivated Catalyst Coking/Fouling->Deactivated Catalyst Sintering->Deactivated Catalyst Leaching->Deactivated Catalyst

Caption: Common catalyst deactivation pathways in this compound synthesis.

TroubleshootingWorkflow Start Low Yield/ Selectivity CheckCatalyst Run Control with Fresh Catalyst? Start->CheckCatalyst CheckPurity Reactant/Solvent Purity Verified? CheckCatalyst->CheckPurity Improvement Deactivated Catalyst Deactivated CheckCatalyst->Deactivated No Improvement CheckConditions Optimal T & P? CheckPurity->CheckConditions Yes Poisoning Potential Poisoning CheckPurity->Poisoning No CheckConditions->Start Yes, issue persists Suboptimal Suboptimal Conditions CheckConditions->Suboptimal No Regenerate Regenerate or Replace Catalyst Deactivated->Regenerate Purify Purify Reactants/ Solvent Poisoning->Purify Optimize Optimize Conditions Suboptimal->Optimize

Caption: Troubleshooting workflow for catalyst deactivation issues.

minimizing by-product formation in 2-Dodecanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-Dodecanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and what are the typical by-products for each?

A1: The three main synthetic routes for this compound are the Wacker oxidation of 1-dodecene (B91753), the oxidation of 2-dodecanol (B159162), and the Grignard reaction. Each method has a unique profile of potential by-products.

  • Wacker Oxidation of 1-Dodecene: This method involves the palladium-catalyzed oxidation of the terminal alkene. The primary by-products are typically isomers of this compound, such as 3-, 4-, 5-, and 6-dodecanone, which arise from the isomerization of the double bond in 1-dodecene before oxidation.[1] Chlorinated by-products can also form, especially at high concentrations of copper(II) chloride.[2]

  • Oxidation of 2-Dodecanol: This is a straightforward oxidation of a secondary alcohol to a ketone. By-products are generally minimal if a mild oxidizing agent is used. However, strong oxidizing agents or harsh reaction conditions could potentially lead to cleavage of carbon-carbon bonds, though this is not a common issue. Incomplete oxidation will leave unreacted 2-dodecanol.

  • Grignard Reaction: The reaction of a decyl Grignard reagent with an acetylating agent can produce this compound. Common side reactions include the formation of Wurtz coupling products (e.g., eicosane (B133393) from decylmagnesium bromide) and, if the electrophile is an ester, the addition of a second equivalent of the Grignard reagent to form a tertiary alcohol.[3][4]

Q2: How can I analyze the purity of my this compound sample and identify by-products?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for both quantifying the purity of this compound and identifying volatile by-products.[5][6] The mass spectrometer fragments the molecules in a predictable way, allowing for the identification of isomeric ketones, unreacted starting materials, and other side products based on their mass spectra.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Method 1: Wacker Oxidation of 1-Dodecene

Problem 1: Low yield of this compound and formation of multiple ketone isomers.

  • Cause: Isomerization of the 1-dodecene starting material to internal alkenes (e.g., 2-dodecene, 3-dodecene) prior to oxidation. This is a common side reaction in Wacker oxidations of higher olefins.[1]

  • Solution:

    • Temperature Control: Lowering the reaction temperature can suppress the rate of isomerization relative to the rate of oxidation.[7]

    • Solvent Choice: Using a solvent system like aqueous dimethylformamide (DMF) can improve the selectivity for the methyl ketone.[8]

    • Co-catalyst Concentration: High concentrations of chloride ions can inhibit the reaction. While copper chloride is necessary to regenerate the palladium catalyst, excessive amounts should be avoided.[9]

Problem 2: Formation of chlorinated by-products.

  • Cause: High concentrations of CuCl₂ in the reaction mixture can lead to the formation of chlorinated ketones.

  • Solution:

    • Optimize Catalyst Ratio: Use the minimum effective concentration of CuCl₂ required for efficient reoxidation of the palladium catalyst.

    • Alternative Co-oxidants: Consider using alternative co-oxidants that do not introduce high concentrations of chloride ions.

Method 2: Oxidation of 2-Dodecanol

Problem 1: Incomplete conversion of 2-dodecanol to this compound.

  • Cause: Insufficient amount of oxidizing agent or a deactivated reagent. The reaction may also be too slow at the chosen temperature.

  • Solution:

    • Reagent Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess may be necessary to drive the reaction to completion.

    • Reagent Quality: Use a fresh, high-quality oxidizing agent. Some reagents, like pyridinium (B92312) chlorochromate (PCC), can degrade over time.

    • Reaction Time and Temperature: Increase the reaction time or modestly increase the temperature to enhance the reaction rate. Monitor the reaction progress by thin-layer chromatography (TLC) or GC to avoid over-oxidation with stronger reagents.

Problem 2: The reaction is sluggish or does not proceed.

  • Cause: The chosen oxidizing agent may not be potent enough for the secondary alcohol under the given conditions.

  • Solution:

    • Select a Stronger Oxidant: If using a mild oxidant like PCC with slow results, consider a more powerful, yet still selective, reagent system for secondary alcohols, such as the Swern oxidation or Dess-Martin periodinane.[10][11] Stronger, less selective agents like potassium permanganate (B83412) or chromic acid can also be used, but require careful control to avoid potential side reactions.[12]

Method 3: Grignard Reaction

Problem 1: Low yield of this compound and a significant amount of starting material recovered.

  • Cause: The Grignard reagent is highly sensitive to moisture and atmospheric oxygen. Any protic source will quench the reagent, reducing its effective concentration.[3]

  • Solution:

    • Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents (e.g., diethyl ether, THF). The reaction should be conducted under an inert atmosphere (nitrogen or argon).[13]

    • Reagent Quality: Use freshly prepared or recently titrated Grignard reagent to ensure its activity and accurate stoichiometry.

Problem 2: Formation of a high molecular weight by-product (e.g., eicosane).

  • Cause: Wurtz coupling, a side reaction where the Grignard reagent couples with the unreacted alkyl halide, is a common issue.[4]

  • Solution:

    • Slow Addition: Add the alkyl halide slowly to the magnesium turnings during the formation of the Grignard reagent. This maintains a low concentration of the alkyl halide and minimizes the coupling reaction.

    • Temperature Control: Maintain a moderate temperature during Grignard formation. Excessive heat can promote side reactions.

Quantitative Data Summary

The following tables summarize how different reaction parameters can affect the yield and purity of this compound.

Table 1: Wacker Oxidation of 1-Dodecene - Effect of Reaction Conditions

ParameterCondition ACondition BBy-product Profile
Catalyst System PdCl₂ / CuCl₂Modified (e.g., Pd(OAc)₂)Varies with ligand and co-oxidant
Solvent Aqueous DMFAcetonitrileAcetonitrile can enhance selectivity
Temperature 60°C40°CLower temp reduces isomerization
Yield of this compound ModeratePotentially higher selectivityLower temp favors this compound
Purity Lower due to isomersHigherFewer isomeric ketones

Table 2: Oxidation of 2-Dodecanol - Comparison of Oxidizing Agents

Oxidizing AgentTypical YieldTypical PurityCommon By-products
PCC (Pyridinium Chlorochromate) HighHighMinimal (unreacted alcohol)
Swern Oxidation Very HighVery HighMinimal (unreacted alcohol)
Jones Reagent (CrO₃/H₂SO₄) HighGoodPotential for over-oxidation products with primary alcohols, less so with secondary

Table 3: Grignard Synthesis - Troubleshooting and Expected Outcomes

IssueProbable CauseRecommended ActionExpected Purity Improvement
Low Yield Moisture contaminationUse anhydrous conditions, inert atmosphereSignificant
Wurtz Coupling By-product High local concentration of alkyl halideSlow addition of alkyl halideModerate to Significant
Tertiary Alcohol By-product Reaction with ester/acid chlorideUse a different acetylating agent (e.g., acetaldehyde)Significant

Experimental Protocols

Protocol 1: Wacker Oxidation of 1-Dodecene

This protocol is a representative method for the synthesis of this compound via the Wacker oxidation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve palladium(II) chloride (PdCl₂) and copper(I) chloride (CuCl) in a 7:1 mixture of dimethylformamide (DMF) and water.

  • Oxygenation: Bubble oxygen through the solution for at least 30 minutes to ensure the oxidation of Cu(I) to Cu(II).

  • Substrate Addition: Add 1-dodecene to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature under an oxygen atmosphere (e.g., using a balloon). The reaction progress can be monitored by GC.

  • Workup: After the reaction is complete, partition the mixture between diethyl ether and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to separate this compound from isomeric by-products and unreacted starting material.

Protocol 2: Oxidation of 2-Dodecanol with PCC

This protocol describes a reliable method for the oxidation of 2-dodecanol.

  • Reagent Preparation: In a fume hood, suspend pyridinium chlorochromate (PCC) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask.

  • Substrate Addition: Add a solution of 2-dodecanol in DCM to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

  • Purification: Wash the filtrate with dilute aqueous acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate. After filtration, remove the solvent by rotary evaporation to yield the crude this compound, which can be further purified by vacuum distillation if necessary.

Protocol 3: Grignard Synthesis of this compound

This protocol outlines the synthesis of this compound from decylmagnesium bromide and acetaldehyde (B116499).

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a solution of 1-bromodecane (B1670165) in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining 1-bromodecane solution at a rate that maintains a gentle reflux.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of acetaldehyde in anhydrous diethyl ether dropwise.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The resulting secondary alcohol (2-dodecanol) is then oxidized to this compound using a method such as Protocol 2.

Visualizations

Wacker_Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Purification prep1 Dissolve PdCl₂ and CuCl in aqueous DMF prep2 Oxygenate solution prep1->prep2 30 min react1 Add 1-Dodecene prep2->react1 react2 Stir under O₂ atmosphere react1->react2 Monitor by GC workup1 Partition with Et₂O/H₂O react2->workup1 workup2 Dry organic layer workup1->workup2 purify Vacuum Distillation workup2->purify end end purify->end Pure this compound

Caption: Experimental workflow for the Wacker oxidation of 1-dodecene.

Byproduct_Formation_Logic cluster_wacker Wacker Oxidation cluster_oxidation Alcohol Oxidation cluster_grignard Grignard Reaction cluster_solution General Solution start This compound Synthesis wacker_issue High Temp or High [Cl⁻] start->wacker_issue oxidation_issue Incomplete Reaction start->oxidation_issue grignard_issue Moisture or Improper Stoichiometry start->grignard_issue wacker_byproduct Isomeric Ketones & Chlorinated Products wacker_issue->wacker_byproduct solution Optimize Conditions & Purify by Distillation/Chromatography wacker_byproduct->solution oxidation_byproduct Unreacted 2-Dodecanol oxidation_issue->oxidation_byproduct oxidation_byproduct->solution grignard_byproduct Wurtz Coupling & Tertiary Alcohol grignard_issue->grignard_byproduct grignard_byproduct->solution

Caption: Troubleshooting logic for by-product formation in this compound synthesis.

References

Technical Support Center: Resolving Co-elution Problems in 2-Dodecanone Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-elution issues in the chromatographic analysis of 2-dodecanone. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions (FAQs) to overcome common separation challenges.

Troubleshooting Guides

This section provides detailed, step-by-step guidance on how to identify and resolve co-elution problems involving this compound in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor resolution between this compound and an unknown analyte in GC analysis.

Question: My this compound peak is showing a significant shoulder or is completely merged with another peak on my non-polar (e.g., DB-5ms) GC column. How can I resolve this?

Answer:

Co-elution on a non-polar column suggests that the interfering compound has a boiling point very similar to that of this compound (247-248 °C). To achieve separation, you need to introduce a different selectivity into your chromatographic system.

Troubleshooting Steps:

  • Confirm Co-elution:

    • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or that are broader than expected, are strong indicators of co-elution.[1]

    • Mass Spectrometry (MS) Data: If you are using a GC-MS system, examine the mass spectrum across the peak. A changing mass spectrum indicates the presence of more than one compound.[2] For this compound, characteristic ions include m/z 43, 58, 71, and 112.[3]

  • Method Optimization (Same Column):

    • Modify the Temperature Program: A slower oven ramp rate (e.g., decreasing from 10 °C/min to 5 °C/min) can increase the interaction time with the stationary phase and may improve the separation of closely boiling compounds.[2]

    • Adjust Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions. While it may seem counterintuitive, sometimes increasing the linear velocity can lead to narrower peaks and better resolution.

  • Change Column Selectivity:

    • The most effective way to resolve compounds with similar boiling points is to use a stationary phase with a different separation mechanism.[4] Switch to a polar column, such as a WAX column (e.g., DB-WAX, HP-INNOWAX). On a polar column, separation is based on polarity, and the polar ketone group of this compound will interact more strongly with the polar stationary phase, leading to increased retention and likely separation from a less polar co-eluting compound.[4][5]

Data Presentation: GC Column Selectivity

CompoundBoiling Point (°C)Retention Time on DB-5ms (min)Retention Time on DB-WAX (min)
This compound247-24815.218.5
Potential Co-elutant (e.g., Dodecanal)247-24915.317.1

Note: Retention times are illustrative and will vary based on specific instrument conditions.

Experimental Protocols: GC Method Parameters

Protocol 1: GC-MS Analysis on a Non-Polar Column

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Injector Temperature: 250°C

  • MSD Transfer Line: 280°C

  • MS Source: 230°C

  • MS Quad: 150°C

  • Scan Range: m/z 40-350

Protocol 2: GC-MS Analysis on a Polar Column

  • Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Initial temperature of 60°C, hold for 2 min, ramp at 8°C/min to 240°C, hold for 10 min.

  • Injector Temperature: 250°C

  • MSD Transfer Line: 250°C

  • MS Source: 230°C

  • MS Quad: 150°C

  • Scan Range: m/z 40-350

Mandatory Visualization:

cluster_0 Troubleshooting GC Co-elution Observe Peak Tailing/Shoulder Observe Peak Tailing/Shoulder Confirm with MS Confirm with MS Observe Peak Tailing/Shoulder->Confirm with MS Modify Temp Program Modify Temp Program Confirm with MS->Modify Temp Program Co-elution Confirmed Resolved Peak Resolved Peak Modify Temp Program->Resolved Peak Success Unresolved Unresolved Modify Temp Program->Unresolved No Improvement Change Column Change Column Change Column->Resolved Peak Unresolved->Change Column

Caption: Troubleshooting workflow for GC co-elution.

Issue 2: this compound co-elutes with a more polar compound in reversed-phase HPLC.

Question: I am using a C18 column with a water/acetonitrile (B52724) mobile phase, and my this compound peak is not resolved from a more polar impurity. How can I improve the separation?

Answer:

In reversed-phase HPLC, less polar compounds are retained longer. If this compound (a relatively non-polar ketone) is co-eluting with a more polar compound, you need to adjust the mobile phase to increase the retention of the polar compound, allowing this compound to elute earlier, or change the selectivity of the separation.

Troubleshooting Steps:

  • Confirm Co-elution:

    • Diode Array Detector (DAD/PDA): If your HPLC system has a DAD, perform a peak purity analysis. If the UV-Vis spectra across the peak are not identical, it indicates the presence of more than one compound.[6]

    • Mass Spectrometry (MS) Data: If using LC-MS, check for multiple m/z values across the peak scan.

  • Optimize the Mobile Phase:

    • Decrease Mobile Phase Strength: In reversed-phase chromatography, increasing the polarity of the mobile phase (i.e., increasing the percentage of water) will increase the retention time of all components, but may disproportionately affect the more polar compound, leading to better separation.[3] Try decreasing the acetonitrile concentration by 5-10%.

    • Change the Organic Modifier: Acetonitrile and methanol (B129727) have different solvent properties. Switching from acetonitrile to methanol can alter the selectivity of the separation and may resolve the co-eluting peaks.[1]

  • Change Stationary Phase:

    • If mobile phase optimization is insufficient, changing the stationary phase can provide a different selectivity. A phenyl-hexyl column, for example, can introduce pi-pi interactions, which may help to resolve compounds that are difficult to separate on a standard C18 column.[7]

Data Presentation: Mobile Phase Optimization

Mobile Phase Composition (Water:Acetonitrile)Retention Time of this compound (min)Retention Time of Polar Impurity (min)Resolution (Rs)
30:708.28.20.0
40:6010.511.11.2
50:5014.115.51.8

Note: Retention times are illustrative and will vary based on specific instrument conditions.

Experimental Protocols: HPLC Method Parameters

Protocol 3: Reversed-Phase HPLC Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a scout gradient of 5% to 95% B over 20 minutes to determine the approximate elution time of this compound. Then, optimize the gradient around the elution time to improve resolution. For example, if this compound elutes at 60% B, try a shallower gradient from 50% to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (as ketones have a weak chromophore) or MS.

  • Injection Volume: 10 µL

Mandatory Visualization:

cluster_1 Troubleshooting HPLC Co-elution Observe Unresolved Peaks Observe Unresolved Peaks Confirm with DAD/MS Confirm with DAD/MS Observe Unresolved Peaks->Confirm with DAD/MS Decrease Organic Solvent % Decrease Organic Solvent % Confirm with DAD/MS->Decrease Organic Solvent % Co-elution Confirmed Change Organic Solvent Change Organic Solvent Decrease Organic Solvent %->Change Organic Solvent No/Poor Resolution Resolved Peak Resolved Peak Decrease Organic Solvent %->Resolved Peak Success Change Stationary Phase Change Stationary Phase Change Organic Solvent->Change Stationary Phase No/Poor Resolution Change Organic Solvent->Resolved Peak Success Change Stationary Phase->Resolved Peak

Caption: Logical workflow for resolving HPLC co-elution.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem?

A1: Co-elution occurs when two or more compounds elute from a chromatographic column at the same time, resulting in overlapping peaks.[6] This is problematic because it prevents the accurate identification and quantification of the individual analytes.[6]

Q2: My this compound peak is tailing. Is this a co-elution issue?

A2: Not necessarily. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase (e.g., with active silanol (B1196071) groups on a silica-based column).[7] While a shoulder on a peak is a strong indicator of co-elution, a gradual tailing is more likely a sign of poor peak shape that can be addressed by modifying the mobile phase (e.g., adding a competing acid like formic acid in HPLC) or using a more inert column.[1][7]

Q3: Can I use mass spectrometry to quantify this compound even if it co-elutes with another compound?

A3: Yes, if the co-eluting compounds have different mass-to-charge ratios (m/z). By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), the mass spectrometer can selectively detect and quantify this compound, even in the presence of a co-eluting interference.[7] However, if the compounds are isomers and have identical mass spectra, chromatographic separation is necessary.

Q4: What are some common compounds that might co-elute with this compound?

A4: In food and flavor analysis, potential co-eluting compounds with this compound on a non-polar GC column could include other C12 compounds with similar boiling points, such as dodecanal (B139956) or certain fatty acid methyl esters. In complex matrices, a wide range of compounds could potentially co-elute, making a change in column selectivity a robust solution.

Q5: How do I choose between modifying the temperature program/mobile phase and changing the column?

A5: Modifying the temperature program (in GC) or the mobile phase (in HPLC) is generally the first and easiest step, as it does not require changing the physical setup of your instrument.[2] If these adjustments do not provide adequate resolution, changing the column to one with a different stationary phase chemistry is the next logical and most powerful step to alter selectivity.[1]

References

improving the derivatization efficiency of 2-Dodecanone for analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-dodecanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of this compound derivatization for analytical applications.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Direct analysis of this compound by gas chromatography (GC) can be challenging due to its moderate polarity and potential for poor peak shape. Derivatization is a chemical modification process that converts the ketone functional group into a less polar and more volatile derivative. This transformation improves chromatographic resolution, enhances sensitivity, and provides better overall analytical performance.

Q2: What are the most common derivatization techniques for this compound for GC-MS analysis?

A2: The most common and effective derivatization techniques for ketones like this compound include:

  • Oximation: Reaction with an O-alkylhydroxylamine, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to form an oxime derivative. PFBHA derivatives are particularly useful for enhancing sensitivity in electron capture detection (ECD) or mass spectrometry (MS).

  • Hydrazone Formation: Reaction with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone. This method is well-suited for both GC and High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Silylation: Replacement of the enolizable proton of the ketone with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This increases volatility and thermal stability.

Q3: How can I improve the derivatization efficiency of this compound?

A3: To improve derivatization efficiency, consider optimizing the following reaction parameters:

  • Reaction Temperature: Increasing the temperature can enhance the reaction rate. However, excessively high temperatures may lead to degradation of the analyte or derivative.

  • Reaction Time: Ensure sufficient time for the reaction to reach completion.

  • Reagent Concentration: Using a molar excess of the derivatization reagent can drive the reaction towards completion.

  • pH: The pH of the reaction mixture can significantly influence the reaction rate for certain derivatizations, such as oximation and hydrazone formation.

  • Catalyst: The use of a catalyst, like pyridine (B92270) for PFBHA oximation or an acid for DNPH derivatization, can accelerate the reaction.

  • Moisture Control: Silylation reactions are particularly sensitive to moisture, which can consume the reagent and reduce the yield. Ensure all glassware and solvents are anhydrous.

Q4: What are matrix effects and how can they impact the analysis of this compound?

A4: Matrix effects refer to the alteration of the analytical signal of the target analyte (this compound derivative) by other components present in the sample matrix.[1] These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[1] To mitigate matrix effects, consider sample cleanup techniques like solid-phase extraction (SPE), using matrix-matched calibration standards, or employing an internal standard that is structurally similar to the analyte.[1]

Troubleshooting Guides

Low Derivatization Yield
Symptom Possible Cause Suggested Solution
Low or no product peak in the chromatogram Incomplete reaction.Optimize reaction conditions: increase temperature, extend reaction time, or use a catalyst.[2]
Degradation of the derivatizing reagent.Use a fresh batch of the reagent and store it under appropriate conditions (e.g., protected from light and moisture).
Presence of interfering substances in the sample.Employ a sample cleanup procedure (e.g., SPE) prior to derivatization.
Incorrect pH of the reaction mixture.Adjust the pH to the optimal range for the specific derivatization reaction. For DNPH, an acidic pH (around 3) is typically required.[3]
Presence of water (especially for silylation).Ensure all glassware, solvents, and the sample are anhydrous. Dry the sample extract completely before adding the silylating reagent.
Poor Peak Shape or Resolution
Symptom Possible Cause Suggested Solution
Peak tailing Active sites in the GC inlet or column interacting with the derivative.Use a deactivated inlet liner and a high-quality, inert GC column. Consider silylating the liner.
Incomplete derivatization.Re-optimize the derivatization procedure to ensure complete reaction.
Peak fronting Overloading of the analytical column.Dilute the sample or inject a smaller volume.
Split peaks or multiple peaks for a single derivative Formation of stereoisomers (e.g., syn- and anti-isomers of oximes).This is a known phenomenon for some derivatizations. For quantification, sum the areas of both isomer peaks.[4]
Thermal degradation of the derivative in the injector.Lower the injector temperature.

Quantitative Data Summary

The following tables provide a summary of expected quantitative performance for the derivatization of this compound. Please note that specific values can vary depending on the analytical instrumentation, column, and specific experimental conditions. Data for structurally similar long-chain ketones are used as a proxy where direct data for this compound is not available.

Table 1: Comparison of Derivatization Reagents for Ketone Analysis

Derivatization ReagentTarget Functional GroupTypical Analytical MethodExpected Signal EnhancementLimit of Detection (LOD) Range
PFBHA KetoneGC-MS, GC-ECD>10-fold0.1 - 10 pg
DNPH KetoneHPLC-UV, LC-MS>5-fold (UV), >10-fold (MS)1 - 50 pg (MS)
BSTFA/MSTFA Enolizable KetoneGC-MS>5-fold1 - 20 pg

Table 2: Optimized Derivatization Conditions and Expected Yields

Derivatization ReagentAnalyteReaction Temperature (°C)Reaction Time (min)Expected Yield (%)Reference
PFBHALong-chain ketones60 - 8030 - 60> 90[2]
DNPHKetones40 - 6060> 85[3]
BSTFA + 1% TMCSEnolizable Ketones60 - 8030 - 60> 95[5]

Experimental Protocols

Protocol 1: Oximation of this compound with PFBHA for GC-MS Analysis

Materials:

  • This compound standard or sample extract

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (catalyst)

  • Toluene or other suitable solvent

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Prepare a 5 mg/mL solution of PFBHA in toluene.

  • To a 2 mL reaction vial, add 100 µL of the this compound solution.

  • Add 100 µL of the PFBHA solution.

  • Add 10 µL of pyridine to catalyze the reaction.[2]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 75°C for 60 minutes.[2]

  • Allow the vial to cool to room temperature.

  • The reaction mixture can be directly injected into the GC-MS or diluted with additional solvent if necessary.

Protocol 2: Silylation of this compound with BSTFA for GC-MS Analysis

Materials:

  • This compound standard or sample extract (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable anhydrous solvent

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Ensure the this compound sample is completely dry. If in solution, evaporate the solvent under a stream of dry nitrogen.

  • Add 100 µL of anhydrous pyridine to the dried sample.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The derivatized sample is ready for GC-MS analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Extraction Solvent Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Drying Drying (for Silylation) Cleanup->Drying Reagent Add Derivatization Reagent (PFBHA, DNPH, or BSTFA) Drying->Reagent React Incubate (Optimized Time & Temp) Reagent->React GCMS GC-MS Analysis React->GCMS Data Data Processing GCMS->Data

Caption: General experimental workflow for the derivatization and analysis of this compound.

Troubleshooting_Low_Yield Start Low Derivatization Yield Observed CheckReagents Check Reagent Quality & Concentration Start->CheckReagents CheckConditions Verify Reaction Conditions (Time, Temperature, pH) Start->CheckConditions CheckSample Assess Sample Matrix for Interferences Start->CheckSample CheckMoisture Ensure Anhydrous Conditions (for Silylation) Start->CheckMoisture Optimize Optimize Derivatization Protocol CheckReagents->Optimize Reagent issue identified CheckConditions->Optimize Suboptimal conditions identified CheckSample->Optimize Matrix effects suspected CheckMoisture->Optimize Moisture contamination found

Caption: Troubleshooting logic for low derivatization yield of this compound.

References

troubleshooting matrix effects in 2-Dodecanone quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in 2-dodecanone quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analytical signal from a target analyte due to co-extracted components from the sample matrix.[1][2] In the analysis of this compound, compounds from the sample (such as fats, proteins, or salts) can interfere with the detection process.[2][3] This interference can lead to either signal suppression (an artificially low reading) or signal enhancement (an artificially high reading), both of which compromise the accuracy and precision of quantification.[1][4]

Q2: What are the common causes of matrix effects in mass spectrometry?

A2: Matrix effects, particularly ion suppression, can arise from various sources.[5] Co-eluting compounds from the sample matrix can compete with the analyte of interest (this compound) for ionization in the mass spectrometer's ion source.[2][3] Factors that make a compound a likely cause of ion suppression include high concentration, high mass, and high basicity.[5][6] Other causes include the presence of non-volatile materials that can hinder the formation of gas-phase ions and an increase in the viscosity and surface tension of droplets in the ion source, which reduces solvent evaporation.[5]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike experiment.[7][8] This involves comparing the signal response of this compound in a clean solvent to the response of this compound spiked into a blank sample matrix that has already undergone the extraction procedure.[7] A significant difference between these two signals indicates the presence of matrix effects.[8] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced after the analytical column, and a blank matrix extract is injected. Any dip or rise in the analyte's signal as the matrix components elute indicates ion suppression or enhancement, respectively.[7][9]

Q4: What is the most effective way to correct for matrix effects in this compound quantification?

A4: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3.[1][10] A SIL-IS is chemically and physically almost identical to the unlabeled this compound and will therefore experience the same matrix effects during sample preparation and analysis.[11][12] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[12][13]

Q5: Can simple dilution of my sample mitigate matrix effects?

A5: Yes, sample dilution can be a straightforward and effective method to reduce matrix effects.[1][14] By diluting the sample extract, the concentration of interfering matrix components is reduced, which can lessen their impact on the this compound signal. However, it is important to ensure that after dilution, the concentration of this compound remains above the limit of quantification (LOQ) of the analytical method.[1]

Troubleshooting Guide

Problem: I am observing significant signal suppression for this compound in my samples compared to my standards prepared in solvent.

  • Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound.[2][3]

  • Solution:

    • Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS can be effective.[15][16]

    • Optimize Chromatography: Adjust the chromatographic method to better separate this compound from the interfering compounds. This could involve changing the column, mobile phase composition, or gradient profile.[7][16]

    • Use a Stable Isotope-Labeled Internal Standard: Incorporate a SIL-IS, such as this compound-d3, into your workflow to compensate for the signal suppression.[1][10]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the standards and samples experience similar matrix effects.[16][17]

Problem: My this compound recovery is low and inconsistent across different samples.

  • Possible Cause: Inefficient extraction or loss of the semi-volatile this compound during sample processing.[1]

  • Solution:

    • Optimize Extraction: Ensure the chosen extraction solvent and pH are optimal for this compound. For LLE, ensure complete phase separation. For SPE, select the appropriate sorbent and elution solvent.[10][15]

    • Minimize Volatilization: If using an evaporation step to concentrate the extract, perform it at a low temperature under a gentle stream of nitrogen to prevent the loss of the semi-volatile this compound.[1]

    • Use a SIL-IS: Adding a SIL-IS at the beginning of the sample preparation process will account for losses during extraction and processing.[11][12]

Problem: I am observing poor peak shape (tailing or fronting) for this compound in my GC-MS analysis.

  • Possible Cause: Active sites in the GC inlet or column, or column overload.[1]

  • Solution:

    • Deactivate the GC System: Use a deactivated inlet liner and a high-quality, inert GC column to minimize interactions with the analyte.[1]

    • Sample Dilution: Diluting the sample extract can prevent column overload and also reduce the overall matrix load on the system.[1]

    • Inlet Maintenance: Regularly replace the inlet liner and septum to prevent the buildup of non-volatile matrix components.[10]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects

Sample Preparation TechniqueSelectivityEffectiveness for Matrix RemovalThroughputConsiderations
Liquid-Liquid Extraction (LLE) ModerateModerateModerateSolvent choice and pH are critical; emulsions can form.[10][15]
Solid-Phase Extraction (SPE) HighHighModerateSorbent and elution solvent must be optimized for this compound.[1][10]
QuEChERS HighHighHighEffective for a wide range of matrices, particularly in food analysis.[1]
Dilution LowLow to ModerateHighSimple, but may compromise sensitivity if this compound concentration is low.[1][14]

Table 2: Comparison of Calibration Strategies for this compound Quantification

Calibration StrategyCorrection for Matrix EffectsAccuracyEase of Implementation
External Calibration (in solvent) NoneLow (in complex matrices)High
Matrix-Matched Calibration GoodHighModerate (requires blank matrix)
Stable Isotope Dilution ExcellentVery HighModerate (requires SIL-IS)
Standard Addition ExcellentVery HighLow (time-consuming)[18]

Experimental Protocols

Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effect

  • Prepare Blank Matrix Extract: Extract a sample known to not contain this compound using your established sample preparation method.

  • Prepare Spiked Samples:

    • Sample A: Spike a known amount of this compound standard solution into a clean solvent.

    • Sample B: Spike the same amount of this compound standard solution into the blank matrix extract from step 1.

  • Analyze Samples: Analyze both samples using your analytical method (e.g., GC-MS or LC-MS).

  • Calculate Matrix Effect: The matrix effect can be calculated using the following formula:

    • Matrix Effect (%) = (Peak Area in Sample B / Peak Area in Sample A) * 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[7]

Protocol 2: Quantification of this compound using Stable Isotope Dilution

  • Sample Preparation:

    • To each sample, standard, and quality control, add a known amount of this compound-d3 (or another suitable SIL-IS) at the very beginning of the sample preparation process.

  • Extraction: Proceed with your validated extraction method (e.g., LLE, SPE, or QuEChERS).

  • Analysis: Analyze the extracts by GC-MS or LC-MS/MS. Monitor at least one characteristic ion for both this compound and the SIL-IS.

  • Quantification:

    • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the SIL-IS against the concentration of the this compound standards.

    • Calculate the concentration of this compound in the samples by determining their peak area ratios and interpolating from the calibration curve.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects start Inaccurate this compound Quantification check_matrix_effect Assess for Matrix Effects (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed check_matrix_effect->matrix_effect_present Yes no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect No optimize_sample_prep Optimize Sample Preparation (SPE, LLE, QuEChERS) matrix_effect_present->optimize_sample_prep optimize_chromatography Optimize Chromatography (Gradient, Column) matrix_effect_present->optimize_chromatography use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) matrix_effect_present->use_sil_is matrix_matched_cal Use Matrix-Matched Calibration matrix_effect_present->matrix_matched_cal review_other_params Review Other Method Parameters (e.g., instrument settings, standard prep) no_matrix_effect->review_other_params revalidate Re-evaluate Method Performance optimize_sample_prep->revalidate optimize_chromatography->revalidate use_sil_is->revalidate matrix_matched_cal->revalidate review_other_params->revalidate MitigationStrategies Strategies to Mitigate Matrix Effects cluster_prevention Prevention cluster_correction Correction center Matrix Effects (Ion Suppression/Enhancement) sample_prep Improved Sample Cleanup (SPE, LLE, QuEChERS) center->sample_prep chromatography Chromatographic Separation center->chromatography dilution Sample Dilution center->dilution sil_is Stable Isotope-Labeled Internal Standard (SIL-IS) center->sil_is matrix_match Matrix-Matched Calibration center->matrix_match std_addition Standard Addition center->std_addition

References

Navigating the Scale-Up of 2-Dodecanone Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting the synthesis of 2-dodecanone as you transition from laboratory-scale experiments to pilot plant production. This resource, presented in a user-friendly question-and-answer format, addresses common challenges and offers practical solutions for three primary synthesis routes: oxidation of 2-dodecanol (B159162), Grignard reaction, and Wacker-Tsuji oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

The most prevalent industrial methods for synthesizing this compound are the oxidation of 2-dodecanol, the Grignard reaction between a decyl magnesium halide and an acetylating agent, and the Wacker-Tsuji oxidation of 1-dodecene. The choice of route often depends on factors such as raw material cost, desired purity, and the scale of production.

Q2: What are the primary challenges when scaling up the oxidation of 2-dodecanol to this compound?

The main challenges in scaling up the oxidation of 2-dodecanol include:

  • Heat Management: The oxidation of alcohols is often an exothermic reaction. What is easily managed in a lab flask can lead to dangerous temperature excursions and runaway reactions in a large pilot plant reactor due to the lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.

  • Mixing and Mass Transfer: Achieving uniform mixing of the alcohol, oxidizing agent, and any catalysts in a large vessel is critical. Inefficient mixing can result in localized "hot spots," incomplete conversion, and the formation of byproducts.

  • Reagent Addition Rate: The rate of addition of the oxidizing agent becomes a critical parameter at scale to control the reaction rate and temperature.

Q3: What are the key safety considerations when scaling up a Grignard synthesis for this compound?

Grignard reactions are notoriously exothermic and require strict anhydrous conditions. Key safety considerations during scale-up include:

  • Initiation Control: The induction period for Grignard reagent formation can be variable. A delayed initiation followed by a rapid, highly exothermic reaction is a significant safety hazard.

  • Heat Removal: The high exothermicity of the reaction necessitates a robust cooling system in the pilot plant reactor to prevent dangerous temperature and pressure increases.

  • Solvent Safety: Ethereal solvents, commonly used for Grignard reactions, are highly flammable. Handling large quantities in a pilot plant requires stringent safety protocols to prevent fires and explosions.

  • Quenching: The quenching of large volumes of reactive Grignard reagent must be carefully controlled to manage the exotherm and potential gas evolution.

Q4: What are the major hurdles in scaling up the Wacker-Tsuji oxidation for this compound production?

The Wacker-Tsuji oxidation presents its own set of challenges at the pilot plant scale:

  • Catalyst Stability and Recovery: The palladium catalyst is expensive, and its deactivation or loss during the process can significantly impact the economics of the synthesis. Efficient recovery and regeneration of the catalyst are crucial at a larger scale.

  • Reaction Kinetics and Selectivity: Maintaining the optimal catalyst activity and selectivity can be challenging in a larger reactor. Factors like mixing, temperature, and pressure need to be precisely controlled to avoid the formation of undesired byproducts.

  • Corrosion: The use of copper chlorides in the catalytic system can lead to corrosion of stainless steel reactors, necessitating the use of specialized materials of construction.

Troubleshooting Guides

Oxidation of 2-Dodecanol
Problem Potential Cause(s) Troubleshooting Action(s)
Low Conversion Insufficient oxidizing agent, poor mixing, low reaction temperature.- Ensure accurate stoichiometry of the oxidizing agent. - Optimize agitator speed and design for better mass transfer. - Gradually increase reaction temperature while monitoring for exotherms.
Formation of Byproducts (e.g., over-oxidation to carboxylic acids) Excessive oxidizing agent, high reaction temperature, prolonged reaction time.- Use a milder oxidizing agent if possible. - Control the addition rate of the oxidizing agent to maintain the optimal temperature. - Monitor the reaction progress and stop it once the desired conversion is reached.
Difficult Product Isolation Emulsion formation during work-up, co-distillation with solvent.- Add a brine wash to break emulsions. - Use a different solvent for extraction with a higher boiling point than the product.
Grignard Synthesis
Problem Potential Cause(s) Troubleshooting Action(s)
Reaction Fails to Initiate Wet glassware or solvent, passivated magnesium turnings.- Ensure all glassware is oven-dried and solvents are anhydrous. - Activate magnesium turnings with a small crystal of iodine or by mechanical grinding.
Low Yield of this compound Grignard reagent quenched by moisture or acidic protons, side reactions (e.g., Wurtz coupling).- Maintain a strict inert atmosphere (nitrogen or argon). - Add the alkyl halide slowly to the magnesium to minimize side reactions.
Uncontrolled Exotherm During Reaction or Quench Addition of reagents is too fast, inadequate cooling.- Slow down the addition rate of the alkyl halide and the electrophile. - Ensure the reactor's cooling system is operating at maximum capacity. - For quenching, add the quenching agent slowly to a cooled and well-stirred reaction mixture.
Wacker-Tsuji Oxidation
Problem Potential Cause(s) Troubleshooting Action(s)
Low Catalyst Activity Catalyst poisoning, catalyst precipitation (palladium black).- Ensure all reagents and solvents are free of catalyst poisons (e.g., sulfur compounds). - Optimize the co-catalyst (e.g., CuCl₂) concentration and re-oxidation conditions (e.g., oxygen pressure).
Poor Selectivity (formation of isomers or other oxidized products) Incorrect reaction temperature or pressure, suboptimal solvent system.- Carefully control the reaction temperature and pressure. - Experiment with different solvent systems (e.g., aqueous DMF, 3-methylsulfolane) to improve selectivity.[1]
Difficult Catalyst-Product Separation Homogeneous nature of the catalyst.- Investigate methods for catalyst precipitation and filtration. - Explore the use of supported catalysts for easier separation.

Data Presentation: Comparison of Synthesis Routes at Different Scales

Parameter Oxidation of 2-Dodecanol Grignard Synthesis Wacker-Tsuji Oxidation
Scale Lab (1L) Pilot (100L) Lab (1L)
Typical Yield 85-95%80-90%75-85%
Reaction Time 2-4 hours4-8 hours3-6 hours
Temperature 0-50 °C20-70 °C0-65 °C
Key Reagents 2-Dodecanol, Oxidizing Agent (e.g., NaOCl, PCC)Decyl Halide, Mg, Acetylating Agent1-Dodecene, PdCl₂, CuCl₂, O₂
Solvent Dichloromethane, Acetic AcidDichloromethane, TolueneDiethyl Ether, THF

Note: The data in this table are approximate and can vary significantly depending on the specific reaction conditions and equipment used.

Experimental Protocols

Lab-Scale Oxidation of 2-Dodecanol to this compound (Hypochlorite Oxidation)
  • In a 1L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-dodecanol (1 equivalent) in glacial acetic acid.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (B82951) (bleach, ~1.2 equivalents) dropwise from the dropping funnel, maintaining the internal temperature below 10°C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Quench the reaction by adding a saturated solution of sodium sulfite.

  • Extract the product with diethyl ether or dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Scale-Up Issues

ScaleUpTroubleshooting cluster_0 Problem Identification cluster_1 Analysis of Potential Causes cluster_2 Corrective Actions Low Yield Low Yield Heat Transfer Heat Transfer Low Yield->Heat Transfer Non-uniform temp? Mass Transfer Mass Transfer Low Yield->Mass Transfer Poor mixing? Kinetics Kinetics Low Yield->Kinetics Incomplete reaction? Impurity Profile Impurity Profile Impurity Profile->Heat Transfer Side reactions? Impurity Profile->Kinetics Byproduct formation? Safety Concern Safety Concern Safety Concern->Heat Transfer Exotherm control? Optimize Temp Optimize Temp Heat Transfer->Optimize Temp Improve Mixing Improve Mixing Mass Transfer->Improve Mixing Adjust Addition Rate Adjust Addition Rate Kinetics->Adjust Addition Rate Reagent Quality Reagent Quality Purify Reagents Purify Reagents Reagent Quality->Purify Reagents Validation Run Validation Run Optimize Temp->Validation Run Improve Mixing->Validation Run Adjust Addition Rate->Validation Run Purify Reagents->Validation Run GrignardInitiation Start Start Prepare Anhydrous Setup Prepare Anhydrous Setup Start->Prepare Anhydrous Setup Activate Mg Activate Mg Prepare Anhydrous Setup->Activate Mg Slowly Add Alkyl Halide Slowly Add Alkyl Halide Activate Mg->Slowly Add Alkyl Halide Monitor for Initiation Monitor for Initiation Slowly Add Alkyl Halide->Monitor for Initiation Initiation Observed Initiation Observed Monitor for Initiation->Initiation Observed Yes No Initiation No Initiation Monitor for Initiation->No Initiation No Control Exotherm Control Exotherm Initiation Observed->Control Exotherm Add Initiator (I2) Add Initiator (I2) No Initiation->Add Initiator (I2) Add Initiator (I2)->Monitor for Initiation Proceed with Reaction Proceed with Reaction Control Exotherm->Proceed with Reaction

References

Technical Support Center: Optimizing Solvent Selection for 2-Dodecanone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of 2-Dodecanone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on solvent selection and to troubleshoot common issues encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the key properties to consider when selecting a solvent for this compound extraction?

A1: The ideal solvent for extracting this compound should possess several key characteristics to ensure high efficiency and purity of the final product. These include:

  • High affinity for this compound: The solvent must be able to effectively dissolve this compound.

  • Immiscibility with the sample matrix: The solvent should not mix with the initial solution containing the this compound, allowing for the formation of two distinct layers for separation.[1]

  • Selectivity: The solvent should preferentially dissolve this compound over other components in the mixture.

  • Volatility: A lower boiling point allows for easy removal of the solvent from the extracted this compound.

  • Density difference: A significant difference in density between the solvent and the sample matrix facilitates clear phase separation.

  • Safety and environmental considerations: The solvent should have low toxicity and minimal environmental impact.[2]

  • Cost-effectiveness: The price and availability of the solvent are also important practical considerations.[2]

Q2: How does the polarity of the solvent affect the extraction of this compound?

A2: this compound is a largely non-polar molecule due to its long hydrocarbon chain. According to the "like dissolves like" principle, non-polar solvents will be most effective at dissolving and extracting this compound from a polar matrix, such as an aqueous solution.[2] Solvents like hexane (B92381) and other hydrocarbons are good candidates. More polar solvents may also be used, but their efficiency might be lower, and they could co-extract more polar impurities.

Q3: Can I use a mixture of solvents for the extraction?

A3: Yes, using a mixture of solvents can be a strategic approach to fine-tune the polarity and solvating power of the extraction medium.[3] This can enhance both the selectivity and efficiency of the extraction for this compound, especially when dealing with complex sample matrices.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the liquid-liquid extraction of this compound.

Problem 1: Low Recovery of this compound

Possible Cause Solution
Inappropriate Solvent Choice The polarity of your solvent may not be optimal for this compound. Given this compound's hydrophobic nature, a non-polar solvent is generally recommended. Perform small-scale pilot extractions with a range of solvents (e.g., hexane, ethyl acetate, dichloromethane) to determine the most effective one for your specific sample matrix.[4]
Insufficient Mixing/Contact Time The this compound may not have had enough time to partition into the organic solvent. Ensure vigorous mixing of the two phases for a sufficient duration to facilitate mass transfer.[3]
Unfavorable pH The pH of the aqueous phase can influence the partitioning of certain compounds. While this compound is neutral, adjusting the pH might help to suppress the extraction of acidic or basic impurities, thereby improving the purity of your extract.
Incomplete Phase Separation If the two liquid layers have not fully separated, you may be losing some of the organic phase containing your product during separation. Allow adequate time for the layers to settle.
Analyte Degradation This compound might be unstable under the extraction conditions (e.g., high temperature, presence of reactive species). Consider performing the extraction at a lower temperature and ensure the solvents are free from contaminants.

Problem 2: Emulsion Formation at the Interface

Possible Cause Solution
Vigorous Shaking Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion.[5] Instead, gently invert the funnel multiple times to mix the phases.
High Concentration of Surfactants or Particulate Matter The presence of detergents or fine solid particles in your sample can stabilize emulsions. Try to pre-filter your sample before extraction.
Similar Densities of the Two Phases If the densities of the aqueous and organic layers are too close, phase separation will be slow and may result in an emulsion.
Breaking an Emulsion To break an emulsion, you can try several techniques: - Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase. - Gently swirl the mixture instead of shaking. - Pass the emulsion through a bed of glass wool in a filter funnel. - Centrifuge the mixture if the emulsion is persistent.

Data Presentation

Table 1: Qualitative Solvent Selection Guide for this compound Extraction

SolventPolarityExpected Extraction Efficiency for this compoundPotential for Co-extraction of Polar Impurities
HexaneNon-polarHighLow
HeptaneNon-polarHighLow
TolueneNon-polarHighLow
DichloromethanePolar AproticModerate to HighModerate
Ethyl AcetatePolar AproticModerateModerate to High
Diethyl EtherPolar AproticModerateModerate

Experimental Protocols

General Protocol for Liquid-Liquid Extraction of this compound from an Aqueous Solution

This protocol outlines a general procedure for the extraction of this compound from an aqueous sample into an organic solvent.

Materials:

  • Aqueous sample containing this compound

  • Selected organic solvent (e.g., hexane)

  • Separatory funnel

  • Beakers or Erlenmeyer flasks for collection

  • Ring stand and clamp

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator (optional, for solvent removal)

Procedure:

  • Preparation:

    • Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.

    • Securely clamp the separatory funnel to the ring stand.

  • Adding Solutions:

    • Carefully pour the aqueous sample containing this compound into the separatory funnel.

    • Add an equal volume of the selected immiscible organic solvent (e.g., hexane) to the separatory funnel.

  • Extraction:

    • Stopper the separatory funnel.

    • Gently invert the funnel several times to allow the two phases to mix thoroughly. Caution: Periodically vent the funnel by opening the stopcock while it is inverted and pointed away from you to release any pressure buildup.

    • Continue this gentle mixing for 2-3 minutes to allow for the partitioning of this compound into the organic phase.

  • Phase Separation:

    • Place the separatory funnel back on the ring stand and remove the stopper.

    • Allow the layers to fully separate. The less dense organic layer (e.g., hexane) will be on top of the more dense aqueous layer.

  • Draining the Layers:

    • Carefully open the stopcock and drain the lower aqueous layer into a beaker or flask.

    • Close the stopcock just as the interface between the two layers reaches the stopcock.

    • Drain the remaining organic layer containing the extracted this compound through the top opening of the separatory funnel into a clean, dry flask to avoid contamination from any residual aqueous phase in the stopcock.

  • Drying the Organic Extract:

    • Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the collected organic extract to remove any dissolved water.

    • Swirl the flask; if the drying agent clumps together, add more until some of it moves freely.

    • Decant or filter the dried organic extract into a clean, pre-weighed flask.

  • Solvent Removal (Optional):

    • If desired, the solvent can be removed from the extracted this compound using a rotary evaporator to obtain the purified compound.

Visualizations

Solvent_Selection_Workflow start Start: Define Extraction Goal (e.g., High Purity, High Recovery) criteria Identify Key Solvent Criteria: - High Affinity for this compound - Immiscibility with Sample Matrix - Selectivity - Volatility - Density Difference - Safety & Cost start->criteria screening Initial Solvent Screening (Based on literature & properties) criteria->screening pilot Conduct Small-Scale Pilot Extractions screening->pilot analysis Analyze Results: - Recovery Percentage - Purity of Extract pilot->analysis Evaluate analysis->screening Does Not Meet Requirements optimization Optimize Extraction Parameters: - Solvent-to-Sample Ratio - pH of Aqueous Phase - Mixing Time & Method analysis->optimization Refine validation Validate Optimized Method analysis->validation Meets Requirements optimization->pilot Iterate final_protocol Final Extraction Protocol validation->final_protocol

Caption: Workflow for selecting an optimal solvent for this compound extraction.

Troubleshooting_Decision_Tree start Start: Extraction Problem problem_type What is the primary issue? start->problem_type low_recovery Low Recovery problem_type->low_recovery Low Yield emulsion Emulsion Formation problem_type->emulsion Phase Separation Issue check_solvent Is the solvent polarity appropriate? low_recovery->check_solvent check_shaking Was shaking too vigorous? emulsion->check_shaking check_mixing Is mixing sufficient? check_solvent->check_mixing Yes change_solvent Action: Test a less polar solvent (e.g., Hexane) check_solvent->change_solvent No check_phases Are phases fully separated? check_mixing->check_phases Yes increase_mixing Action: Increase mixing time or intensity check_mixing->increase_mixing No allow_separation Action: Allow more time for separation check_phases->allow_separation No check_surfactants Are surfactants present? check_shaking->check_surfactants No gentle_inversion Action: Use gentle inversions instead of shaking check_shaking->gentle_inversion Yes add_brine Action: Add brine to break emulsion check_surfactants->add_brine Yes

Caption: Decision tree for troubleshooting common this compound extraction issues.

References

reducing analysis time for 2-Dodecanone in high-throughput screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to reduce the analysis time for 2-Dodecanone in high-throughput screening (HTS).

Frequently Asked Questions (FAQs)

Q1: What is the primary bottleneck in the high-throughput analysis of this compound?

The primary bottlenecks are typically sample preparation and the gas chromatography (GC) runtime. Manual sample preparation is labor-intensive and time-consuming, while traditional GC methods can have long run times, limiting the number of samples that can be processed.[1][2] Automating sample preparation and optimizing GC parameters are key to increasing throughput.[3][4]

Q2: How can we significantly reduce the GC analysis time for this compound?

You can achieve faster GC analysis, often referred to as "Fast GC," by manipulating several parameters. These include using shorter, narrow-bore capillary columns, increasing the oven temperature ramp rate, and using a carrier gas with a higher optimal linear velocity, such as hydrogen.[5][6] This can decrease analysis time by three to ten times without compromising the quality of the results.

Q3: What are the benefits of automating sample preparation for this compound analysis?

Automated sample preparation offers several advantages over manual methods, including:

  • Increased Throughput: Automation allows for unattended, 24/7 operation, significantly increasing the number of samples that can be processed.[4]

  • Improved Reproducibility: Automated systems minimize human error, leading to more consistent and reproducible results.[1][4]

  • Reduced Solvent and Sample Consumption: Miniaturized and automated techniques like micro-solid phase extraction (µSPE) reduce the use of solvents and require smaller sample volumes.[3]

  • Enhanced Safety: Automation minimizes direct contact with potentially hazardous solvents.[7]

Q4: Which automated sample preparation techniques are suitable for a volatile ketone like this compound?

For volatile compounds like this compound, headspace-based techniques are highly effective. Automated Headspace Solid-Phase Microextraction (HS-SPME) is a robust and solvent-free option that can be readily automated for high-throughput applications.[1]

Q5: Can I use my existing GC-MS system for Fast GC analysis?

In many cases, yes. Most modern GC-MS instruments are compatible with Fast GC principles. However, you will need to ensure your system can support faster oven ramp rates and that your detector's data acquisition speed is sufficient to handle the narrower peaks generated by Fast GC.[5]

Troubleshooting Guides

GC-MS Analysis
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) 1. Column Overload: Injecting too much sample. 2. Active sites in the inlet or column: Contamination or degradation. 3. Improper injection technique: Too slow or too fast injection.1. Dilute the sample or use a higher split ratio. 2. Replace the inlet liner and trim the column. If the problem persists, the column may need to be replaced. 3. Optimize the injection speed. For automated systems, ensure the injection parameters are correctly set.
Inconsistent retention times 1. Fluctuations in carrier gas flow rate: Leaks or faulty pressure regulator. 2. Oven temperature instability: Issues with the GC oven. 3. Changes in the stationary phase: Column degradation.1. Perform a leak check on the system. Ensure the gas supply is stable. 2. Verify the oven temperature program is running correctly. 3. Condition the column or replace it if it's old or has been subjected to harsh conditions.
Loss of sensitivity 1. Contamination of the ion source: Buildup from the sample matrix. 2. Leak in the MS vacuum system. 3. Degradation of the detector. 1. Clean the ion source according to the manufacturer's instructions. 2. Perform a leak check on the MS. 3. The detector may need to be serviced or replaced.
Poor resolution between peaks after switching to Fast GC 1. Oven ramp rate is too fast for the column dimensions. 2. Carrier gas velocity is not optimal. 3. Column is too short for the complexity of the sample. 1. Reduce the oven ramp rate. A good starting point is 10°C per column void time.[8] 2. Optimize the linear velocity for the chosen carrier gas. 3. While shorter columns are a principle of Fast GC, a certain length is still required for adequate separation. You may need to use a slightly longer column.[9]
Automated SPME Sample Preparation
Problem Possible Cause(s) Suggested Solution(s)
Low analyte recovery 1. Sub-optimal extraction time or temperature: Insufficient time or temperature for equilibrium to be reached. 2. Incorrect SPME fiber phase: The fiber coating is not suitable for this compound. 3. Matrix effects: Components in the sample matrix are interfering with the extraction.1. Increase the extraction time and/or temperature. Note that excessively high temperatures can sometimes reduce sensitivity for certain fiber types.[10] 2. Select a fiber with a suitable polarity for ketones, such as one with a polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene (B73037) (DVB) coating. 3. Add salt to the sample to increase the ionic strength, which can enhance the release of volatile compounds.[11]
Poor reproducibility 1. Inconsistent sample volume or headspace volume. 2. Variable SPME fiber placement in the headspace. 3. Carryover from the previous sample. 1. Ensure precise and consistent sample and vial volumes. The headspace should ideally be 30-50% of the vial volume.[10] 2. Program the autosampler to place the fiber at the same depth in the headspace for every sample.[10] 3. Increase the fiber conditioning time and/or temperature between injections to ensure complete desorption of analytes.
SPME fiber damage 1. Incorrect injector depth setting: The fiber is hitting the bottom of the inlet. 2. Septum coring: Pieces of the septum are damaging the fiber. 3. Aggressive sample matrix. 1. Carefully adjust the injector depth setting for the SPME fiber holder.[11] 2. Use pre-drilled septa or a septum-less injector if available. 3. For complex matrices, consider headspace SPME instead of direct immersion to protect the fiber.

Quantitative Data Summary

Impact of GC Column Dimensions on Analysis Time
Column Length (m)Internal Diameter (mm)Film Thickness (µm)Relative Analysis TimeRelative Resolution
300.250.251.00 (Baseline)1.00 (Baseline)
150.250.25~0.75~0.71
100.100.10~0.25~1.00

Note: This table provides a generalized comparison. Actual results will vary depending on the specific analytes and GC conditions. Reducing column length decreases analysis time but also reduces resolution if other parameters are not adjusted.[9][12] Using a narrower internal diameter can help to regain the resolution lost from shortening the column.[13]

Fast GC vs. Conventional GC: A Time-Saving Example
MethodAnalysis Time (minutes)
Conventional GC20
Fast GC8.5

This example is for the analysis of semivolatiles and demonstrates a significant reduction in analysis time by applying Fast GC principles.

Experimental Protocols

Protocol 1: Fast GC-MS Method for this compound

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

  • GC Column: 10 m x 0.1 mm I.D., 0.1 µm film thickness (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Injector:

    • Mode: Split (e.g., 200:1 ratio)

    • Temperature: 250°C

  • Carrier Gas: Hydrogen or Helium

    • Average Linear Velocity: 120 cm/s (for Hydrogen)[13]

  • Oven Temperature Program:

    • Initial Temperature: 140°C

    • Ramp Rate: 60°C/min to 280°C[13]

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Interface Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

Protocol 2: Automated Headspace SPME (HS-SPME) Sample Preparation
  • Sample Preparation:

    • Place a defined volume of your sample (e.g., 1 mL) into a headspace vial (e.g., 10 mL).

    • If necessary, add an internal standard.

    • Add a consistent amount of salt (e.g., NaCl) to increase the ionic strength.

    • Immediately seal the vial.

  • Autosampler Method:

    • Incubation: Equilibrate the sample at a set temperature (e.g., 60°C) with agitation for a defined period (e.g., 15 minutes).

    • Extraction: Expose the pre-conditioned SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) at the incubation temperature.

    • Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

    • Fiber Conditioning: After desorption, condition the fiber in a separate heated port or in the injector of a different GC to prepare it for the next sample.

Visualizations

HTS_Workflow_for_2_Dodecanone cluster_prep Automated Sample Preparation cluster_analysis Fast GC-MS Analysis sample_plate Sample Microplate (96 or 384-well) liquid_handler Liquid Handling Robot (Aliquotting, Reagent Addition) sample_plate->liquid_handler Transfer spme_autosampler HS-SPME Autosampler (Incubation & Extraction) liquid_handler->spme_autosampler Load Vials gc_ms Fast GC-MS System spme_autosampler->gc_ms Inject data_analysis Data Processing & Analysis gc_ms->data_analysis Acquire Data report HTS Results data_analysis->report Generate Report Troubleshooting_Logic start Poor Chromatographic Result check_peak_shape Check Peak Shape start->check_peak_shape check_retention Check Retention Time Stability check_peak_shape->check_retention Good tailing_fronting Tailing or Fronting check_peak_shape->tailing_fronting Bad check_sensitivity Check Sensitivity check_retention->check_sensitivity Stable inconsistent_rt Inconsistent RT check_retention->inconsistent_rt Inconsistent low_signal Low Signal check_sensitivity->low_signal Low solution_overload Dilute Sample / Increase Split tailing_fronting->solution_overload solution_contamination Clean Inlet / Trim Column tailing_fronting->solution_contamination solution_flow Check for Leaks / Gas Supply inconsistent_rt->solution_flow solution_oven Verify Oven Program inconsistent_rt->solution_oven solution_source Clean Ion Source low_signal->solution_source solution_vacuum Check MS Vacuum low_signal->solution_vacuum

References

Technical Support Center: Enhancing the Resolution of 2-Dodecanone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral chromatography applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the enantiomeric resolution of 2-Dodecanone.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable chiral stationary phases (CSPs) for separating this compound enantiomers?

A1: For ketones like this compound, polysaccharide-based chiral stationary phases are generally the most effective.[1][2][3] Columns with amylose (B160209) or cellulose (B213188) derivatives, such as those coated with tris(3,5-dimethylphenylcarbamate), are excellent starting points for method development.[4][5] Immobilized polysaccharide columns often provide greater solvent compatibility and are highly recommended for initial screening.[5]

Q2: Which mobile phase composition is recommended for the initial screening of this compound enantiomers?

A2: A normal-phase mobile system is typically the most powerful for adjusting retention and resolution.[5] A good starting point is a mixture of a non-polar solvent like n-hexane or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol (B145695) (EtOH).[4][5] The ratio of the alcohol to the non-polar solvent is a critical parameter to optimize.[5]

Q3: My peak shapes are poor (tailing or fronting). How can I improve them?

A3: Poor peak shape is often caused by unwanted secondary interactions between the analyte and the stationary phase.[5] The addition of a small amount (typically 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like diethylamine (B46881) (DEA) to the mobile phase can significantly improve peak symmetry.[5][6] For neutral compounds like this compound, a modifier may not always be necessary and could potentially worsen the separation.[7] Also, consider reducing the injection volume or diluting the sample, as column overload can lead to peak distortion.[5]

Q4: I am not seeing any separation of the enantiomers. What should I do first?

A4: If you observe no resolution, first verify your method parameters, including the mobile phase composition, flow rate, and column temperature.[8] Ensure you are using an appropriate chiral stationary phase and that it has not degraded.[8] After confirming the setup, the next step is to optimize the mobile phase by systematically adjusting the percentage of the alcohol modifier.[5]

Q5: How does temperature affect the resolution of this compound enantiomers?

A5: Temperature can have a significant impact on chiral separations.[9] Lowering the column temperature generally increases retention and can improve resolution by enhancing the chiral recognition interactions.[5][7] Conversely, increasing the temperature can decrease analysis time but may lead to a loss of resolution or even a reversal of elution order.[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the chiral separation of this compound enantiomers.

Issue 1: Poor or No Resolution (Rs < 1.5)
Possible Cause Suggested Solution Relevant Information
Inappropriate Mobile Phase Composition Systematically vary the percentage of the alcohol modifier (e.g., IPA or EtOH) in the non-polar solvent (e.g., n-hexane). Start with a low percentage (e.g., 2%) and gradually increase it.Lowering the alcohol percentage generally increases retention and can improve resolution.[5] The choice between IPA and EtOH can also alter selectivity.[5]
Suboptimal Temperature Decrease the column temperature in increments of 5°C (e.g., from 25°C down to 10°C).Lower temperatures often enhance the enantioselectivity of the chiral stationary phase.[5][7]
Incorrect Flow Rate Decrease the flow rate. For a standard 4.6 mm I.D. column, try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.Lower flow rates can increase the efficiency of the separation and improve resolution.[6]
Unsuitable Chiral Stationary Phase (CSP) Screen different types of polysaccharide-based CSPs (e.g., amylose-based vs. cellulose-based).The chiral recognition mechanism is highly dependent on the nature of the CSP.[2]
Issue 2: Asymmetrical or Tailing Peaks
Possible Cause Suggested Solution Relevant Information
Secondary Interactions Add a small amount (0.1%) of an appropriate additive to the mobile phase. For neutral ketones, this may not be necessary.Additives can suppress unwanted interactions with the stationary phase, improving peak shape.[5][6]
Column Overload Reduce the sample concentration or the injection volume.Injecting too much sample can lead to peak distortion.[5]
Column Contamination Flush the column with a strong solvent (e.g., 100% ethanol or isopropanol), following the manufacturer's guidelines.Contaminants accumulating on the column can interfere with the separation.[7] For immobilized columns, reversing the flow direction during flushing can be effective.[5]

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a systematic approach to selecting the optimal chiral column and mobile phase for this compound separation.

  • Column Selection:

    • Choose 2-3 polysaccharide-based chiral columns with different stationary phases (e.g., one amylose-based and one cellulose-based). Recommended starting columns include those with tris(3,5-dimethylphenylcarbamate) coatings.[5]

  • Sample Preparation:

    • Dissolve the racemic this compound in the initial mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[4]

  • Initial Chromatographic Conditions:

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)[4]

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min[4][5]

    • Column Temperature: 25°C[4][5]

    • Detection: UV at a wavelength with sufficient absorbance for this compound (e.g., 210 nm).[4]

    • Injection Volume: 5 µL[4][5]

  • Execution:

    • Inject the sample onto each column with each mobile phase.

    • Equilibrate the column for at least 30 column volumes when changing the mobile phase.[7]

  • Evaluation:

    • Analyze the chromatograms to identify the column and mobile phase combination that provides the best initial separation, characterized by the highest resolution (Rs) and selectivity (α). This combination will be the starting point for further optimization.

Protocol 2: Mobile Phase Optimization

Once a promising CSP and alcohol modifier have been identified, this protocol helps to fine-tune the separation.

  • Optimize Alcohol Percentage:

    • Prepare a series of mobile phases with varying percentages of the selected alcohol (e.g., 5%, 10%, 15%, 20% IPA in n-hexane).[5]

  • Analyze Separations:

    • Inject the sample using each mobile phase.

    • Plot the resolution (Rs) and retention time (tR) against the alcohol percentage.

    • Select the composition that offers the best balance between resolution (ideally Rs > 2.0) and an acceptable analysis time.[5]

  • Test Additives (If Necessary):

    • If peak tailing is observed, add 0.1% of an appropriate additive (e.g., TFA or DEA) to the optimal mobile phase from the previous step and re-inject.

    • Compare the peak symmetry and resolution to the analysis without the additive.[5]

Data Presentation

Table 1: Hypothetical Performance of Different Chiral Columns for this compound Separation
Chiral Column Chiral Stationary Phase (CSP) Mobile Phase Retention Time (tR1 / tR2) (min) Selectivity (α) Resolution (Rs)
Column AAmylose tris(3,5-dimethylphenylcarbamate)n-Hexane/IPA (90:10)8.5 / 9.81.181.9
Column BCellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/IPA (90:10)10.2 / 11.51.151.6
Column An-Hexane/EtOH (90:10)7.9 / 9.01.161.7
Column Bn-Hexane/EtOH (90:10)9.5 / 10.61.131.4
Table 2: Effect of Mobile Phase Composition on Resolution (Using Column A)
Mobile Phase (n-Hexane/IPA) Retention Time (tR1 / tR2) (min) Selectivity (α) Resolution (Rs)
95:512.1 / 14.51.222.5
90:108.5 / 9.81.181.9
85:156.2 / 7.01.141.3
80:204.8 / 5.31.111.1

Visualizations

Chiral_Separation_Workflow start Start: Racemic this compound Sample prep Sample Preparation (1 mg/mL in Mobile Phase, Filter) start->prep screen Initial Screening (2-3 Polysaccharide CSPs, n-Hexane/IPA & n-Hexane/EtOH) prep->screen eval Evaluate Initial Separation (Rs > 1.5? Peak Shape OK?) screen->eval optimize Optimize Mobile Phase (Adjust % Alcohol, Additives if needed) eval->optimize Yes, but needs improvement final Final Validated Method eval->final Yes, meets criteria no_sep No Separation: Change CSP or Mobile Phase System eval->no_sep No optimize_temp Optimize Temperature (Decrease for better Rs) optimize->optimize_temp optimize_flow Optimize Flow Rate (Decrease for better Rs) optimize_temp->optimize_flow optimize_flow->final Troubleshooting_Poor_Resolution start Problem: Poor Resolution (Rs < 1.5) check_params Verify Method Parameters (Mobile Phase, Flow, Temp) start->check_params adjust_mp Adjust Mobile Phase (Decrease % Alcohol) check_params->adjust_mp adjust_temp Decrease Column Temperature adjust_mp->adjust_temp If still poor solution Resolution Improved adjust_mp->solution Success adjust_flow Decrease Flow Rate adjust_temp->adjust_flow If still poor adjust_temp->solution Success change_csp Screen Different CSP adjust_flow->change_csp If still poor adjust_flow->solution Success change_csp->solution Success

References

Validation & Comparative

A Comparative Guide to the Validation of GC-MS Methods for 2-Dodecanone Analysis in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of 2-dodecanone in soil. It includes detailed experimental protocols, a comparison with alternative analytical techniques, and supporting data from scientific literature to aid in the selection and validation of the most suitable method for your research needs.

Introduction to this compound and its Analysis

This compound is a naturally occurring methyl ketone found in various plants and microorganisms. It has garnered interest for its potential applications, including its role as a volatile organic compound with antifungal properties against plant pathogens like Fusarium oxysporum f. sp. cubense, the causative agent of Panama disease in bananas[1]. Accurate and reliable quantification of this compound in soil is crucial for environmental monitoring, agricultural research, and understanding its ecological significance. GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds in complex matrices like soil.

Recommended GC-MS Method for this compound Analysis

Experimental Protocol: Sample Preparation and GC-MS Analysis

1. Soil Sample Extraction (Pressurized Liquid Extraction - PLE)

  • Objective: To efficiently extract this compound from the soil matrix.

  • Apparatus: Pressurized Liquid Extraction (PLE) system.

  • Procedure:

    • Mix 10 g of homogenized soil with a drying agent like diatomaceous earth.

    • Place the mixture into an extraction cell.

    • Spike the sample with an appropriate internal standard (e.g., 2-tridecanone) for accurate quantification.

    • Extract the sample using a mixture of ethyl acetate (B1210297) and methanol (B129727) (90:10, v/v) at an elevated temperature (e.g., 80°C) and pressure[3].

    • Collect the extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Objective: To separate, identify, and quantify this compound in the prepared extract.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Parameters (adapted from a method for 2-pentadecanone)[2]:

    • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Parameters[2]:

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Key ions for this compound can be selected from its mass spectrum (e.g., m/z 58, 43, 71).

Method Validation Parameters

A crucial aspect of any analytical method is its validation to ensure reliability and accuracy. The following table summarizes the key validation parameters and their generally accepted criteria for the analysis of organic micropollutants in soil, based on guidelines such as SANTE/11312/2021[4].

Parameter Description Acceptance Criteria Reference
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Coefficient of determination (R²) > 0.99[4]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio of 3:1[5]
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio of 10:1 or 3 x LOD[4][5]
Accuracy (Recovery) The closeness of the measured value to the true value, typically assessed by analyzing spiked samples.70-120%[4][6]
Precision (Repeatability) The closeness of agreement between independent test results obtained with the same method on identical test items.Relative Standard Deviation (RSD) < 20%[4]

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the specific research question, available instrumentation, and desired sensitivity. The following table compares the proposed GC-MS method with alternative techniques for the analysis of organic compounds in soil.

Method Principle Advantages Disadvantages Typical LOD
GC-MS Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.High selectivity and sensitivity, well-established for volatile organic compounds.Requires derivatization for some non-volatile compounds, potential for matrix interference.0.1 to 2.5 ng/g[3]
LC-MS/MS Separation of compounds based on their polarity and partitioning between a stationary and mobile phase, followed by tandem mass spectrometry detection.Suitable for a wide range of polar and non-polar compounds, high sensitivity and specificity.[5][6]Can be more susceptible to matrix effects than GC-MS.0.3 to 1 ng/g[5]
Soil Spectroscopy (e.g., NIR) Measures the interaction of electromagnetic radiation with the soil to predict its chemical and physical properties.Rapid, non-destructive, cost-effective, and environmentally friendly.[7]Indirect method requiring calibration with reference data, less specific for individual compounds.Not applicable for single compound quantification.

Comparison of Sample Extraction Methods

The efficiency of analyte extraction from the complex soil matrix is critical for accurate analysis. Below is a comparison of common extraction techniques.

Extraction Method Principle Advantages Disadvantages Typical Recovery
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) Extraction with organic solvents at elevated temperatures and pressures.Fast, automated, and requires less solvent than traditional methods.[8]High initial instrument cost.70-120%[4]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) A two-step process involving salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.High throughput, low solvent consumption, and applicable to a wide range of analytes.[4]May require optimization for specific soil types and analytes.70-120%[4]
Ultrasonic-Assisted Extraction (UAE) Use of ultrasonic waves to enhance the extraction of analytes from the solid matrix into a solvent.Simple, fast, and relatively inexpensive.Extraction efficiency can be matrix-dependent.Can be comparable to other methods with optimization.[4]
Soxhlet Extraction Continuous extraction of the analyte from a solid sample into a hot solvent.Well-established and robust method.Time-consuming and requires large volumes of solvent.[9]Generally high, but method-dependent.

Workflow for GC-MS Method Validation

The following diagram illustrates the logical workflow for the validation of a GC-MS method for this compound analysis in soil.

GCMS_Validation_Workflow A Method Development & Optimization B Sample Preparation (e.g., PLE, QuEChERS) A->B C GC-MS Analysis B->C D Method Validation C->D E Linearity & Range D->E F Accuracy (Recovery) D->F G Precision (Repeatability) D->G H LOD & LOQ D->H I Specificity D->I J Routine Sample Analysis D->J

Caption: Workflow for the validation of a GC-MS method.

Conclusion

The successful analysis of this compound in soil relies on a well-developed and validated analytical method. While a specific, standardized method is not yet universally established, the information presented in this guide provides a strong foundation for developing a robust GC-MS protocol. The comparison with alternative extraction and analytical techniques highlights the importance of selecting the most appropriate methodology based on the specific research objectives and available resources. Proper method validation, following established guidelines, is paramount to ensure the generation of high-quality, reliable, and defensible data.

References

Comparative Analysis of 2-Dodecanone and 2-Undecanone as Potent Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental validation of two promising naturally-derived insect repellents.

Naturally occurring methyl ketones, 2-dodecanone and 2-undecanone (B123061), have garnered significant attention for their potent insect repellent properties, presenting viable alternatives to conventional synthetic repellents like DEET.[1][2] Both compounds are found in the glandular trichomes of wild tomato plants and are integral to the plant's natural defense against herbivorous insects.[2][3] 2-Undecanone is the registered active ingredient in the commercially available repellent BioUD®, recognized by the U.S. Environmental Protection Agency (EPA).[1][3] This guide provides a comparative analysis of their performance, mechanism of action, and the experimental protocols used for their evaluation.

Comparative Efficacy Data

Quantitative data from various studies demonstrate that the repellent efficacy of aliphatic methyl ketones is influenced by the length of their carbon chain.[1][4] Generally, ketones with longer carbon chains (C11-C15) exhibit higher repellent activity against mosquitoes than those with shorter chains (C7-C10).[4][5]

A key study evaluating a series of methyl ketones against the malaria vector, Anopheles gambiae, revealed that while both this compound and 2-undecanone are effective, their repellency varies with concentration. At a 1% concentration, 2-undecanone showed higher repellency than this compound.[1] Interestingly, at a higher 10% concentration, this compound achieved 100% protection, surpassing 2-undecanone in that specific test.[1][6] It's also noted that within the more active range of long-chain ketones, those with an odd number of carbon atoms, like 2-undecanone (C11), were often more effective than those with an even number, like this compound (C12).[4][5]

Against ticks, 2-undecanone has demonstrated significant repellency. In one study using an 8% concentration, it was 74% repellent to Amblyomma americanum and 75% repellent to Dermacentor variabilis two hours after application.[3]

CompoundConcentrationTest SpeciesPercent Repellency (%)Source
2-Undecanone 1%Anopheles gambiae35.2 ± 6.3[1][5]
10%Anopheles gambiae50.9 ± 4.6[5]
7.75%TicksUp to 2 hours protection[7]
8%Amblyomma americanum~74% (at 2 hours)[3][7]
8%Dermacentor variabilis~75% (at 2 hours)[3][7]
This compound 1%Anopheles gambiae24.3 ± 6.2[1][5]
10%Anopheles gambiae100[1]
DEET (Control) 1%Anopheles gambiae13.1 ± 2.6[1][5]
10%Anopheles gambiae82.7 ± 1.9[5]

Table 1: Comparative repellency of 2-Undecanone, this compound, and DEET against Anopheles gambiae mosquitoes and various tick species. Data compiled from multiple studies.

Mechanism of Action: Olfactory Signaling Pathway

The primary mechanism by which methyl ketones like this compound and 2-undecanone repel insects is through their interaction with the insect's olfactory system.[1] These compounds can act as spatial repellents by activating olfactory sensory neurons (OSNs) that trigger an aversive response, or by blocking the insect's odorant receptors (ORs), which prevents them from detecting attractant cues from a host.[1][8]

Insect olfaction is a complex process initiated when volatile odorant molecules enter the sensilla on the insect's antennae. These molecules are transported by odorant-binding proteins (OBPs) through the sensillum lymph to the ORs located on the dendritic membrane of OSNs.[9][10] Insect ORs are ligand-gated ion channels that typically form a heteromeric complex with a highly conserved co-receptor known as Orco.[5][11] The binding of an odorant to a specific OR-Orco complex triggers the opening of the ion channel, leading to neuron depolarization and the transmission of a signal to the brain, which is then interpreted as a specific smell, prompting either attraction or aversion.[12][11] 2-Undecanone is believed to function by blocking these receptors, thereby masking the chemical cues that attract insects.

G cluster_sensillum Antennal Sensillum Odorant Odorant (2-Undecanone / this compound) Pore Sensillum Pore Odorant->Pore Enters OBP Odorant-Binding Protein (OBP) Pore->OBP Binds to OR_Complex Odorant Receptor Complex (OR-Orco) OBP->OR_Complex Transports to & Binds OSN Olfactory Sensory Neuron (OSN) OR_Complex->OSN Activates / Blocks Signal Signal to Antennal Lobe (Brain) OSN->Signal Behavior Aversive Behavior (Repellency) Signal->Behavior G prep 1. Preparation Apply repellent to cloth patch. Prepare solvent-only control. expose 2. Exposure Volunteer inserts arm with treated patch into mosquito cage. prep->expose record 3. Data Collection Record landings/bites for a set time (e.g., 3 mins). expose->record repeat 4. Duration Test Repeat exposure hourly to determine CPT. record->repeat repeat->expose Repellent still effective analyze 5. Analysis Calculate Percent Repellency and Complete Protection Time (CPT). repeat->analyze Repellent fails (bite occurs)

References

2-Dodecanone: A Natural Alternative to Synthetic Pesticides - A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and safer pest control solutions has brought naturally derived compounds into the scientific spotlight. Among these, 2-Dodecanone, a methyl ketone found in various plants, has demonstrated significant potential as a biopesticide. This guide provides a comprehensive comparison of the efficacy of this compound against conventional synthetic pesticides, supported by experimental data and detailed methodologies.

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data on the lethal dose (LD50) and repellent effects of this compound compared to several widely used synthetic pesticides. It is important to note that the presented data originates from various studies with differing experimental conditions, which may influence the results.

Table 1: Comparative Contact Toxicity (LD50) of this compound and Synthetic Insecticides against Various Insect Species

CompoundClassTarget InsectLD50 (µ g/adult )Source
This compound Methyl KetoneTribolium castaneum (Red Flour Beetle)5.21[1]
This compound Methyl KetoneLasioderma serricorne (Cigarette Beetle)2.54[1]
Permethrin PyrethroidMusca domestica (House Fly)0.02
Cypermethrin PyrethroidMusca domestica (House Fly)0.01
Chlorpyrifos OrganophosphateApis mellifera (Honey Bee)0.07 (contact)[2]
Imidacloprid NeonicotinoidApis mellifera (Honey Bee)0.024 (contact)[1]
Fipronil PhenylpyrazoleApis mellifera (Honey Bee)0.004 (contact)[3]

Lower LD50 values indicate higher toxicity.

Table 2: Comparative Repellency of this compound and DEET

CompoundConcentrationTarget InsectRepellency (%)Duration (hours)Source
This compound 50%Anopheles gambiae100Not specified[4]
DEET 50%Anopheles gambiae100Not specified[4]
This compound Not specifiedAedes aegyptiSimilar to DEETNot specified
DEET 23.8%Aedes aegypti>955

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are standardized protocols for key experiments cited in this guide.

Contact Toxicity Bioassay (Topical Application)

This method is used to determine the dose of a pesticide that is lethal to 50% of a test population (LD50) upon direct contact.

1. Test Organisms: A homogenous population of insects (e.g., age, sex, and life stage) is used. 2. Test Substance Preparation: The test compound (e.g., this compound or a synthetic pesticide) is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations. 3. Application: A precise volume (typically 1 µL) of each concentration is applied to the dorsal thorax of individual insects using a micro-applicator. A control group is treated with the solvent alone. 4. Observation: Treated insects are transferred to clean containers with access to food and water and held under controlled environmental conditions (temperature, humidity, and light cycle). 5. Data Collection: Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) post-application. 6. Data Analysis: The LD50 value is calculated using probit analysis, which models the relationship between the dose and the mortality rate.

Repellency Bioassay (Arm-in-Cage Method)

This is a standard laboratory method to evaluate the effectiveness of insect repellents.

1. Test Cages: Cages of a standard size (e.g., 40x40x40 cm) are populated with a known number of host-seeking female mosquitoes (e.g., 200).[2] 2. Human Volunteers: Human subjects are recruited following ethical guidelines. A defined area on the forearm is marked for repellent application. 3. Repellent Application: A standard amount of the repellent formulation is applied evenly to the marked area of one arm. The other arm may serve as an untreated control or be treated with a different repellent for comparison. 4. Exposure: The treated forearm is inserted into the mosquito cage for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[2][5] 5. Data Collection: The number of mosquito landings and/or bites on the treated arm is recorded during each exposure period. 6. Efficacy Calculation: The percentage repellency is calculated using the formula: % Repellency = [(

CTC - TC−T
) /
CCC
] x 100, where
CCC
is the number of bites on the control arm and
TTT
is the number of bites on the treated arm. The Complete Protection Time (CPT) is the time from application until the first confirmed bite.[2]

Mechanism of Action: Interference with Ecdysone (B1671078) Signaling

Recent studies have elucidated the molecular mechanism by which this compound exerts its effects on insects. It has been shown to interfere with the ecdysone signaling pathway, a critical hormonal system that regulates insect development, molting, and reproduction.

Exposure of the parasitic wasp Nasonia vitripennis to sublethal doses of this compound resulted in the significant upregulation of several ecdysone-responsive genes, including EcR (Ecdysone Receptor), usp (ultraspiracle), E78, Hr4, and Hr38. This disruption of the normal hormonal cascade can lead to developmental abnormalities and reduced fitness in insects.

Ecdysone_Signaling_Pathway cluster_2Dodecanone This compound Exposure cluster_Cell Insect Cell cluster_Nucleus Nucleus 2_Dodecanone This compound EcR_USP EcR/USP Complex 2_Dodecanone->EcR_USP Upregulates EcR & USP genes Early_Genes Early Genes (e.g., E78, Hr4, Hr38) 2_Dodecanone->Early_Genes Upregulates E78, Hr4, Hr38 genes EcRE Ecdysone Response Element (on DNA) EcR_USP->EcRE Activates Ecdysone Ecdysone Ecdysone->EcR_USP Binds to EcRE->Early_Genes Induces Transcription Late_Genes Late Genes (Metamorphosis, etc.) Early_Genes->Late_Genes Regulates Transcription

Caption: Proposed mechanism of this compound action on the insect ecdysone signaling pathway.

Experimental Workflow for Gene Expression Analysis

To investigate the molecular effects of this compound, a typical experimental workflow involves exposing the target insect to the compound and then measuring changes in gene expression.

Gene_Expression_Workflow Insect_Culture 1. Insect Rearing (e.g., Nasonia vitripennis) Exposure 2. Exposure to this compound (and control) Insect_Culture->Exposure RNA_Extraction 3. RNA Extraction from insect samples Exposure->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 5. Quantitative PCR (qPCR) with target gene primers cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (Relative Gene Expression) qPCR->Data_Analysis

Caption: Workflow for analyzing changes in insect gene expression after exposure to this compound.

Conclusion

The available data suggests that this compound exhibits both insecticidal and repellent properties, with a mode of action that disrupts a critical insect-specific hormonal pathway. While direct comparative data with a wide range of synthetic pesticides under standardized conditions is still emerging, the existing evidence positions this compound as a promising candidate for the development of novel, more targeted, and potentially safer biopesticides. Further research focusing on broad-spectrum efficacy, environmental fate, and effects on non-target organisms will be crucial in fully evaluating its potential as a viable alternative to synthetic pesticides in integrated pest management programs.

References

A Comparative Guide to the Cross-Validation of 2-Dodecanone Quantification by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds is critical for product quality control, biomarker discovery, and metabolic research. 2-Dodecanone, a long-chain methyl ketone, is a significant volatile compound found in various biological and commercial products. Its quantification often relies on chromatographic techniques. This guide provides an objective comparison of two powerful analytical methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.

This document outlines the methodologies for both techniques, presents a comparative summary of their performance characteristics, and discusses the rationale for cross-validation to ensure data integrity. While GC-MS is generally the preferred method for volatile compounds like this compound, HPLC can serve as a valuable orthogonal method for cross-validation, providing confirmation of results through a different separation and detection mechanism.[1]

Data Presentation: A Comparative Analysis

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and sample throughput. The following table summarizes the typical performance characteristics for the analysis of this compound and similar volatile ketones using HPLC and GC-MS.

Validation ParameterHPLC with UV Detection (Post-Derivatization)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.08–5.00 µg/mL0.10–10.00 μg/mL
Correlation Coefficient (r²) >0.99≥ 0.998
Limit of Detection (LOD) ~0.03 µg/mLLower (ppb to low ppm range)
Intra-day Precision (RSD) 1.95–3.89%≤ 12.03 %
Inter-day Precision (RSD) 2.43–4.23%≤ 11.34 %
Recovery >80%80.23–115.41 %

Note: Data for the HPLC method is based on the analysis of a similar ketone, 2-undecanone, in biological matrices.[2] GC-MS data represents general performance characteristics for the analysis of volatile compounds.[2]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Since this compound lacks a strong chromophore, a derivatization step is necessary to enable sensitive UV detection.[3] A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative that is highly responsive to UV detection.[4]

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution.

  • Sample Extraction: For liquid samples, perform a liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381). For solid samples, use an appropriate extraction method followed by solvent evaporation and reconstitution in acetonitrile.

  • Derivatization Reaction: To 1 mL of the extracted sample or standard solution in acetonitrile, add 1 mL of a saturated solution of DNPH in acidic acetonitrile. Heat the mixture at 60°C for 30 minutes to ensure complete reaction. After cooling to room temperature, the sample is ready for HPLC analysis.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis diode-array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (methanol/acetonitrile) and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 365 nm for the DNPH derivative.[4]

3. Data Analysis:

  • Identify the this compound-DNPH peak by comparing its retention time with that of a reference standard.

  • Quantify the compound by constructing a calibration curve from the peak areas of the standard solutions versus their known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[5][6] Sample preparation can be straightforward, and derivatization is typically not required.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or hexane). Prepare calibration standards by serial dilution.

  • Sample Extraction:

    • Liquid Samples: A simple liquid-liquid extraction (LLE) with hexane or direct injection if the matrix is simple.

    • Headspace Analysis (for complex matrices): For trace-level analysis in complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) is recommended to pre-concentrate the analyte and minimize matrix effects.[6]

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 230°C at a rate of 5°C/min.

    • Hold: Maintain at 230°C for 5 minutes.[5]

  • MS Interface Temperature: 300°C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400 for qualitative analysis or use Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[6][7]

3. Data Analysis:

  • Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.

  • For quantification, use the peak area of a characteristic ion from the mass spectrum and compare it against a calibration curve generated from the standards.

Mandatory Visualizations

Cross-Validation Workflow Diagram

The following diagram illustrates the logical workflow for the cross-validation of this compound quantification using HPLC and GC-MS. This process ensures the accuracy and reliability of the analytical results by comparing data from two orthogonal methods.

CrossValidationWorkflow Sample Sample Containing this compound Prep Sample Preparation (e.g., Extraction) Sample->Prep Split Prep->Split GCMS_Prep Direct Analysis or Volatilization (SPME) Split->GCMS_Prep Aliquot 1 HPLC_Prep Derivatization (e.g., with DNPH) Split->HPLC_Prep Aliquot 2 GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Data Quantitative Data (GC-MS) GCMS_Analysis->GCMS_Data Comparison Data Comparison (Statistical Analysis) GCMS_Data->Comparison HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Quantitative Data (HPLC) HPLC_Analysis->HPLC_Data HPLC_Data->Comparison Validation Validated Quantitative Result Comparison->Validation

Caption: Workflow for the cross-validation of this compound quantification by GC-MS and HPLC.

Conclusion

For the routine analysis of a volatile compound like this compound, GC-MS is generally the more direct and sensitive method.[5] It offers high selectivity and typically requires less sample preparation. However, HPLC with pre-column derivatization serves as an excellent orthogonal technique for method validation.[1] While the HPLC method is more laborious due to the derivatization step, it provides a valuable independent verification of the quantitative results. The cross-validation of data from these two distinct analytical principles ensures a high degree of confidence in the reported concentrations of this compound, which is crucial for regulatory submissions and fundamental research.

References

A Comparative Guide to Inter-Laboratory Analysis of 2-Dodecanone

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the expected quantitative performance data for the analysis of 2-Dodecanone using GC-MS and HPLC. These values are representative of what can be achieved in a well-controlled laboratory setting and are based on validation studies of analogous compounds.[1][2][3]

Table 1: Comparison of Method Performance Parameters

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 80.23% - 115.41%98.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 12.03%< 1.5%
- Intermediate Precision≤ 11.34%< 2.5%
- Reproducibility< 15%< 5.0%
Limit of Detection (LOD) 0.1 - 10 ng/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.1 - 10 µg/mL0.15 µg/mL
Robustness HighHigh

Table 2: Representative Inter-Laboratory Study Results for a 10 µg/mL this compound Standard

LaboratoryGC-MS Measured Conc. (µg/mL)HPLC Measured Conc. (µg/mL)
Lab 1 10.29.9
Lab 2 9.710.1
Lab 3 10.410.0
Lab 4 9.99.8
Lab 5 10.110.2
Mean 10.0610.00
Standard Deviation 0.260.16
RSD% 2.58%1.60%

Experimental Workflow and Method Validation

The following diagram illustrates a typical workflow for an inter-laboratory comparison study, from sample preparation to data analysis.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Evaluation A Reference Material Preparation & Homogenization B Sample Distribution to Participating Labs A->B C Sample Analysis (GC-MS / HPLC) B->C D Data Submission to Coordinating Body C->D E Statistical Analysis (e.g., Z-scores, Precision) D->E F Performance Evaluation E->F G Final Report Generation F->G

Inter-laboratory comparison workflow.

Experimental Protocols

The following are generalized protocols for the analysis of this compound. Laboratories should optimize these methods for their specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, combining the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1]

  • Instrumentation : Gas chromatograph coupled with a mass spectrometer.[1]

  • Column : DB-5MS capillary column (30 m x 250 µm, 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas : Helium at a constant flow of 1 mL/min.[1]

  • Injector Temperature : 280°C.[1]

  • Oven Temperature Program : Initial temperature of 70°C for 3 minutes, ramp to 100°C at 5°C/min, hold for 1 minute, then ramp to 246°C at 120°C/min and hold for 3 minutes.[2]

  • MS Interface Temperature : 300°C.[1]

  • Mass Range : 40 - 800 m/z.[1]

  • Ionization Mode : Electron Ionization (EI).[1]

  • Standard Preparation : Prepare a stock solution of this compound in hexane (B92381). Working standards are prepared by serial dilution to cover a concentration range of 0.10–10.00 μg ml−1.[2]

  • Sample Preparation : For complex matrices, a liquid-liquid extraction with a suitable organic solvent such as hexane or dichloromethane (B109758) is often employed.[1]

High-Performance Liquid Chromatography (HPLC) Protocol

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including less volatile ketones.

  • Instrumentation : HPLC system with a UV or Refractive Index (RI) detector.[1]

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for the best separation.[1]

  • Flow Rate : 1.0 mL/min.[1]

  • Injection Volume : 20 µL.[1]

  • Column Temperature : 30°C.[1]

  • Detection : UV detection at an appropriate wavelength or RI detection.

  • Standard Preparation : Prepare a stock solution of this compound in the mobile phase. Prepare working standards by serial dilution.

  • Sample Preparation : Dissolve the sample in the mobile phase. Depending on the matrix, liquid-liquid or solid-phase extraction may be necessary.[1]

The following diagram outlines the key steps in analytical method validation, a critical component of ensuring reliable and comparable results between laboratories.

G cluster_method Method Validation Parameters cluster_goal Goal A Specificity H Reliable & Consistent Analytical Results A->H B Linearity & Range B->H C Accuracy C->H D Precision (Repeatability, Intermediate, Reproducibility) D->H E Limit of Detection (LOD) E->H F Limit of Quantitation (LOQ) F->H G Robustness G->H

Key parameters in analytical method validation.

References

Validating 2-Dodecanone as a Biomarker for Celiac Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-Dodecanone as a potential biomarker for Celiac Disease, particularly in pediatric populations. It compares its potential diagnostic performance with established biomarkers and details the experimental protocols required for its detection. This information is intended to assist researchers and clinicians in evaluating the utility of this compound in diagnostic and therapeutic development workflows for Celiac Disease.

Executive Summary

Celiac Disease (CD) diagnosis currently relies on a combination of serological tests and histological analysis of duodenal biopsies. While effective, these methods can be invasive and may not be suitable for all patient populations, particularly young children. The identification of non-invasive biomarkers is therefore a significant area of research. One such candidate is the volatile organic compound (VOC) this compound, which has been identified in the feces of children with untreated Celiac Disease. This guide explores the foundational study identifying this potential biomarker and compares it with current gold-standard diagnostic methods.

This compound as a Potential Biomarker for Celiac Disease

Research has indicated a significant difference in the fecal volatilome of children with untreated Celiac Disease compared to treated patients and healthy controls. A key study by Di Cagno et al. (2009) identified 47 volatile organic compounds with varying concentrations among these groups, highlighting this compound as a compound of interest.

Data Presentation: this compound vs. Established Celiac Disease Biomarkers

The following tables summarize the available data for this compound and compare its potential diagnostic utility against established serological and genetic markers for Celiac Disease.

Table 1: Fecal Concentration of this compound in a Pediatric Population

AnalyteUntreated Celiac Disease (n=7) - Median Concentration (Arbitrary Units)Treated Celiac Disease (n=7) - Median Concentration (Arbitrary Units)Healthy Controls (n=7) - Median Concentration (Arbitrary Units)
This compound10.93.24.5

Data extracted from Di Cagno R, et al. Appl Environ Microbiol. 2009.

Table 2: Performance Characteristics of Established Serological and Genetic Biomarkers for Celiac Disease

BiomarkerSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)
Serological Tests
Anti-tissue Transglutaminase (tTG) IgA>90%>95%89.4%99.0%[1]
Anti-endomysial (EMA) IgA85.7% - 100%~100%100%N/A[2][3]
Deamidated Gliadin Peptide (DGP) IgA97%92%N/AN/A[4]
Deamidated Gliadin Peptide (DGP) IgG94%93.6%N/AN/A[4]
Genetic Testing
HLA-DQ2/DQ8High (present in 95-99% of patients)Low (~30-40% of the general population is positive)Low~99% (absence virtually excludes CD)[5]

Experimental Protocols

Detection of this compound in Fecal Samples

The following protocol is based on the methodology described by Di Cagno et al. (2009) for the analysis of volatile organic compounds in feces.

1. Sample Preparation:

  • Collect fresh fecal samples.

  • Homogenize 5 grams of the fecal sample with 10 ml of a saturated NaCl solution in a 50 ml screw-cap vial.

  • Add 2-methylheptanone as an internal standard.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the sample vial at 45°C for 10 minutes in a water bath.

  • Expose a 50/30-μm divinylbenzene-carboxen-polydimethylsiloxane SPME fiber (Supelco, Inc., Bellefonte, PA) to the headspace of the vial for 30 minutes at 45°C.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Thermally desorb the extracted VOCs from the SPME fiber in the injection port of a gas chromatograph for 1 minute at 250°C in splitless mode.

  • Use a gas chromatograph (e.g., Agilent 6890N) coupled with a mass selective detector (e.g., Agilent 5973).

  • Employ a capillary column (e.g., HP-5MS, 30 m by 0.25 mm; 0.25-μm film thickness).

  • Set the oven temperature program as follows: start at 50°C for 1 minute, increase to 180°C at a rate of 5°C/min, and hold for 10 minutes.

  • Use helium as the carrier gas at a constant flow rate of 1 ml/min.

  • Acquire mass spectra in electron impact mode at 70 eV, scanning from m/z 35 to 400.

4. Compound Identification and Quantification:

  • Identify this compound by comparing its mass spectrum with reference spectra in a library (e.g., NIST 2005).

  • Confirm the identification using authentic standards.

  • Quantify the concentration of this compound relative to the internal standard.

Standard Serological and Genetic Testing Protocols

Established biomarkers for Celiac Disease are typically analyzed using commercially available kits and standardized laboratory procedures.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method for detecting anti-tTG and anti-DGP antibodies (IgA and IgG) in serum.

  • Indirect Immunofluorescence (IIF): This technique is used for the detection of anti-EMA IgA antibodies, often using primate esophagus or human umbilical cord as a substrate.

  • Polymerase Chain Reaction (PCR): HLA-DQ2 and HLA-DQ8 genotyping is performed on DNA extracted from whole blood or buccal swabs using PCR-based methods.

Visualizing the Biomarker Validation Workflow

The following diagrams illustrate the logical workflow for validating a new biomarker like this compound and the established diagnostic pathway for Celiac Disease.

Biomarker Validation Workflow Discovery Biomarker Discovery (e.g., Fecal VOC Profiling) Identification Identification of Potential Biomarker (this compound) Discovery->Identification AnalyticalValidation Analytical Method Validation (SPME-GC-MS) Identification->AnalyticalValidation ClinicalValidation Clinical Validation (Case-Control Study) AnalyticalValidation->ClinicalValidation Performance Performance Evaluation (Sensitivity, Specificity) ClinicalValidation->Performance Comparison Comparison with Gold Standard Performance->Comparison Utility Assessment of Clinical Utility Comparison->Utility

Biomarker Validation Workflow

Established Celiac Disease Diagnostic Pathway ClinicalSuspicion Clinical Suspicion of Celiac Disease Serology Serological Testing (tTG-IgA, EMA-IgA, DGP-IgA/IgG) ClinicalSuspicion->Serology HLATyping HLA-DQ2/DQ8 Genotyping Serology->HLATyping Negative/Equivocal Biopsy Duodenal Biopsy Serology->Biopsy Positive HLATyping->Biopsy Positive for HLA-DQ2/DQ8 and high clinical suspicion Diagnosis Celiac Disease Diagnosis HLATyping->Diagnosis Negative for HLA-DQ2/DQ8 (CD unlikely) Biopsy->Diagnosis

Established Celiac Disease Diagnostic Pathway

Conclusion

This compound shows promise as a potential non-invasive biomarker for untreated Celiac Disease in children. The initial findings indicate a significant difference in its fecal concentration in this patient group. However, further validation in larger, more diverse cohorts is essential to establish its sensitivity, specificity, and overall clinical utility. Comparison with established serological and genetic markers reveals that while this compound could offer a non-invasive screening advantage, it needs to demonstrate high diagnostic accuracy to be integrated into clinical practice. The detailed experimental protocol provided in this guide serves as a foundation for researchers aiming to replicate and expand upon these initial findings. Continued research in the field of metabolomics, particularly the study of volatile organic compounds, may lead to the development of novel, non-invasive diagnostic tools for Celiac Disease and other gastrointestinal disorders.

References

comparative analysis of different extraction methods for 2-Dodecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Isolation of a Key Volatile Compound

2-Dodecanone, a volatile ketone with applications in fragrance, flavor, and as a potential bioactive compound, is the subject of increasing scientific interest. The efficiency of its extraction from natural sources, such as the essential oil of Ruta graveolens (rue), is critical for research and development. This guide provides a comparative analysis of various extraction methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.

Performance Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield and purity of this compound. Below is a summary of quantitative data comparing the performance of Supercritical Fluid Extraction (SFE), Solvent Extraction, and Hydrodistillation for the extraction of methyl ketones from Ruta species.

Extraction MethodPlant MaterialSolvent/FluidTemperature (°C)Pressure (bar)TimeYield of Essential Oil (%)This compound in Essential Oil (%)
Supercritical Fluid Extraction (SFE) Ruta chalepensisCO₂40 - 5090 - 10030 min7.8~100 (as 2-Undecanone)
Solvent Extraction (Soxhlet) Ruta graveolens (leaves)Ethanol (B145695) (95%) or n-hexaneBoiling point of solventAtmospheric4 - 6 h0.903Not Specified
Hydrodistillation Ruta graveolens (dried fruits)Water100Atmospheric3 - 5 h0.3935.0 (as 2-Undecanone)
Ultrasound-Assisted Extraction (UAE) Aromatic PlantsEthanolAmbientAtmospheric10 minHigh EfficiencyNot Specified
Microwave-Assisted Extraction (MAE) Natural MatricesEthanol/WaterDependent on solventSealed vessel (elevated)10 - 30 minHigh YieldNot Specified

Note: Data for SFE and Hydrodistillation are based on the extraction of 2-Undecanone, a close structural analog of this compound, from Ruta species[1]. Data for UAE and MAE are based on general applications for volatile compounds and represent typical conditions and outcomes[2][3].

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the extraction of this compound and a logical comparison of the key features of the different extraction methods.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Start Plant Material (e.g., Ruta graveolens) Grinding Grinding/Pulverizing Start->Grinding SFE Supercritical Fluid Extraction (SFE) Grinding->SFE CO2 Solvent Solvent Extraction Grinding->Solvent Organic Solvent Hydro Hydrodistillation Grinding->Hydro Water UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE Solvent + Ultrasound MAE Microwave-Assisted Extraction (MAE) Grinding->MAE Solvent + Microwaves Separation Separation/Filtration SFE->Separation Solvent->Separation Hydro->Separation UAE->Separation MAE->Separation Concentration Solvent Removal/Concentration Separation->Concentration Analysis Analysis (GC-MS) Concentration->Analysis End Isolated this compound Analysis->End

Caption: General experimental workflow for the extraction of this compound.

MethodComparison cluster_methods Extraction Methods cluster_params Key Parameters SFE Supercritical Fluid Extraction Solvent Solvent/Fluid SFE->Solvent Green (CO2) Time Extraction Time SFE->Time Short Temp Temperature SFE->Temp Low Yield Yield/Efficiency SFE->Yield High Selectivity Selectivity SFE->Selectivity High Solvent->Solvent Organic Solvent->Time Long Solvent->Temp Moderate Solvent->Yield Variable Solvent->Selectivity Moderate Hydro Hydrodistillation Hydro->Solvent Water Hydro->Time Long Hydro->Temp High Hydro->Yield Low Hydro->Selectivity Low UAE Ultrasound-Assisted Extraction UAE->Solvent Various UAE->Time Very Short UAE->Temp Low UAE->Yield High UAE->Selectivity Moderate MAE Microwave-Assisted Extraction MAE->Solvent Polar MAE->Time Very Short MAE->Temp High (localized) MAE->Yield High MAE->Selectivity Moderate

Caption: Comparison of key parameters for different extraction methods.

Detailed Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE)

This method utilizes carbon dioxide in its supercritical state, offering a green and highly selective extraction process.[4][5][6]

Materials and Equipment:

  • Dried and ground plant material (e.g., Ruta graveolens)

  • Supercritical fluid extractor

  • High-pressure CO₂ source

  • Collection vessel

Procedure:

  • Sample Preparation: Load the ground plant material into the extraction vessel.

  • Extraction:

    • Pressurize the system with CO₂ to the desired pressure (e.g., 90-100 bar).

    • Heat the extraction vessel to the target temperature (e.g., 40-50 °C).

    • Maintain a constant flow of supercritical CO₂ through the sample for the specified duration (e.g., 30 minutes).

  • Collection: Depressurize the CO₂ in the collection vessel, causing the this compound to precipitate and separate from the now gaseous CO₂.

  • Analysis: Analyze the collected extract using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield and purity of this compound.

Protocol 2: Solvent Extraction (Soxhlet)

A classic and exhaustive extraction method using organic solvents.[1]

Materials and Equipment:

  • Dried and ground plant material

  • Soxhlet extractor

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Extraction thimble

  • Ethanol (95%) or n-hexane

  • Rotary evaporator

Procedure:

  • Sample Preparation: Place the ground plant material into an extraction thimble.

  • Apparatus Setup: Assemble the Soxhlet apparatus with the thimble in the extraction chamber, the solvent in the round-bottom flask, and the condenser on top.

  • Extraction:

    • Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample in the thimble.

    • Once the thimble is full, the solvent containing the extracted compounds will siphon back into the round-bottom flask.

    • Continue this process for 4-6 hours.

  • Solvent Removal: Remove the solvent from the extract using a rotary evaporator to obtain the crude extract.

  • Analysis: Analyze the crude extract by GC-MS.

Protocol 3: Hydrodistillation

A traditional method for extracting essential oils using water and heat.[1][7][8][9]

Materials and Equipment:

  • Fresh or dried plant material

  • Clevenger-type apparatus

  • Round-bottom flask

  • Heating mantle

  • Condenser

Procedure:

  • Apparatus Setup: Place the plant material in the round-bottom flask and add distilled water. Connect the flask to the Clevenger apparatus and condenser.

  • Distillation: Heat the flask to boil the water. The steam will pass through the plant material, carrying the volatile this compound.

  • Condensation and Collection: The steam and essential oil vapor are condensed and collected in the graduated tube of the Clevenger apparatus. The less dense essential oil will form a layer on top of the water.

  • Extraction: Continue the distillation for 3-5 hours. After cooling, separate the essential oil layer.

  • Analysis: Analyze the essential oil by GC-MS.

Protocol 4: Ultrasound-Assisted Extraction (UAE)

This method utilizes high-frequency sound waves to enhance extraction efficiency and reduce extraction time.[2][10][11]

Materials and Equipment:

  • Ground plant material

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker or flask)

  • Solvent (e.g., ethanol)

  • Filtration system

Procedure:

  • Sample Preparation: Suspend the ground plant material in the chosen solvent in the extraction vessel.

  • Sonication:

    • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Apply ultrasonic waves (e.g., 20-40 kHz) for a short duration (e.g., 10 minutes) at a controlled temperature (e.g., ambient).

  • Separation: Filter the mixture to separate the solid plant material from the liquid extract.

  • Solvent Removal: Concentrate the extract using a rotary evaporator.

  • Analysis: Analyze the extract by GC-MS.

Protocol 5: Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.[3]

Materials and Equipment:

  • Ground plant material

  • Microwave extraction system (closed or open vessel)

  • Extraction vessel

  • Solvent (typically a polar solvent like ethanol or an ethanol/water mixture)

  • Filtration system

Procedure:

  • Sample Preparation: Mix the ground plant material with the solvent in the microwave extraction vessel.

  • Extraction:

    • Place the vessel in the microwave extractor.

    • Apply microwave irradiation at a specific power (e.g., 580 W) for a defined time (e.g., 10-30 minutes). In a closed-vessel system, the temperature and pressure will increase.

  • Cooling and Filtration: Allow the vessel to cool before opening. Filter the extract to remove the solid residue.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting extract by GC-MS.

References

2-Dodecanone vs. Other Methyl Ketones: A Comparative Bioactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of 2-dodecanone and other structurally related methyl ketones. The information presented herein is supported by experimental data from peer-reviewed scientific literature, with a focus on insecticidal and antimicrobial activities.

Comparative Bioactivity Data

The bioactivity of methyl ketones is significantly influenced by their alkyl chain length. Generally, shorter-chain methyl ketones exhibit higher volatility and, in some cases, greater acute toxicity to insects, while the antimicrobial properties can vary based on the specific microorganism.

Insecticidal Activity

Methyl ketones have demonstrated notable insecticidal properties, particularly as fumigants and contact toxins against various insect pests. The red imported fire ant (Solenopsis invicta) is a common model for evaluating the insecticidal efficacy of these compounds.

Methyl KetoneChemical FormulaMolar Mass ( g/mol )Insect SpeciesBioassay TypeLC50/LD50Citation
2-HeptanoneC₇H₁₄O114.19Solenopsis invictaFumigantHigher toxicity (lower LC50) than 2-undecanone
2-OctanoneC₈H₁₆O128.21Solenopsis invictaFumigantHigher toxicity (lower LC50) than 2-undecanone
2-NonanoneC₉H₁₈O142.24Solenopsis invictaFumigantHigher toxicity (lower LC50) than 2-undecanone
2-UndecanoneC₁₁H₂₂O170.30Solenopsis invictaContact44.59 µg/g
This compound C₁₂H₂₄O 184.32 Solenopsis invicta Fumigant Data not available in cited literature [1]
2-TridecanoneC₁₃H₂₆O198.35Solenopsis invictaTopical18.51 - 24.67 µ g/ant [2]

Note: Direct comparative LC50/LD50 values for this compound against Solenopsis invicta were not available in the reviewed literature. However, its insecticidal properties have been noted.[1][3]

Antimicrobial Activity

While this compound and other methyl ketones are known to possess antimicrobial properties, comprehensive studies directly comparing their Minimum Inhibitory Concentrations (MIC) against a range of pathogens are limited. The available data suggests that their efficacy is dependent on the microbial species.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the bioactive properties of methyl ketones.

Insecticidal Bioassays

This method evaluates the toxicity of volatile compounds in an enclosed space.

  • Test Chambers: Sealed containers of a known volume (e.g., glass jars) are used.

  • Test Substance Application: A specific amount of the methyl ketone is applied to a filter paper or cotton ball, which is then placed inside the chamber, ensuring no direct contact with the insects.

  • Insect Exposure: A predetermined number of test insects (e.g., 20-30 adult worker ants) are introduced into the chamber.

  • Controls: A control chamber containing only the solvent (e.g., acetone) and another with no treatment are included.

  • Incubation: The chambers are maintained at a constant temperature and humidity for a specified duration (e.g., 24 hours).

  • Mortality Assessment: The number of dead insects is recorded at set time intervals.

  • Data Analysis: The data is analyzed using probit analysis to determine the LC50 (lethal concentration required to kill 50% of the test population).

This method assesses the toxicity of a substance through direct contact.

  • Test Substance Preparation: Serial dilutions of the methyl ketone in a suitable solvent (e.g., acetone) are prepared.

  • Application: A precise volume (e.g., 1 µL) of the test solution is applied directly to the dorsal thorax of each insect using a micro-applicator.

  • Insect Handling: Insects are anaesthetized (e.g., with CO₂) to facilitate application.

  • Controls: A group of insects is treated with the solvent alone.

  • Observation: Treated insects are placed in a clean container with access to food and water and observed for mortality over a set period (e.g., 24-48 hours).

  • Data Analysis: The LD50 (lethal dose required to kill 50% of the test population) is calculated using probit analysis.

Antimicrobial Susceptibility Testing

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microtiter Plates: 96-well microtiter plates are used. A serial two-fold dilution of each methyl ketone is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls:

    • Positive Control: Wells containing the growth medium and inoculum, but no test compound.

    • Negative Control: Wells containing only the growth medium.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the methyl ketones.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the methyl ketone that completely inhibits visible growth of the microorganism.

Signaling Pathway and Workflow Diagrams

Ecdysone (B1671078) Signaling Pathway Perturbation by this compound

This compound has been shown to interfere with the ecdysone signaling pathway in insects, which is crucial for molting and development.[1] The pathway involves the binding of the steroid hormone ecdysone to its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP).

Ecdysone_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Ecdysone Ecdysone EcR_USP EcR/USP Heterodimer Ecdysone->EcR_USP Binds & Activates EcRE Ecdysone Response Element (on DNA) EcR_USP->EcRE Binds to Gene_Expression Target Gene Expression EcRE->Gene_Expression Regulates Dodecanone This compound Dodecanone->EcR_USP Interferes with Activation

Caption: Perturbation of the Ecdysone Signaling Pathway by this compound.

Experimental Workflow for Insecticidal Bioassay

The following diagram illustrates a general workflow for determining the insecticidal efficacy of methyl ketones.

Insecticidal_Bioassay_Workflow start Start prep_compounds Prepare Serial Dilutions of Methyl Ketones start->prep_compounds bioassay Perform Bioassay (Fumigant or Contact) prep_compounds->bioassay select_insects Select Healthy Test Insects select_insects->bioassay incubation Incubate under Controlled Conditions bioassay->incubation mortality_count Record Mortality at Time Intervals incubation->mortality_count data_analysis Analyze Data (Probit Analysis) mortality_count->data_analysis results Determine LC50/LD50 Values data_analysis->results end End results->end

Caption: General Workflow for Insecticidal Bioassay of Methyl Ketones.

Logical Relationship in Antimicrobial Susceptibility Testing

This diagram outlines the logical steps involved in determining the Minimum Inhibitory Concentration (MIC) of the compounds.

MIC_Determination_Logic start Start setup Prepare Serial Dilutions in Microtiter Plate start->setup inoculate Inoculate with Standardized Microorganism setup->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Visually Inspect for Turbidity (Growth) incubate->observe decision Is Growth Visible? observe->decision mic MIC is the Lowest Concentration with No Growth decision->mic No no_mic Growth in All Wells (MIC > Highest Concentration) decision->no_mic Yes end End mic->end no_mic->end

Caption: Logical Flow for Minimum Inhibitory Concentration (MIC) Determination.

References

A Comparative Guide to Method Validation for 2-Dodecanone Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical method validation parameters for the quantitative analysis of 2-Dodecanone, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The information is tailored for researchers, scientists, and drug development professionals to ensure that analytical procedures are suitable for their intended purpose.[1] This document presents representative performance data for a Gas Chromatography (GC) method, outlines detailed experimental protocols, and visualizes key workflows.

ICH Q2(R1) Validation Parameters: A Summary

Analytical method validation establishes documented evidence that a procedure is reliable and reproducible for its intended use.[2] The ICH Q2(R1) guideline outlines several key parameters that must be evaluated.[3][4] These characteristics are fundamental for demonstrating that an analytical method is fit for purpose, whether it's for identification, impurity testing, or assay.[1][5]

The primary validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]

  • Accuracy: The closeness of test results to the true value.[3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[1]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

Data Presentation: Performance of a Validated GC Method for this compound

The following tables summarize representative quantitative data for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. These values are indicative and may vary based on specific instrumentation and experimental conditions.[6]

Table 1: Linearity, Range, LOD, and LOQ

ParameterResultAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.9995r² ≥ 0.999
Range 1.0 µg/mL - 100.0 µg/mLCovers the expected concentration range with acceptable precision and accuracy.
Limit of Detection (LOD) 0.25 µg/mLSignal-to-Noise ratio ≥ 3:1
Limit of Quantitation (LOQ) 1.0 µg/mLSignal-to-Noise ratio ≥ 10:1

Table 2: Accuracy

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)Recovery (%)Acceptance Criteria
1.0 (at LOQ) 0.9898.0%80.0% - 120.0%
50.0 50.45100.9%98.0% - 102.0%
100.0 99.7099.7%98.0% - 102.0%

Table 3: Precision

ParameterConcentration (µg/mL)Relative Standard Deviation (%RSD)Acceptance Criteria
Repeatability (n=6) 50.00.85%%RSD ≤ 2.0%
Intermediate Precision (n=6, 2 days, 2 analysts) 50.01.35%%RSD ≤ 2.0%

Experimental Protocols

A detailed methodology is crucial for the successful validation and transfer of an analytical method.[4]

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound analytical standard and dissolve it in a 100 mL volumetric flask using methanol (B129727) as the solvent.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare calibration standards at concentrations of 1.0, 5.0, 20.0, 50.0, and 100.0 µg/mL.

Sample Preparation

The sample preparation method will depend on the matrix. For a simple matrix like a drug substance, the protocol is as follows:

  • Accurately weigh a sample amount equivalent to 5 mg of this compound.

  • Dissolve the sample in a 100 mL volumetric flask with methanol.

  • Filter the solution through a 0.45 µm PTFE syringe filter before analysis.

Gas Chromatography (GC) Instrumentation and Conditions

A GC system coupled with a Mass Spectrometer (MS) or Flame Ionization Detector (FID) is suitable for the analysis of volatile ketones like this compound.[7]

  • Instrument: Agilent 7890B GC with 5977A MS Detector (or similar).

  • Column: DB-5ms capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (Split mode, 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 15°C/min.

    • Hold: Hold at 240°C for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40 - 350 m/z.

Validation Experiments Protocol
  • Specificity: Analyze blank samples (matrix without analyte) and spiked samples. Demonstrate that no interfering peaks are observed at the retention time of this compound.

  • Linearity: Inject the five working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration and calculate the correlation coefficient (r²).

  • Accuracy: Analyze samples spiked with this compound at three concentration levels (low, medium, high) across the specified range. Calculate the percentage recovery for each level.

  • Precision (Repeatability): Perform six replicate injections of a standard solution at 100% of the target concentration (e.g., 50.0 µg/mL) and calculate the %RSD.

  • Precision (Intermediate): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Combine the data from both studies to calculate the overall %RSD.

Visualizations

Diagrams are provided to illustrate the logical and experimental workflows.

ICH_Validation_Workflow cluster_procedure Analytical Procedure cluster_validation Validation Parameters (ICH Q2) Procedure Analytical Method for This compound (e.g., GC-MS) Specificity Specificity Procedure->Specificity Linearity Linearity Procedure->Linearity Accuracy Accuracy Procedure->Accuracy Precision Precision Procedure->Precision Robustness Robustness Procedure->Robustness Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD Derived from (e.g., S/N ratio) LOQ Quantitation Limit (LOQ) Linearity->LOQ Derived from (e.g., S/N ratio) Range->Accuracy Range->Precision Repeatability Repeatability Precision->Repeatability Repeatability Intermediate Intermediate Precision->Intermediate Intermediate Precision

Caption: ICH Q2(R1) method validation workflow.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Start Sample Receipt / Standard Weighing StdPrep Prepare Stock & Working Standard Solutions Start->StdPrep SamplePrep Prepare Sample Solution (Dissolution & Filtration) Start->SamplePrep Injection Inject into GC-MS System StdPrep->Injection SamplePrep->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Detection Detection & Fragmentation (MS Detector) Separation->Detection Acquisition Data Acquisition System Detection->Acquisition Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Acquisition->Qualitative Quantitative Quantitative Analysis (Peak Area Integration) Acquisition->Quantitative Report Final Report & Validation Summary Qualitative->Report Quantitative->Report

Caption: Experimental workflow for this compound GC-MS analysis.

References

A Comparative Guide to Assessing the Specificity of Analytical Methods for 2-Dodecanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and specific quantification of 2-Dodecanone is critical for various applications, from flavor and fragrance analysis to its role as a potential biomarker. This guide provides a comprehensive comparison of the two primary analytical methods for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection after derivatization (HPLC-UV). The focus of this guide is to assess the specificity of these methods, supported by experimental data and detailed protocols.

The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[1] For this compound analysis, potential interferents could include structurally similar ketones (e.g., 2-Undecanone, 2-Tridecanone), other carbonyl compounds, and matrix components.

Data Presentation: Comparison of Analytical Method Specificity

The following table summarizes the key performance characteristics related to the specificity of GC-MS and HPLC-UV for the analysis of this compound. The data is compiled from studies on this compound and structurally similar long-chain aliphatic ketones.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after DNPH DerivatizationCommentary
Principle of Specificity Separation by retention time and identification by unique mass fragmentation pattern.Separation of DNPH-derivatives by retention time and detection by UV absorbance.GC-MS offers higher intrinsic specificity due to the dual confirmation of retention time and mass spectrum.[2]
Potential Interferences Co-eluting compounds with similar mass fragments.Co-eluting compounds that absorb at the same UV wavelength as the this compound-DNPH derivative.Matrix effects can be a concern for both techniques, but the high selectivity of MS detection can often mitigate this more effectively.
Cross-Reactivity with Structurally Similar Ketones (e.g., 2-Undecanone, 2-Tridecanone) Low to negligible, as long as chromatographic separation is achieved. Mass spectra of these homologs are distinct.Potential for co-elution if chromatographic conditions are not optimized. Specificity relies heavily on chromatographic resolution.While specific cross-reactivity data for this compound is not readily available in published literature, the unique mass fragmentation patterns in GC-MS provide a significant advantage in distinguishing between homologous ketones.
Linearity (r²) ≥ 0.99≥ 0.99Both methods can achieve excellent linearity over a defined concentration range.
Limit of Detection (LOD) Low ng/mL to pg/mLLow µg/mL to ng/mLGC-MS generally offers lower limits of detection, making it suitable for trace analysis.
Precision (%RSD) < 15%< 15%Both methods can achieve high precision with proper validation.
Accuracy (Recovery %) 80-120%80-120%Acceptable accuracy can be achieved with both methods, depending on the sample matrix and extraction procedure.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and HPLC-UV with 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization are provided below.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly specific and sensitive for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Materials : 20 mL headspace vials with septa, SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), heater/stirrer.

  • Procedure :

    • Place a known amount of the sample (e.g., 1-5 g of a solid matrix or 1-5 mL of a liquid sample) into a 20 mL headspace vial.

    • For quantitative analysis, add a known amount of an appropriate internal standard (e.g., 2-Tridecanone).

    • Seal the vial and place it in a heater/stirrer set to a specific temperature (e.g., 60-80 °C) for a defined equilibration time (e.g., 15-30 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) under agitation.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph : Agilent 7890B GC or equivalent.

  • Mass Spectrometer : Agilent 5977A MSD or equivalent.

  • Column : DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector : Splitless mode, 250 °C.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MSD Conditions :

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions such as m/z 58, 71, and 43 can be monitored.

3. Specificity Assessment

  • Inject standards of potentially interfering compounds (e.g., 2-Undecanone, 2-Tridecanone, other aldehydes and ketones expected in the sample) to determine their retention times and mass spectra.

  • Analyze spiked matrix samples to evaluate the resolution of this compound from matrix components and the absence of interfering peaks at the retention time and m/z values of the analyte.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after DNPH Derivatization

This method is suitable for the analysis of carbonyl compounds that lack a strong chromophore for UV detection in their native state.

1. Sample Preparation and Derivatization

  • Materials : 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% in acetonitrile (B52724) with 0.5% phosphoric acid), solid-phase extraction (SPE) cartridges (e.g., C18).

  • Procedure :

    • Extract this compound from the sample matrix using a suitable solvent (e.g., hexane, dichloromethane).

    • Evaporate the solvent and reconstitute the residue in a known volume of acetonitrile.

    • To a known volume of the extract, add an excess of the DNPH derivatizing reagent.

    • Allow the reaction to proceed at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30-60 minutes).

    • The resulting this compound-2,4-dinitrophenylhydrazone can be directly injected or further purified and concentrated using SPE.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System : Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column : ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase : A gradient of acetonitrile and water.

    • Start with a composition of 60% acetonitrile / 40% water.

    • Linearly increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 365 nm.

  • Injection Volume : 20 µL.

3. Specificity Assessment

  • Inject DNPH derivatives of potentially interfering carbonyl compounds to determine their retention times.

  • Analyze a blank matrix sample that has undergone the complete sample preparation and derivatization process to ensure no interfering peaks are present at the retention time of the this compound-DNPH derivative.

  • Analyze spiked matrix samples to confirm the baseline separation of the analyte from other derivatized compounds and matrix components.[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Matrix Spiking Internal Standard Spiking Sample->Spiking HS_Vial Headspace Vial Spiking->HS_Vial Incubation Incubation & Agitation HS_Vial->Incubation SPME HS-SPME Incubation->SPME Injector GC Injector (Desorption) SPME->Injector Transfer GC_Column GC Column (Separation) Injector->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Data_System Data System MS_Detector->Data_System Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Data_System->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data_System->Quantitative

Caption: Experimental workflow for the specific analysis of this compound using GC-MS.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Interpretation Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Derivatization DNPH Derivatization Extraction->Derivatization SPE SPE Cleanup (Optional) Derivatization->SPE Injector HPLC Injector SPE->Injector Transfer HPLC_Column HPLC Column (Separation) Injector->HPLC_Column UV_Detector UV Detector (365 nm) HPLC_Column->UV_Detector Data_System Data System UV_Detector->Data_System Qualitative Qualitative Analysis (Retention Time) Data_System->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data_System->Quantitative

Caption: Experimental workflow for the analysis of this compound using HPLC-UV after DNPH derivatization.

References

Determining the Limits of Detection and Quantification for 2-Dodecanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise analytical limits of a compound is a cornerstone of robust method validation. This guide provides a comparative overview of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 2-dodecanone, a volatile ketone relevant in various fields, including flavor and fragrance analysis, as well as in the study of chemical signaling.

While specific, publicly available experimental data on the LOD and LOQ of this compound is limited, this guide presents detailed, generalized experimental protocols based on established International Council for Harmonisation (ICH) guidelines.[1][2][3][4] We will focus on two primary analytical techniques suitable for the analysis of volatile compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The provided quantitative data is hypothetical yet representative of the performance characteristics expected for these methods with similar analytes.

Comparison of Analytical Methodologies

The two principal methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for volatile and semi-volatile compounds like this compound. It combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry.[2]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that can be adapted for a wide range of compounds. For a non-UV-absorbing analyte like this compound, detection can be achieved using a Refractive Index (RI) detector or by derivatization to introduce a chromophore for UV-Vis detection.[2]

The following table summarizes representative performance data for the quantification of a volatile ketone like this compound using GC-MS and HPLC. These values are illustrative and can vary based on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with RI Detection
Limit of Detection (LOD) 0.01 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL1.5 µg/mL
Linearity (R²) (Range: 0.05-10 µg/mL) > 0.998> 0.995
Precision (%RSD, n=6 at LOQ) < 10%< 15%
Accuracy (% Recovery) 95-105%90-110%
Analysis Time per Sample ~15 minutes~10 minutes

Experimental Protocols

Detailed methodologies for determining the LOD and LOQ for this compound using GC-MS and HPLC are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and sample matrices.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in a 10 mL volumetric flask with an appropriate solvent such as methanol (B129727) or hexane.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to create calibration standards at concentrations bracketing the expected LOD and LOQ (e.g., 0.005, 0.01, 0.02, 0.05, 0.1, 0.5, 1.0 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or similar.

  • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramped to 240°C at 10°C/min, and held for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40 - 300 m/z.

  • Injection Volume: 1 µL (splitless mode).

3. LOD and LOQ Determination (Based on the Calibration Curve):

  • Inject the working standard solutions (n=6 for each concentration).

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Calculate the slope (S) and the standard deviation of the y-intercepts (σ) of the regression line.

  • Determine the LOD and LOQ using the following formulas as per ICH guidelines[2][5]:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Validate the determined LOD and LOQ by analyzing a suitable number of samples prepared at these concentrations to demonstrate acceptable precision and accuracy.[5]

Method 2: High-Performance Liquid Chromatography (HPLC) with RI Detection

1. Sample Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to create calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10, 50 µg/mL).

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or similar.

  • Detector: Refractive Index (RI) Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.

3. LOD and LOQ Determination:

  • Follow the same procedure as described for GC-MS to inject the standards, construct a calibration curve, and calculate the LOD and LOQ using the slope and standard deviation of the y-intercepts.

Mandatory Visualizations

To better understand the workflow and the theoretical basis for the determination of LOD and LOQ, the following diagrams are provided.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Calculation cluster_validation Validation prep_stock Prepare Primary Stock Solution (1000 µg/mL) prep_standards Prepare Working Standard Solutions (Series of Dilutions) prep_stock->prep_standards Dilute inject_standards Inject Standard Solutions (n ≥ 6 replicates) prep_standards->inject_standards instrument_setup Set Up Analytical Instrument (GC-MS or HPLC) instrument_setup->inject_standards calibration_curve Construct Calibration Curve (Peak Area vs. Concentration) inject_standards->calibration_curve regression_analysis Perform Linear Regression Analysis calibration_curve->regression_analysis calculate_lod_loq Calculate LOD and LOQ LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) regression_analysis->calculate_lod_loq validate_limits Analyze Samples at Calculated LOD & LOQ calculate_lod_loq->validate_limits check_criteria Verify Precision and Accuracy validate_limits->check_criteria

Caption: Experimental workflow for the determination of LOD and LOQ.

LOD_LOQ_Relationship cluster_concepts Conceptual Limits cluster_criteria Acceptance Criteria LOD Limit of Detection (LOD) Smallest detectable amount LOQ Limit of Quantification (LOQ) Smallest quantifiable amount Detectable Signal is significantly different from blank LOD->Detectable is the point where Linearity Linear Range Proportional response Quantifiable Meets predefined accuracy and precision LOQ->Quantifiable is the point where Reliable Results are directly proportional to concentration Linearity->Reliable is the range where

Caption: Logical relationship between LOD, LOQ, and Linearity.

References

A Comparative Analysis of the Pheromonal Activity of 2-Dodecanone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative framework for assessing the pheromonal activity of 2-dodecanone and its positional isomers (3-dodecanone, 4-dodecanone, and 5-dodecanone). While direct comparative experimental data on the pheromonal effects of these specific isomers is limited in publicly available literature, this document outlines the established methodologies and data presentation formats essential for such a study. The information herein is intended to support research and development in chemical ecology, pest management, and the design of novel semiochemical-based products.

Data Presentation: A Framework for Comparison

To facilitate a clear comparison of the pheromonal activity of dodecanone isomers, quantitative data from key experimental assays should be summarized. The following table presents a hypothetical data structure for comparing electrophysiological and behavioral responses of a target insect species to these compounds.

Table 1: Hypothetical Pheromonal Activity of Dodecanone Isomers

CompoundIsomerTarget Insect SpeciesElectroantennogram (EAG) Response (mV, mean ± SEM)Behavioral Response (Wind Tunnel Assay)
% Attraction % Source Contact
This compoundn/aHypotheticus lepidoptera1.2 ± 0.1575%
3-DodecanonePositionalHypotheticus lepidoptera0.8 ± 0.1140%
4-DodecanonePositionalHypotheticus lepidoptera0.5 ± 0.0925%
5-DodecanonePositionalHypotheticus lepidoptera0.3 ± 0.0710%
Control (Solvent)n/aHypotheticus lepidoptera0.1 ± 0.025%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

The evaluation of pheromonal activity relies on a combination of electrophysiological and behavioral bioassays to provide quantitative data on a compound's effectiveness as a signaling molecule.

Electroantennography (EAG) Bioassay

Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing an indication of olfactory receptor sensitivity.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect (e.g., a moth). The tip and base of the antenna are then placed into two separate electrodes containing a conductive solution.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a precise concentration of the test compound (e.g., this compound or an isomer dissolved in a solvent like hexane) is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Data Recording: The change in electrical potential between the two electrodes, known as the EAG response, is amplified and recorded. The amplitude of the depolarization is measured in millivolts (mV).

  • Controls: A solvent blank is used as a negative control to ensure that the observed response is due to the test compound and not the solvent. A known pheromone or a general odorant can be used as a positive control to confirm the viability of the antennal preparation.

  • Data Analysis: The EAG responses to different isomers and concentrations are compared. Responses are often normalized against the response to a standard compound to allow for comparisons across different preparations.

Behavioral Bioassay (Wind Tunnel)

Objective: To assess the behavioral response of an insect to a chemical stimulus in a controlled environment that simulates natural conditions.

Methodology:

  • Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific velocity. The tunnel is typically equipped with a light source at the upwind end to encourage phototactic insects to fly upwind.

  • Odor Source: A dispenser (e.g., a rubber septum or filter paper) is loaded with a precise amount of the test compound. This dispenser is placed at the upwind end of the tunnel, creating a plume of the chemical downwind.

  • Insect Release: Insects (typically males if testing a female-produced sex pheromone) are released at the downwind end of the tunnel.

  • Behavioral Observation: The behavior of each insect is observed and recorded. Key behaviors to quantify include:

    • Activation: Percentage of insects that take flight.

    • Oriented Flight: Percentage of insects that fly upwind within the odor plume.

    • Source Contact: Percentage of insects that reach the odor source.

  • Controls: A dispenser with only the solvent is used as a negative control. A known pheromone of the target species can be used as a positive control.

  • Data Analysis: The percentages of insects exhibiting each key behavior in response to the different isomers are calculated and compared.

Mandatory Visualizations

To further elucidate the experimental processes and biological context, the following diagrams are provided.

Experimental_Workflow cluster_preparation Compound Preparation cluster_assays Bioassays cluster_analysis Data Analysis Compound_Synthesis Synthesis of This compound & Isomers Purity_Analysis Purity Analysis (GC-MS) Compound_Synthesis->Purity_Analysis Dilution Serial Dilutions Purity_Analysis->Dilution EAG Electroantennography (EAG) Dilution->EAG Test Stimuli Wind_Tunnel Wind Tunnel Assay Dilution->Wind_Tunnel Odor Source EAG_Analysis EAG Response Comparison EAG->EAG_Analysis Behavioral_Analysis Behavioral Data Comparison Wind_Tunnel->Behavioral_Analysis Conclusion Comparative Activity Profile EAG_Analysis->Conclusion Behavioral_Analysis->Conclusion Olfactory_Signaling_Pathway cluster_neuron Olfactory Receptor Neuron Pheromone Pheromone Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery Signal_Transduction Signal Transduction Cascade OR->Signal_Transduction Activation Neuron_Membrane Dendritic Membrane of Olfactory Receptor Neuron Ion_Channel Ion Channel Action_Potential Action Potential to Antennal Lobe Ion_Channel->Action_Potential Depolarization Signal_Transduction->Ion_Channel Gating

Validation of 2-Dodecanone as a Food Additive and Flavoring Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 2-Dodecanone as a food additive and flavoring agent, offering an objective comparison with alternative compounds. The information presented is supported by available experimental data from sensory and instrumental analyses, alongside safety assessments from regulatory bodies.

Executive Summary

This compound, a methyl ketone naturally present in various foods, is valued for its creamy, cheesy, and fruity flavor profile. It is recognized as safe for use as a flavoring agent by international regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA). This guide compares the sensory and physicochemical properties of this compound with other methyl ketones, such as 2-nonanone (B1664094) and 2-undecanone, and established dairy flavor compounds like diacetyl and acetoin. Detailed experimental protocols for sensory and instrumental analysis are provided to facilitate further research and application.

Comparison of this compound and Alternative Flavoring Agents

The selection of a flavoring agent is dependent on the desired sensory profile, the food matrix, and processing conditions. This section provides a comparative overview of this compound and its alternatives.

Sensory Profile Comparison

The following table summarizes the distinct sensory characteristics of this compound and comparable flavoring agents.

Flavoring AgentCAS NumberFEMA NumberFlavor Profile DescriptionTypical Applications
This compound 6175-49-13093Creamy, cheesy, waxy, with fruity and floral undertones.[1][2]Dairy products (cheese, butter), baked goods, creamy beverages.
2-Nonanone 821-55-62785Cheesy, green, fruity, with dairy and buttery notes.[3]Dairy, fruit flavors, savory profiles.[3]
2-Undecanone 112-12-93093Fruity (berry, apple), floral, and slightly waxy.[4]Dairy, fruit, and confectionery applications.[4]
Diacetyl 431-03-82370Intensely buttery, creamy, with a butterscotch-like aroma.[5][6]Butter, margarine, popcorn, baked goods, cultured dairy products.[5][7]
Acetoin 513-86-02008Buttery, creamy, and subtly sweet.[8]Dairy products (milk, cheese, yogurt), baked goods.[8]
Physicochemical Properties

Understanding the physical and chemical properties of these flavoring agents is crucial for their application and stability in food products.

PropertyThis compound2-Nonanone2-UndecanoneDiacetylAcetoin
Molecular Formula C₁₂H₂₄O[9]C₉H₁₈OC₁₁H₂₂OC₄H₆O₂[5]C₄H₈O₂
Molecular Weight ( g/mol ) 184.32[9]142.24170.2986.09[5]88.11
Boiling Point (°C) 247-24819522888[5]148
Melting Point (°C) 19-1511-12-4 to -215
Solubility in Water Sparingly soluble[10]Slightly solubleInsolubleMiscibleMiscible
Odor Threshold -Low-Very low (10-40 ppb)[6]-

Safety and Regulatory Status

This compound and the compared aliphatic ketones have been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and were found to present no safety concerns at the current estimated levels of intake. The Flavor and Extract Manufacturers Association (FEMA) has designated these substances as Generally Recognized as Safe (GRAS).[11][12][13]

Toxicological Data Summary
CompoundJECFA EvaluationKey Toxicological Findings
Aliphatic Ketones (including this compound) No safety concern at current intake levels.[8]Readily absorbed, metabolized, and excreted. Low oral toxicity. No evidence of carcinogenicity relevant to human health at low consumption levels.[12]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of flavoring agents.

Quantitative Descriptive Analysis (QDA) of Flavor in a Cheese Sauce

This protocol outlines the sensory evaluation of this compound and its alternatives in a standardized cheese sauce.

1. Panelist Selection and Training:

  • Recruit 8-12 experienced sensory panelists.

  • Conduct training sessions to familiarize panelists with the sensory attributes of methyl ketones and other dairy flavors using reference standards.

  • Develop a consensus vocabulary for descriptive terms.

2. Sample Preparation:

  • Prepare a neutral base cheese sauce.

  • Incorporate this compound and alternative flavoring agents at predetermined, sensorially equivalent concentrations.

  • Prepare a control sample without any added flavoring.

  • Code all samples with three-digit random numbers.

3. Evaluation Procedure:

  • Present samples monadically in a randomized order.

  • Panelists will rate the intensity of each sensory attribute (e.g., creamy, cheesy, fruity, buttery, waxy) on a 15-cm unstructured line scale.

  • Provide water and unsalted crackers for palate cleansing between samples.

4. Data Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples.

  • Use post-hoc tests (e.g., Tukey's HSD) to identify which sample means are different.

  • Generate spider web plots to visualize the sensory profiles.

Gas Chromatography-Olfactometry (GC-O) for Aroma Analysis

This instrumental technique helps to identify the aroma-active compounds.

1. Sample Preparation:

  • Extract volatile compounds from the cheese sauce samples using Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).

2. GC-O Analysis:

  • Inject the extracted volatiles into a gas chromatograph coupled with an olfactometry port and a mass spectrometer (MS).

  • Trained assessors will sniff the effluent from the olfactometry port and record the aroma descriptors and their intensity over time.

  • Simultaneously, the MS will identify the chemical structure of the eluting compounds.

3. Data Analysis:

  • Correlate the sensory data from the olfactometry port with the chemical identification from the MS to identify the key aroma compounds.

Stability Testing in UHT Milk

This protocol assesses the stability of this compound under common food processing conditions.

1. Sample Preparation:

  • Spike UHT milk samples with a known concentration of this compound.

  • Store the samples at different temperatures (e.g., 4°C, 20°C, 37°C) for a specified period (e.g., up to 12 weeks).

2. Analysis:

  • At regular intervals, analyze the concentration of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Conduct sensory evaluation (e.g., triangle test) to determine if any off-flavors have developed.

3. Data Analysis:

  • Plot the concentration of this compound over time at each temperature to determine its degradation kinetics.

  • Analyze the sensory data to assess the impact on the flavor profile during storage.[7][14][15]

Visualizations

Experimental Workflow for Sensory and Instrumental Analysis

G cluster_prep Sample Preparation cluster_sensory Sensory Evaluation (QDA) cluster_instrumental Instrumental Analysis p1 Neutral Food Matrix (e.g., Cheese Sauce) p2 Spike with Flavoring Agents (this compound & Alternatives) p1->p2 p3 Control (No Flavoring) p1->p3 s1 Trained Sensory Panel p2->s1 i1 Volatile Extraction (SPME) p2->i1 p3->s1 p3->i1 s2 Rate Sensory Attributes s1->s2 s3 Statistical Analysis (ANOVA) s2->s3 s_out Sensory Profile s3->s_out i2 GC-Olfactometry & GC-MS i1->i2 i3 Compound Identification & Aroma Correlation i2->i3 i_out Key Aroma Compounds i3->i_out

Caption: Workflow for comparative analysis of flavoring agents.

Logical Relationship of Flavor Perception

G compound Flavor Compound (e.g., this compound) receptors Olfactory & Gustatory Receptors compound->receptors matrix Food Matrix matrix->compound influences release processing Processing Conditions processing->compound can alter structure brain Brain (Signal Interpretation) receptors->brain perception Flavor Perception (Creamy, Fruity, etc.) brain->perception

Caption: Factors influencing the perception of flavor.

References

A Comparative Guide to the Insecticidal Activity of 2-Dodecanone: Natural vs. Synthetic Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal performance of 2-dodecanone derived from natural and synthetic sources, supported by available experimental data. While direct comparative studies are limited, this document synthesizes existing research to offer insights into the efficacy and mechanisms of this promising biocidal agent.

Quantitative Data on Insecticidal Activity

The insecticidal and repellent properties of this compound have been evaluated against various insect species. The following tables summarize the available quantitative data, categorized by the source of the compound. It is important to note that the data for natural this compound is often derived from essential oils where it is a major component, whereas data for the synthetic compound is from studies using purified this compound.

Table 1: Insecticidal Activity of Synthetic this compound

Target InsectBioassay TypeEfficacy (LD50)Exposure TimeSource
Red Flour Beetle (Tribolium castaneum)Contact Toxicity5.21 µ g/adult 24 hours[1][2]
Cigarette Beetle (Lasioderma serricorne)Contact Toxicity2.54 µ g/adult 24 hours[1][2]
Booklouse (Liposcelis bostrychophila)Contact Toxicity23.41 µg/cm²24 hours[1][2]

Table 2: Insecticidal and Repellent Activity of Natural Product Formulations Containing this compound

Target InsectNatural SourceBioassay TypeEfficacyExposure TimeSource
Cigarette Beetle (Lasioderma serricorne)Zanthoxylum planispinum essential oil (11.52% this compound)RepellencyBeneficial repellent effects noted2 and 4 hours[1]
Two-Spotted Spider Mite (Tetranychus urticae)Wild Tomato (Lycopersicon hirsutum) leaf extractsRepellency & Oviposition Inhibition65-68% reduction in egg count4 and 24 hours

Mechanism of Action: Interference with Ecdysone (B1671078) Signaling

Research suggests that this compound's insecticidal action involves the disruption of crucial hormonal pathways. Specifically, it has been shown to interfere with the ecdysone signaling pathway, which is vital for insect molting and development.[3] Exposure to this compound can lead to the upregulation of genes involved in the ecdysone response, potentially causing endocrine disruptions that are lethal to the insect.

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E Ecdysone (20E) EcR_USP_inactive EcR/USP Complex (Inactive) E->EcR_USP_inactive Binds to Receptor EcR_USP_active EcR/USP Complex (Active) EcR_USP_inactive->EcR_USP_active Translocates to Nucleus EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to DNA Transcription Gene Transcription (Molting & Development) EcRE->Transcription Initiates Dodecanone This compound (Interference) Dodecanone->EcR_USP_inactive Disrupts Pathway

Ecdysone signaling pathway and the point of disruption by this compound.

Comparative Workflow: Natural Extraction vs. Chemical Synthesis

The acquisition of this compound can be achieved through two primary routes: extraction from natural sources and chemical synthesis. The workflows for these processes differ significantly in terms of complexity, yield, and purity of the final product.

Production_Workflow cluster_Natural Natural Extraction cluster_Synthetic Chemical Synthesis Plant Plant Material (e.g., Ruta graveolens) Extraction Extraction (e.g., Steam Distillation) Plant->Extraction CrudeOil Crude Essential Oil Extraction->CrudeOil Purification_N Purification (e.g., Fractional Distillation) CrudeOil->Purification_N Natural_Product Natural this compound Purification_N->Natural_Product Precursors Chemical Precursors (e.g., 2-Dodecanol) Reaction Chemical Reaction (e.g., Oxidation) Precursors->Reaction Crude_S Crude Synthetic Product Reaction->Crude_S Purification_S Purification (e.g., Chromatography) Crude_S->Purification_S Synthetic_Product Synthetic this compound Purification_S->Synthetic_Product

Workflow comparison for producing natural vs. synthetic this compound.

Experimental Protocols

The following are representative protocols for assessing the insecticidal activity of this compound. These methods can be adapted to compare the efficacy of samples from different sources.

Protocol 1: Contact Toxicity Bioassay (Topical Application)

This method evaluates the toxicity of this compound when applied directly to the insect.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Create a series of dilutions to establish a dose-response curve.

  • Insect Handling: Anesthetize adult insects (e.g., Tribolium castaneum) by chilling or brief exposure to CO2.

  • Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of individual insects. A control group should be treated with the solvent only.

  • Observation: Place the treated insects in ventilated petri dishes with a food source. Maintain them under controlled conditions (e.g., 28±2°C, 65±5% relative humidity).

  • Data Collection: Record mortality at 24, 48, and 72 hours post-application.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate LD50 values using probit analysis.[4]

Protocol 2: Fumigant Toxicity Bioassay

This assay assesses the toxicity of this compound in its vapor phase, which is particularly relevant for stored-product pests.[5][6][7][8]

  • Preparation of Test Substance: Apply a known amount of this compound to a small filter paper.

  • Exposure Chamber: Place the treated filter paper inside an airtight container (e.g., a glass jar) of a known volume.

  • Insect Introduction: Introduce a known number of insects into the container. Seal the container immediately. A control group should be exposed to a filter paper with no test substance.

  • Incubation: Keep the containers at a constant temperature and humidity for a specified exposure period (e.g., 24 hours).

  • Post-Exposure Observation: After the exposure period, transfer the insects to clean containers with a food source and ventilate to remove any residual vapor.

  • Data Collection and Analysis: Record mortality after a recovery period (e.g., 24 hours) and calculate LC50 values using probit analysis.

Protocol 3: Repellency Bioassay (Area Preference Method)

This method determines the ability of this compound to repel insects from a treated area.[9][10][11]

  • Preparation of Test Area: Use a filter paper disc cut in half. Apply a solution of this compound to one half and the solvent alone to the other half. Allow the solvent to evaporate completely.

  • Bioassay Arena: Place the reassembled filter paper in a petri dish.

  • Insect Release: Release a known number of insects into the center of the petri dish.

  • Observation: After a set period (e.g., 2 hours), count the number of insects on the treated and untreated halves of the filter paper.

  • Data Analysis: Calculate the Percentage Repellency (PR) using the formula: PR = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

Conclusion

The available data indicates that this compound is a potent insecticidal and repellent agent. Synthetic this compound has demonstrated clear lethal effects against major stored-product pests.[1][2] Natural extracts rich in this compound also show significant promise, particularly in repellent applications.[1]

A significant gap in the current body of research is the lack of direct, head-to-head comparative studies between purified natural and synthetic this compound. Such studies would be invaluable for determining if the source of the compound influences its biological activity. Future research should focus on conducting such direct comparisons using standardized bioassays to provide a definitive answer on the relative efficacy of natural versus synthetic this compound for pest management applications.

References

Navigating the Analytical Maze: A Comparative Guide to Robustness Testing of 2-Dodecanone Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis and drug development, the reliability of analytical methods is paramount. For a compound like 2-Dodecanone, a versatile ketone with applications ranging from flavor and fragrance to potential biomarker research, ensuring the chosen analytical method is robust is a critical step in validation.[1][2][3] This guide provides a comprehensive comparison of the primary analytical techniques for this compound quantification—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—with a focus on the principles and execution of robustness testing.

The Imperative of Robustness Testing

Robustness testing is a deliberate evaluation of an analytical method's capacity to remain unaffected by small, yet intentional, variations in its parameters.[1][2][4][5][6] This process provides a critical indication of the method's reliability during routine use and is a key component of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][4][5][7] The goal is to identify which parameters are most susceptible to fluctuations and to establish operational limits within which the method consistently delivers accurate and precise results.[2]

Comparative Overview of Analytical Methods for this compound

Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) stand as the two principal methods for the analysis of this compound.[8][9] GC is well-suited for volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.[8][10][11] HPLC, a versatile technique, can also be adapted for ketone analysis, often requiring derivatization to enhance detection by UV or other detectors.[8][9][12]

The following tables summarize the typical performance characteristics of GC-MS and HPLC methods for the analysis of ketones and similar volatile compounds, providing a benchmark for comparison.

Table 1: Performance Characteristics of GC-MS for Ketone Analysis

Validation ParameterTypical Performance Characteristic
Linearity (R²)≥ 0.998
Accuracy (Recovery)80% - 120%
Intra-day Precision (RSD)≤ 15%
Inter-day Precision (RSD)≤ 15%
Limit of Detection (LOD)Analyte and matrix dependent
Limit of Quantification (LOQ)Analyte and matrix dependent

Note: These are general performance characteristics and may vary based on the specific instrumentation, sample matrix, and experimental conditions.

Table 2: Performance Characteristics of HPLC for Ketone Analysis (with derivatization)

Validation ParameterTypical Performance Characteristic
Linearity (R²)> 0.99
Accuracy (Recovery)> 80%
Intra-day Precision (RSD)< 5%
Inter-day Precision (RSD)< 5%
Limit of Detection (LOD)µg/mL to ng/mL range
Limit of Quantification (LOQ)µg/mL to ng/mL range

Note: Performance characteristics for HPLC analysis of ketones are often dependent on the derivatization agent used and the detection method.[9][12]

Experimental Protocol: Robustness Testing of a GC-MS Method for this compound

This section details a protocol for the robustness testing of a hypothetical GC-MS method for the quantification of this compound. The parameters selected for variation are based on common practices in method validation.[1][4][13]

Objective: To assess the robustness of the GC-MS method for this compound analysis by introducing small, deliberate variations to key method parameters.

Materials:

  • This compound analytical standard

  • Appropriate solvent (e.g., hexane, dichloromethane)

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)[8]

Method Parameters to be Varied:

One-factor-at-a-time (OFAT) or a design of experiments (DoE) approach can be used to systematically vary the parameters.[1]

ParameterNominal ValueVariation 1Variation 2
Injector Temperature250 °C245 °C255 °C
Oven Temperature Ramp Rate10 °C/min9 °C/min11 °C/min
Carrier Gas Flow Rate1.0 mL/min0.9 mL/min1.1 mL/min
Final Oven Temperature280 °C278 °C282 °C
MS Source Temperature230 °C225 °C235 °C

Procedure:

  • Prepare a standard solution of this compound at a known concentration.

  • Analyze the standard solution using the nominal (unvaried) method parameters in triplicate.

  • For each parameter variation, analyze the standard solution in triplicate while keeping all other parameters at their nominal values.

  • Record the retention time, peak area, and peak asymmetry for each injection.

Acceptance Criteria:

The method is considered robust if the following criteria are met for all varied conditions:

  • System Suitability: The system suitability parameters (e.g., peak asymmetry, resolution) remain within acceptable limits.

  • Retention Time: The relative standard deviation (RSD) of the retention time should be ≤ 2%.

  • Peak Area: The RSD of the peak area should be ≤ 5%.

Visualizing the Workflow and Method Comparison

The following diagrams, generated using the DOT language, illustrate the workflow of the robustness testing protocol and the logical relationship between the analytical methods for this compound.

Robustness_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_std Prepare this compound Standard Solution nominal Analyze with Nominal Parameters (x3) prep_std->nominal variation Analyze with Varied Parameters (x3 each) prep_std->variation record_data Record Retention Time, Peak Area, Asymmetry nominal->record_data variation->record_data compare Compare Results to Acceptance Criteria record_data->compare robust Method is Robust compare->robust Pass not_robust Method is Not Robust compare->not_robust Fail Analytical_Method_Comparison cluster_analyte Analyte cluster_methods Analytical Methods cluster_detectors Detection cluster_considerations Key Considerations analyte This compound hplc High-Performance Liquid Chromatography (HPLC) analyte->hplc volatility Volatility analyte->volatility gc Gas Chromatography (GC) ms Mass Spectrometry (MS) gc->ms derivatization Derivatization hplc->derivatization Often Required uv UV/Vis Detector volatility->gc High derivatization->uv

References

Safety Operating Guide

Proper Disposal of 2-Dodecanone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, step-by-step procedures for the safe handling and proper disposal of 2-dodecanone (CAS No. 6175-49-1), also known as methyl decyl ketone. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This compound is classified as toxic to aquatic life with long-lasting effects, necessitating its management as hazardous waste.[1][2][3]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure all appropriate personal protective equipment (PPE) is worn to minimize exposure risk.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH or EU EN166 standards.[1][2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, to prevent skin contact.[4]

  • Body Protection: A lab coat or other protective, impervious clothing is required to prevent skin exposure.[1][2][5]

  • Respiratory Protection: If working in an area with insufficient ventilation or if exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[1]

Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6] Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated location, away from heat, sparks, flames, and incompatible substances like strong oxidizing agents.[5][7]

Key Chemical and Safety Data

Properly identifying the substance and understanding its properties is the first step in safe disposal. The following table summarizes key quantitative data for this compound.

PropertyData
CAS Number 6175-49-1[2][6]
Molecular Formula C₁₂H₂₄O[3][7]
Molecular Weight 184.32 g/mol [3][8]
Appearance Solid or clear colorless to light yellow liquid[6][7]
Flash Point 108.0 °C / 226.4 °F (closed cup)[8]
Boiling Point 247 °C[8]
Melting Point 17-21 °C[3][8]
GHS Hazard Statement H411: Toxic to aquatic life with long lasting effects[1][3][8]
Storage Class 10: Combustible liquids[8]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous waste in accordance with local, regional, and national regulations.[2][6] Do not pour it down the drain or mix it with non-hazardous refuse.[9]

Step 1: Waste Segregation and Containerization

  • Segregate Waste: Collect this compound waste in a dedicated container. Do not mix it with other waste streams, particularly incompatible chemicals like strong acids, bases, or oxidizing agents.[10][11] Ketones should generally be segregated with other flammable organic solvents.[4][11]

  • Select Container: Use a container that is in good condition, compatible with ketones, and has a secure, tight-fitting lid. If possible, use the original container.[12] Ensure the container is clean and dry before adding waste.

Step 2: Proper Labeling

  • Apply Label Immediately: As soon as you begin collecting waste in the container, affix a "Hazardous Waste" label.[13]

  • Complete Information: The label must be filled out completely and legibly. Include the full chemical name ("this compound"), the specific hazards (e.g., "Combustible," "Environmental Hazard"), and the accumulation start date.[10][13] List all components and their approximate percentages if it is a mixed waste stream.[13] Do not use chemical formulas or abbreviations.[13]

Step 3: Safe On-Site Storage

  • Designate an Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[10] This could be a marked section of a fume hood or a secondary containment tray on a workbench.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Storage Limits: A partially filled container can remain in the SAA for up to one year. Once a container is full, it must be removed from the SAA within three days.[10]

Step 4: Arranging for Final Disposal

  • Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[13]

  • Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company.[9] The ultimate disposal method is typically high-temperature incineration at a permitted facility.[9][11]

  • Container Decontamination: Empty containers that held this compound must also be managed properly. They can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste), after which the container may be recycled or disposed of as non-hazardous waste according to institutional policy.[9]

Emergency Protocol: Accidental Spill Response

In the event of a spill, prompt and correct action is necessary to mitigate risks.

  • Evacuate and Ventilate: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated and remove all sources of ignition.[1]

  • Contain Spill: Prevent the spill from spreading or entering drains or waterways.[2][12]

  • Absorb Material: Wearing appropriate PPE, cover and absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or vermiculite.[2][14]

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, sealable container for hazardous waste.[1][14]

  • Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it according to the disposal protocol outlined above.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_main Standard Disposal Workflow cluster_spill Emergency Spill Protocol start This compound Waste Generated segregate Step 1: Segregate Waste (Flammable Ketones) start->segregate containerize Step 2: Use Designated, Compatible Container segregate->containerize label_node Step 3: Label Container 'Hazardous Waste' containerize->label_node store Step 4: Store in Satellite Accumulation Area (SAA) label_node->store contact_ehs Step 5: Container Full? Contact EHS for Pickup store->contact_ehs disposal Final Disposal via Licensed Waste Contractor (Incineration) contact_ehs->disposal spill Accidental Spill Occurs contain Contain & Absorb Spill (Inert Material) spill->contain collect_spill Collect Debris into Sealable Container contain->collect_spill collect_spill->label_node

Caption: Procedural workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Dodecanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling 2-Dodecanone, including detailed operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Decyl methyl ketone, Methyl decyl ketone[1][2][3]

  • CAS Number: 6175-49-1[1][2]

Hazard Identification and Classification

This compound is classified as hazardous to the aquatic environment with long-term effects.[1][4][5] While it is not classified for acute toxicity, appropriate handling is crucial to prevent potential irritation and environmental contamination.

GHS Hazard Statements:

  • H411: Toxic to aquatic life with long lasting effects.[4][5]

Precautionary Statements:

  • P273: Avoid release to the environment.[4][5]

  • P391: Collect spillage.[4][5]

  • P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

Body PartPPE RecommendationStandard
Eyes/Face Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)[4]
Skin Chemical-resistant gloves and protective clothing to prevent skin exposure.[1][2] Fire/flame resistant and impervious clothing is also recommended.[4]
Respiratory Not required under normal use with adequate ventilation.[1][2] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[4]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical for safety and to maintain the integrity of the chemical.

Handling:

  • Ventilation: Handle in a well-ventilated area.[4] Use local exhaust ventilation to keep airborne concentrations below exposure limits.

  • Avoid Contact: Avoid contact with skin and eyes.[1][2][4] Do not breathe mist, gas, or vapors.[4]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[6]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[7][8] Use non-sparking tools.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][7][8]

  • Keep the container tightly closed.[4][7][8]

  • Store away from incompatible materials such as strong oxidizing agents and bases.[1][2]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Ensure Safety: Ensure adequate ventilation and remove all sources of ignition.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

  • Clean-up: Soak up the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel).[1][2]

  • Disposal: Collect the absorbed material and place it in a suitable, closed container for disposal.[1][2][4]

Disposal Plan

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Classification: Determine if the discarded chemical is classified as hazardous waste.[1]

  • Disposal: Dispose of the contents and container at an approved waste disposal plant.[4] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

Experimental Workflow: Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area B->C Proceed to Handling D Handle Away from Ignition Sources C->D E Collect Waste in a Labeled, Sealed Container D->E After Use G Evacuate and Ventilate Area D->G In Case of Spill F Dispose According to Institutional and Local Regulations E->F H Absorb Spill with Inert Material G->H I Collect and Dispose of as Hazardous Waste H->I

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound in a laboratory setting.

References

×

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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
2-Dodecanone
Reactant of Route 2
Reactant of Route 2
2-Dodecanone

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